molecular formula C15H23NO3 B184684 Parethoxycaine CAS No. 94-23-5

Parethoxycaine

Cat. No.: B184684
CAS No.: 94-23-5
M. Wt: 265.35 g/mol
InChI Key: OWWVHQUOYSPNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parethoxycaine is a chemical compound with the molecular formula C15H23NO3 and has been historically classified as a local anesthetic . It was previously an approved pharmaceutical in the United States but its status is now listed as withdrawn . The specific mechanism of action, pharmacological profile, and detailed applications for this compound are not well-documented in currently available public databases. Its structure suggests it belongs to the class of local anesthetics, which typically function by blocking sodium channels on neuronal cells to inhibit the conduction of nerve impulses . Research-grade this compound may be of interest for investigative purposes in biochemical and pharmacological studies. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94-23-5

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-ethoxybenzoate

InChI

InChI=1S/C15H23NO3/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3

InChI Key

OWWVHQUOYSPNNE-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC

melting_point

173.0 °C

Other CAS No.

94-23-5

solubility

0.00 M

Origin of Product

United States

Foundational & Exploratory

synthesis pathway for Parethoxycaine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Parethoxycaine Hydrochloride

Introduction

This compound, chemically known as 2-(diethylamino)ethyl 4-ethoxybenzoate, is a local anesthetic belonging to the benzoic acid ester class.[1] Its hydrochloride salt is the common pharmaceutical formulation, enhancing its stability and solubility.[2] This guide provides a comprehensive, technically-grounded overview of a primary (CAS No: 136-46-9), designed for researchers and drug development professionals.[2][3] We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and provide detailed, actionable protocols for laboratory execution. The narrative is structured around a robust and widely applicable synthetic strategy: the formation of an ester via an acyl chloride intermediate, followed by conversion to the hydrochloride salt.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound hydrochloride identifies the final salt formation as the terminal step, preceded by the critical esterification reaction. This core bond disconnection reveals two primary precursor molecules: 4-ethoxybenzoic acid and 2-(diethylamino)ethanol .

The chosen forward synthesis strategy prioritizes yield and reaction control by activating the carboxylic acid group of 4-ethoxybenzoic acid. This is achieved by converting it into a highly reactive acyl chloride, which subsequently undergoes nucleophilic acyl substitution with 2-(diethylamino)ethanol. This method is generally preferred over direct Fischer esterification for its higher efficiency and milder reaction conditions.

G Parethoxycaine_HCl This compound Hydrochloride Parethoxycaine_Base This compound (Free Base) Parethoxycaine_HCl->Parethoxycaine_Base Salt Formation HCl Hydrochloric Acid Parethoxycaine_HCl->HCl Esterification Esterification (Nucleophilic Acyl Substitution) Parethoxycaine_Base->Esterification Precursor1 4-Ethoxybenzoyl Chloride Esterification->Precursor1 Precursor2 2-(Diethylamino)ethanol Esterification->Precursor2 Acid_Activation Acid Activation Precursor1->Acid_Activation Carboxylic_Acid 4-Ethoxybenzoic Acid Acid_Activation->Carboxylic_Acid Thionyl_Chloride Thionyl Chloride (SOCl₂) Acid_Activation->Thionyl_Chloride

Caption: Retrosynthetic strategy for this compound Hydrochloride.

Part 1: Synthesis of Key Precursor: 4-Ethoxybenzoyl Chloride

The activation of 4-ethoxybenzoic acid is the pivotal first step. Conversion to the corresponding acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, priming it for efficient attack by the weakly nucleophilic hydroxyl group of 2-(diethylamino)ethanol. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its effectiveness and the convenient nature of its byproducts (SO₂ and HCl), which are gaseous and easily removed from the reaction mixture.[4]

Experimental Protocol: Preparation of 4-Ethoxybenzoyl Chloride
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a dropping funnel, add 4-ethoxybenzoic acid (1.0 mole equivalent).[5]

  • Solvent Addition: Add an excess of thionyl chloride (SOCl₂), typically 2.0-3.0 mole equivalents. The thionyl chloride can also serve as the solvent. Alternatively, an inert solvent like dichloromethane (CH₂Cl₂) or toluene can be used.

  • Reaction Execution: Stir the mixture at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction via the formation of the Vilsmeier reagent.

  • Heating: Gently heat the mixture to reflux (approximately 76°C for neat thionyl chloride) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-ethoxybenzoyl chloride is typically a liquid or low-melting solid and is often used directly in the next step without further purification.

Causality and Trustworthiness: The use of anhydrous conditions is critical. Any moisture will hydrolyze both the thionyl chloride and the product acyl chloride, reducing yield and purity. The gaseous nature of the byproducts provides a self-validating endpoint for the reaction; when gas evolution stops, the reaction is largely complete.

Part 2: Core Synthesis via Esterification

This stage involves the reaction of the activated acyl chloride with 2-(diethylamino)ethanol. The lone pair of electrons on the oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the HCl generated during the reaction. This prevents the protonation of the 2-(diethylamino)ethanol, which would render it non-nucleophilic.

G cluster_reactants Reactants cluster_process Process cluster_products Products AcylChloride 4-Ethoxybenzoyl Chloride Reaction Nucleophilic Attack & HCl Scavenging AcylChloride->Reaction Alcohol 2-(Diethylamino)ethanol Alcohol->Reaction Base Triethylamine (Base) Base->Reaction This compound This compound (Free Base) Reaction->this compound Salt Triethylammonium Chloride Reaction->Salt

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of Parethoxycaine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Deconstructing the Local Anesthetic Pharmacophore

In the field of medicinal chemistry and drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a deep dive into the structure-activity relationships (SAR) of Parethoxycaine, a classic benzoate ester local anesthetic, and its potential analogs.[1] Our approach moves beyond a simple cataloging of facts, instead focusing on the underlying chemical principles and experimental rationales that drive the design of more potent, selective, and safer local anesthetics. As researchers and drug development professionals, our goal is not merely to find active compounds, but to understand why they are active.

Local anesthetics, despite their diverse structures, typically adhere to a common three-component pharmacophore: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[2][3] this compound, or 2-(diethylamino)ethyl 4-ethoxybenzoate, is a quintessential example of this architecture.[1] The journey of a local anesthetic from injection to its site of action—the inner pore of the voltage-gated sodium channel—is a story told by its physicochemical properties, each of which is dictated by one of these three structural components.[2][4][5]

G cluster_LA Local Anesthetic Core Structure A Lipophilic Group (Aromatic Ring) B Intermediate Chain (Ester or Amide Linkage) A->B Determines Potency, Lipid Solubility C Hydrophilic Group (Tertiary Amine) B->C Influences Metabolism, Duration, & Allergic Potential C->B Governs Water Solubility, Receptor Binding (as Cation)

Figure 1: The fundamental three-component pharmacophore of a typical local anesthetic, highlighting the functional role of each segment.

Section 1: The Mechanism of Action - A Tale of Two Forms

Local anesthetics function by blocking the propagation of action potentials in nerve fibers.[5] Their primary molecular target is the voltage-gated sodium channel (VGSC).[3][6][7] To understand the SAR, one must first appreciate the mechanism. An injected local anesthetic solution exists as an equilibrium between its uncharged tertiary amine base (B) and its protonated, positively charged quaternary ammonium cation (BH+).[4]

  • Penetration: The lipid-soluble, uncharged base form (B) is essential for traversing the lipid-rich nerve sheath (epineurium) and the neuronal membrane to reach the axoplasm.[2][4]

  • Re-equilibration: Once inside the relatively acidic axoplasm, the equilibrium shifts, and the molecule is protonated back into its cationic form (BH+).

  • Blockade: It is this cationic form (BH+) that binds to a specific receptor site within the pore of the voltage-gated sodium channel, physically occluding it and preventing the influx of sodium ions that is necessary for nerve depolarization.[4][8]

Local anesthetics exhibit a phenomenon known as "use-dependent block," meaning they have a higher affinity for sodium channels that are in the open or inactivated states than for those in the resting state.[4][7][9] This is clinically significant as it makes them more effective on rapidly firing neurons, such as those transmitting pain signals.

G cluster_workflow Pathway to Sodium Channel Blockade start Injection Site (Extracellular Fluid) equilibrium BH+ (Cation) B (Base) start->equilibrium:f1 Equilibrium membrane Nerve Sheath & Neuronal Membrane (Lipid Barrier) equilibrium:f1->membrane Penetration (Lipid-Soluble Form) axoplasm Axoplasm (Intracellular Fluid) membrane->axoplasm equilibrium2 B (Base) BH+ (Cation) axoplasm->equilibrium2:f0 Re-equilibration channel Voltage-Gated Sodium Channel equilibrium2:f1->channel Binding & Blockade (Active Form)

Figure 2: The sequential mechanism of local anesthetic action, from injection to channel blockade, emphasizing the critical roles of both the base and cationic forms.

Section 2: Core Structure-Activity Relationships

The potency, onset of action, duration, and toxicity of a local anesthetic are all finely tuned by its chemical structure.[4][10] We will dissect the this compound molecule to explore the SAR of each component, providing a framework for designing novel analogs.

The Lipophilic Aromatic Ring: The Key to Potency

The aromatic ring is the primary determinant of the molecule's lipid solubility (lipophilicity). Anesthetic potency is directly correlated with lipid solubility; a more lipophilic molecule can more easily penetrate the nerve membrane to reach its target.[4][11][12]

  • This compound's Core: The 4-ethoxy group on the benzoate ring of this compound is a key feature. The ethoxy group (-OCH2CH3) is an electron-donating group which increases the electron density of the aromatic ring and enhances lipophilicity compared to an unsubstituted benzocaine.

  • Analog Design Strategy:

    • Increasing Chain Length: Replacing the 4-ethoxy group with longer alkoxy chains (e.g., propoxy, butoxy) will systematically increase lipophilicity. This is predicted to increase intrinsic anesthetic potency. However, from a practical standpoint, excessive lipophilicity can slow the clinical onset of action by causing the drug to be sequestered in surrounding adipose tissue before it reaches the nerve.[4]

    • Alkyl Substitution: Adding small alkyl groups (e.g., methyl) to the aromatic ring, particularly at the ortho position, can also increase potency.[3] This is often attributed to both an increase in lipophilicity and a steric effect that may hinder hydrolysis of the ester linkage, thereby increasing duration.

The Intermediate Linkage: A Determinant of Duration and Metabolism

The intermediate chain connects the lipophilic and hydrophilic ends. Its nature—ester versus amide—is the most critical factor for determining the molecule's metabolic stability and, consequently, its duration of action and potential for allergic reactions.[2]

  • This compound's Ester Linkage: As a benzoate ester, this compound is susceptible to rapid hydrolysis by plasma esterases (specifically pseudocholinesterases).[2] This leads to a relatively short duration of action. The primary metabolite is para-aminobenzoic acid (PABA), which is known to be responsible for allergic reactions in a subset of the population.

  • Analog Design Strategy:

    • Amide Substitution: The most significant analog modification would be to replace the ester linkage with an amide linkage (creating an analog structurally similar to lidocaine). Amide-linked anesthetics are metabolized much more slowly by hepatic enzymes (cytochrome P450s).[2] This change would be predicted to dramatically increase the duration of action and eliminate the risk of PABA-related allergic reactions.

    • Steric Hindrance: As mentioned, adding bulky groups near the ester carbonyl can sterically hinder the approach of esterase enzymes, slowing metabolism and prolonging the anesthetic effect.

The Hydrophilic Amino Group: Modulator of Onset and Binding

The tertiary amine is the "business end" of the molecule. Its basicity, defined by its pKa, determines the proportion of cationic (BH+) and base (B) forms at physiological pH (around 7.4).

  • This compound's Diethylamine: The diethylamino group is a common feature in local anesthetics. Its pKa influences the onset of action. The pKa of a local anesthetic is the pH at which 50% of the molecules are in the ionized form and 50% are in the non-ionized base form. Since the uncharged base is required for membrane penetration, anesthetics with a pKa closer to physiological pH will have a higher concentration of the base form available upon injection, leading to a more rapid onset of action.

  • Analog Design Strategy:

    • Altering N-Alkyl Groups: The size of the alkyl groups on the nitrogen atom can influence both lipophilicity and protein binding. Increasing the size of these groups (e.g., from diethyl to dipropyl) can increase both lipid solubility and the affinity for plasma proteins. Greater protein binding is strongly correlated with a longer duration of action, as the drug is released more slowly from its receptor site in the sodium channel.[4]

Table 1: Summary of Physicochemical Properties and Their Influence on Anesthetic Activity

Physicochemical PropertyStructural DeterminantInfluence on PotencyInfluence on OnsetInfluence on Duration
Lipophilicity Aromatic ring & substituents; N-alkyl groupsIncreases Potency [4][11]Generally Slows clinical onset (due to tissue sequestration)[4]Increases Duration
pKa Hydrophilic amino groupIndirectlyFaster onset with pKa closer to physiological pHNo direct effect
Protein Binding Affinity Aromatic ring & N-alkyl groupsMinor influenceNo direct effectIncreases Duration [4]
Metabolic Stability Intermediate linkage (Ester vs. Amide)IndirectlyNo direct effectLonger duration for amides vs. esters[2]

Section 3: Experimental Protocols for SAR Evaluation

A robust SAR study requires a systematic approach, combining chemical synthesis with rigorous biological evaluation. The narrative of "why" we choose certain protocols is as important as the steps themselves.

Workflow for a Typical SAR Study

The process of evaluating a new anesthetic analog is a multi-step, iterative process designed to build a comprehensive profile of the compound's activity and safety.

G A Analog Design (Hypothesis-Driven SAR) B Chemical Synthesis A->B C Purification & Characterization (HPLC, NMR, MS) B->C D In Vitro Potency Assay (e.g., Whole-Cell Patch Clamp) C->D E In Vivo Efficacy Assay (e.g., Rat Sciatic Nerve Block) D->E F Toxicity Assessment (Cytotoxicity, Systemic Toxicity) E->F G Data Analysis & SAR Determination F->G G->A Iterate & Refine Design

Figure 3: A representative experimental workflow for the structure-activity relationship (SAR) analysis of novel local anesthetic analogs.

Protocol: Synthesis of a this compound Analog (4-Butoxy-Parethoxycaine)

Rationale: To test the hypothesis that increasing the lipophilicity of the aromatic ring increases potency, we will synthesize an analog with a butoxy group instead of an ethoxy group. This is a standard Fischer esterification. The choice of acid catalysis and Dean-Stark apparatus is to drive the equilibrium towards the product by removing water, ensuring a high yield, which is critical for efficient screening.

Materials:

  • 4-Butoxybenzoic acid

  • 2-(Diethylamino)ethan-1-ol

  • Toluene, anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:

  • Setup: Assemble a reflux apparatus with a 250 mL round-bottom flask, a Dean-Stark trap, and a condenser.

  • Reagents: To the flask, add 4-butoxybenzoic acid (1.0 eq), 2-(diethylamino)ethan-1-ol (1.2 eq), and anhydrous toluene (approx. 100 mL).

  • Catalyst: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

  • Reaction: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This self-validating step ensures removal of unreacted acid and the catalyst.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via column chromatography on silica gel to obtain the pure 2-(diethylamino)ethyl 4-butoxybenzoate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Evaluation of Sodium Channel Blockade

Rationale: The gold standard for quantifying a drug's intrinsic potency at its molecular target is the whole-cell patch-clamp technique. This electrophysiological method allows for the direct measurement of sodium currents (I_Na) through VGSCs expressed in a controlled cell system (e.g., HEK293 cells stably expressing the human cardiac sodium channel, NaV1.5). This provides a clean, quantitative measure (IC₅₀) of potency, free from the complicating factors of in vivo studies like absorption and metabolism.[9]

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the target sodium channel subtype under standard conditions.

  • Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (containing physiological ion concentrations).

  • Patching: Using a glass micropipette filled with an internal solution, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a single cell.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane patch under the pipette tip, establishing the whole-cell configuration, which allows electrical access to the cell's interior.

  • Voltage Protocol: Hold the cell at a negative resting potential (e.g., -120 mV) where most channels are in the resting state. Apply a depolarizing voltage step (e.g., to -10 mV) to elicit a transient inward sodium current.

  • Data Acquisition: Record the baseline sodium current in response to the voltage protocol.

  • Drug Application: Perfuse the chamber with the external solution containing a known concentration of the this compound analog.

  • Measurement of Block: After equilibration, repeat the voltage protocol and record the inhibited sodium current. The percentage of block is calculated as (1 - I_drug / I_control) * 100.

  • Dose-Response: Repeat steps 8-9 with increasing concentrations of the analog to generate a dose-response curve and calculate the IC₅₀ value (the concentration required to inhibit 50% of the current).

Protocol: In Vivo Evaluation using the Rat Sciatic Nerve Block Model

Rationale: While in vitro assays measure intrinsic potency, they do not predict clinical efficacy, which depends on factors like tissue penetration, metabolism, and local clearance.[13] The rat sciatic nerve block model is a standard preclinical in vivo assay that provides clinically relevant data on the onset and duration of sensory and motor blockade.[14][15][16]

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat according to an institutionally approved animal care protocol.

  • Injection Site: Isolate the sciatic nerve in the thigh region via a small incision.

  • Drug Administration: Carefully inject a standardized volume (e.g., 0.2 mL) of the analog solution (at a clinically relevant concentration) perineurally.

  • Onset Assessment: At regular intervals (e.g., every 2 minutes), assess motor function (e.g., toe spreading reflex) and sensory function (e.g., tail-flick test or response to a noxious stimulus like a pinch). The time to complete blockade is recorded as the onset of action.

  • Duration Assessment: Continue to assess sensory and motor function at regular intervals (e.g., every 15-30 minutes) after onset. The time from complete blockade until the return of normal function is recorded as the duration of action.

  • Controls: A control group receiving saline or a standard anesthetic (e.g., lidocaine or the parent this compound) is essential for comparison. This self-validating step ensures that the observed effects are due to the test compound and allows for relative efficacy assessment.

  • Data Analysis: Compare the mean onset and duration times between groups using appropriate statistical tests (e.g., ANOVA).

Section 4: Toxicity - The Other Side of the Coin

A critical aspect of any SAR study is the evaluation of toxicity. High potency is useless if the therapeutic window is too narrow. The primary concern with local anesthetics is Local Anesthetic Systemic Toxicity (LAST), which occurs when the drug reaches high concentrations in the systemic circulation.[17][18][19]

  • CNS Toxicity: The central nervous system is typically affected first, with initial symptoms including circumoral numbness, tinnitus, and lightheadedness, which can progress to seizures and coma.[18][20]

  • Cardiotoxicity: At higher concentrations, local anesthetics can cause severe cardiovascular effects, including arrhythmias, hypotension, and cardiac arrest.[17][20] Lipophilicity is a major driver of cardiotoxicity; highly lipophilic and potent agents like bupivacaine are more cardiotoxic than less lipophilic agents like lidocaine.[17][21]

Therefore, any analog designed for increased potency via lipophilicity must be carefully evaluated for a corresponding increase in cardiotoxicity to ensure a safe therapeutic index.

Conclusion and Future Perspectives

The structure-activity relationship of this compound and its analogs follows the well-established principles governing local anesthetics. Potency is driven by the lipophilicity of the aromatic ring, onset is modulated by the pKa of the tertiary amine, and duration is dictated by the metabolic stability of the intermediate linkage and the protein-binding characteristics of the molecule as a whole.

Future research in this area should focus on designing analogs that optimize these properties for specific clinical applications. For example, developing a potent, amide-linked this compound analog could yield a long-acting anesthetic with a lower allergic potential.[22][23] Conversely, targeted modifications could produce agents with ultra-short durations for specific, brief procedures. By applying the systematic, hypothesis-driven experimental workflow outlined in this guide, researchers can rationally design and validate the next generation of local anesthetics, moving from the foundational structure of this compound to novel compounds with superior clinical profiles.

References

  • Zhou, S., et al. (2019). Synthesis and biological activities of local anesthetics. RSC Advances.
  • Scott, D. B. (1981). Evaluation of the toxicity of local anaesthetic agents in man. British Journal of Anaesthesia.
  • Sung, H. J., et al. (2012). Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility. Journal of Biomedicine and Biotechnology.
  • Slideshare. (n.d.). Classification & SAR of Local anesthetics.pdf.
  • Logashina, Y. A., et al. (2022). Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico. Molecules.
  • Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress.
  • NYSORA. (n.d.). Local Anesthetic Systemic Toxicity.
  • Kohane, D. S., et al. (2009). Prolonged duration local anesthesia with minimal toxicity. Proceedings of the National Academy of Sciences.
  • Ehrich, M. (2024). Local Anesthetic Toxicity. Medscape.
  • Sung, H. J., et al. (2012). Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility. ResearchGate.
  • Pateromichelakis, S., & Prokopiou, A. A. (1988). Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. Acta Anaesthesiologica Scandinavica.
  • Larsen, N. B., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Neuroscience.
  • Manavi, M. (2023). Local anaesthetic toxicity. Deranged Physiology.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Sung, H. J., et al. (2012). Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility. BioKB.
  • ResearchGate. (n.d.). Onset and duration of local anesthetic action in mice injected with 2% lidocaine.
  • University of the Pacific. (2002). Local anesthetics.
  • Zhou, S., et al. (2019). Synthesis and biological activities of local anesthetics. RSC Advances.
  • Yarrow, S., & Pawa, A. (2020). Basic pharmacology of local anaesthetics. BJA Education.
  • Drug Design, Development and Therapy. (2026). Liposomal bupivacaine for adductor canal block combined with IPACK block.
  • Williams, D. (2018). Developing a Local Anesthetic Systemic Toxicity Protocol in a Mississippi Hospital. The Aquila Digital Community.
  • Neal, J. M., et al. (2018). ASRA Practice Advisory on Local Anesthetic Systemic Toxicity. ResearchGate.
  • Nguyen, P. T., et al. (2019). Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel. Proceedings of the National Academy of Sciences.
  • Depth of Biology. (2023). SAR of Local anesthetics | synthesis of benzocaine , dibucaine , procaine. YouTube.
  • Valenzuela, C. J., & Isaza, C. (2013). Protocol and importance of using the kit for local anesthetic systemic toxicity. Colombian Journal of Anesthesiology.
  • Hanck, D. A., et al. (2009). Important Role of Asparagines in Coupling the Pore and Votage-Sensor Domain in Voltage-Gated Sodium Channels. The Journal of general physiology.
  • Lazer, E. S., et al. (1979). Synthesis and Biological Activity of Cocaine Analogues. 2. 6H-[10]Benzopyrano[4,3-c]pyridin-6-ones. Journal of Medicinal Chemistry. Available at:

  • Park, S. B., & Kim, H. M. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules.
  • Cummins, T. R. (2007). Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels. The Journal of physiology.
  • Jiang, D., & Shi, H. (2021). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology.
  • Journal of Synthetic Chemistry. (n.d.). Synthesis of Benzocaine Analogues via Esterification Reaction.
  • Han, S., et al. (2015). Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels. British journal of pharmacology.
  • Sittisombut, C., et al. (2001). Synthesis and cytotoxic activity of benzopyranoxanthone analogues of benz. Chemical & Pharmaceutical Bulletin.
  • Remeš, M., & Císařová, I. (2016). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
  • O'Brian, C. A., et al. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Biochemical pharmacology.
  • Bonano, J. S., et al. (2014). Quantitative structure-activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology.
  • Ye, X., et al. (2010). Synthesis and structure-activity relationships of 2-aryl-4-oxazolylmethoxy benzylglycines and 2-aryl-4-thiazolylmethoxy benzylglycines as novel, potent PPARalpha selective activators. Bioorganic & medicinal chemistry letters.
  • Zholob, E. S., et al. (2019). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Molecules.
  • Celentano, V., et al. (2021). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. ResearchGate.

Sources

An In-Depth Technical Guide to the Metabolism and Primary Degradation Products of Parethoxycaine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Parethoxycaine, with the chemical structure 2-(diethylamino)ethyl 4-ethoxybenzoate, is a local anesthetic belonging to the amino ester class.[1][2][3][4] Understanding the metabolic fate of such compounds is a cornerstone of drug development, providing critical insights into their pharmacokinetic profile, duration of action, and potential for toxicity. This guide offers a detailed exploration of the metabolism of this compound, grounded in established principles of xenobiotic biotransformation and the known metabolic pathways of structurally related amino ester local anesthetics.[5][6] We will delve into the primary degradation pathways, the enzymes responsible, and the resulting metabolites. Furthermore, this document provides robust, field-proven experimental protocols for researchers to investigate these processes in a laboratory setting.

Predicted Metabolic Pathways of this compound

The chemical architecture of this compound, featuring a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine, dictates its metabolic breakdown.[6] The metabolism of drugs is a biphasic process, broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, primarily occurring in the liver but also in other tissues and plasma.[7]

Phase I Metabolism: The Primary Route of Degradation

Phase I reactions introduce or expose functional groups on the parent drug molecule.[8] For this compound, the most prominent Phase I metabolic pathway is hydrolysis of the ester bond.

Amino ester local anesthetics are rapidly metabolized in the plasma by pseudocholinesterases, specifically butyrylcholinesterase.[5][6] This enzymatic hydrolysis is a swift process that cleaves the ester linkage, leading to the formation of two primary degradation products.[9] This rapid breakdown in the bloodstream is the reason for the generally short half-life of amino ester local anesthetics.[5]

The predicted primary degradation products of this compound via ester hydrolysis are:

  • 4-Ethoxybenzoic Acid: The aromatic acid component.

  • Diethylaminoethanol (DEAE): The amino alcohol component.

This pathway is analogous to the metabolism of other amino ester local anesthetics like procaine, which is hydrolyzed to para-aminobenzoic acid (PABA) and diethylaminoethanol.[9]

While ester hydrolysis is the principal route, the involvement of hepatic cytochrome P450 (CYP) enzymes in secondary oxidative pathways cannot be entirely ruled out, especially for any parent drug that reaches the liver.[10][11] The structure of this compound presents potential sites for oxidative modification:

  • O-de-ethylation: The ethoxy group on the benzene ring could be a substrate for CYP-mediated O-de-ethylation, which would result in a hydroxylated aromatic ring.

  • N-de-ethylation: The diethylamino group could undergo sequential N-de-ethylation, removing one or both ethyl groups.

These oxidative reactions would create more polar metabolites that can be more readily excreted or undergo subsequent Phase II conjugation.

Phase II Metabolism: Conjugation for Excretion

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their elimination from the body.[8]

The primary metabolites of this compound could undergo the following conjugation reactions:

  • Glucuronidation: The hydroxylated metabolites formed through oxidative pathways could be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Similarly, sulfotransferases (SULTs) could catalyze the addition of a sulfo group to hydroxylated metabolites.

The resulting glucuronide and sulfate conjugates are highly water-soluble and are readily excreted in the urine.

Visualizing the Metabolic Landscape

Predicted Metabolic Pathway of this compound

Parethoxycaine_Metabolism This compound This compound Hydrolysis Ester Hydrolysis (Butyrylcholinesterase in Plasma) This compound->Hydrolysis Primary Oxidation Oxidative Metabolism (CYP450 in Liver) (Minor Pathway) This compound->Oxidation Secondary Metabolite1 4-Ethoxybenzoic Acid Hydrolysis->Metabolite1 Metabolite2 Diethylaminoethanol (DEAE) Hydrolysis->Metabolite2 PhaseII Phase II Conjugation (e.g., Glucuronidation, Sulfation) Metabolite1->PhaseII Metabolite2->PhaseII Oxidized_Metabolites Oxidized Metabolites (e.g., hydroxylated, de-ethylated) Oxidation->Oxidized_Metabolites Oxidized_Metabolites->PhaseII Conjugates Conjugated Metabolites PhaseII->Conjugates Excretion Renal Excretion Conjugates->Excretion

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols for Metabolite Identification

To empirically determine the metabolic fate of this compound, a combination of in vitro and in vivo studies is essential. The cornerstone of modern metabolite identification is liquid chromatography coupled with mass spectrometry (LC-MS).[12][13]

Experimental Workflow for In Vitro Metabolite Identification

In_Vitro_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Incubation Incubate this compound with: - Human Plasma - Liver Microsomes + NADPH - Hepatocytes Quenching Quench Reaction (e.g., Acetonitrile) Incubation->Quenching Centrifugation Centrifuge to Precipitate Proteins Quenching->Centrifugation Extraction Extract Supernatant Centrifugation->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing and Metabolite Identification LC_MS->Data_Processing

Sources

Parethoxycaine in Neuroscience: A Historical and Technical Guide to a Forgotten Tool

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Neural Silence

In the mid-20th century, a burgeoning field of neuroscience sought to unravel the fundamental principles of neural communication. A critical experimental approach in this era was the targeted and reversible silencing of neural activity. Local anesthetics, a class of compounds that could temporarily block nerve conduction, became indispensable tools for these investigations. Among these was Parethoxycaine, a benzoate ester local anesthetic also known by its brand name, Intracaine Hydrochloride.[1][2] While it never achieved the widespread fame of contemporaries like procaine or lidocaine, its existence and use are part of the broader history of employing chemical agents to understand the nervous system.

This guide provides a technical overview of this compound, grounded in the historical context of neuroscience research. We will explore its chemical properties, its likely mechanism of action based on the understanding of its class, and the experimental paradigms in which it would have been applied. For the modern researcher, this document serves not as a protocol for current use, but as a historical case study in the evolution of neuropharmacological tools and a testament to the foundational experiments that paved the way for our current understanding of the brain.

This compound: A Chemical and Pharmacological Profile

This compound, with the chemical name 2-(diethylamino)ethyl 4-ethoxybenzoate, belongs to the amino ester class of local anesthetics.[1][2] This class is characterized by an aromatic ring linked to an intermediate ester chain and a tertiary amine group. These structural features are crucial for its anesthetic properties, dictating its potency, duration of action, and mechanism of action.

Property Value Reference
Chemical Name 2-(diethylamino)ethyl 4-ethoxybenzoate[1][2]
Synonyms Intracaine, Diethoxin, p-Ethoxycaine[1]
Molecular Formula C15H23NO3[1][2]
Molecular Weight 265.35 g/mol [1]
Class Amino Ester Local Anesthetic[3][4]

The lipophilic aromatic ring allows the molecule to penetrate the lipid-rich nerve sheath and membrane, while the hydrophilic amine group allows it to exist in both charged and uncharged forms, a key feature for its mechanism of action.[4][5]

Mechanism of Action: Blocking the Action Potential

The primary mechanism of action for all local anesthetics is the blockade of voltage-gated sodium channels in the neuronal membrane.[4] By preventing the influx of sodium ions, these drugs inhibit the depolarization of the nerve membrane, thereby blocking the propagation of action potentials.

While specific research on this compound's interaction with ion channels is limited in historical literature, we can infer its action from the extensive research on related compounds like procaine and tetracaine. Furthermore, there is evidence to suggest that some local anesthetics, including this compound, may also exert their effects through the regulation of calcium transport processes.[1] This suggests a potentially more complex mechanism of action than simple sodium channel blockade.

Below is a diagram illustrating the generally accepted mechanism of action for amino ester local anesthetics like this compound.

Caption: Mechanism of Nerve Block by this compound.

Historical Research Applications: A Reconstruction

Mapping Neural Circuits through Temporary Inactivation

A primary use of local anesthetics in historical neuroscience was to temporarily inactivate a specific brain region or peripheral nerve to observe the functional consequences. This "lesion-mimic" approach was crucial for deducing the function of different parts of the nervous system.

Experimental Protocol: Reversible Inactivation of a Cortical Region in Animal Models

  • Animal Preparation: An adult mammal (e.g., cat or monkey) would be anesthetized and placed in a stereotaxic frame. A craniotomy would be performed to expose the brain region of interest.

  • Drug Preparation: A sterile solution of this compound hydrochloride (typically 1-2%) would be prepared in saline. The choice of an ester-based anesthetic like this compound would have been logical for its relatively short duration of action, allowing for the observation of behavioral or physiological changes during and after the period of inactivation.

  • Microinjection: A microsyringe would be used to slowly inject a small volume (e.g., 1-5 microliters) of the this compound solution directly into the targeted brain structure.

  • Behavioral/Physiological Monitoring: The animal's behavior (e.g., motor function, sensory perception) or physiological responses (e.g., evoked potentials in a connected brain region) would be monitored before, during, and after the injection.

  • Causality and Interpretation: The temporary deficit observed during the drug's action would be attributed to the function of the inactivated region. The recovery of function as the drug was metabolized would confirm that the effects were not due to permanent damage.

Investigating the Properties of Nerve Conduction

Isolated nerve preparations were a cornerstone of early neurophysiology. Local anesthetics were instrumental in studying the fundamental properties of action potential propagation.

Experimental Protocol: In Vitro Nerve Conduction Blockade

  • Nerve Preparation: A peripheral nerve (e.g., frog sciatic nerve) would be dissected and mounted in a nerve chamber with stimulating and recording electrodes.

  • Solution Application: The nerve would be bathed in a Ringer's solution. A solution of this compound at a known concentration would then be applied to a segment of the nerve between the stimulating and recording electrodes.

  • Electrophysiological Recording: The nerve would be stimulated, and the compound action potential would be recorded. The amplitude and conduction velocity of the action potential would be measured before and after the application of this compound.

  • Data Analysis and Interpretation: The reduction in the amplitude of the compound action potential would provide a quantitative measure of the nerve block. By using different concentrations of this compound, researchers could construct a dose-response curve to determine its potency. The time course of the block and its reversal upon washout would provide information about its onset and duration of action.

Below is a workflow diagram for a typical in vitro nerve block experiment.

G A Nerve Dissection and Mounting B Baseline Action Potential Recording A->B C Application of this compound Solution B->C D Action Potential Recording During Block C->D E Washout of this compound D->E F Recovery Action Potential Recording E->F G Data Analysis (Amplitude, Velocity) F->G

Sources

An In-Depth Technical Guide to the Local Anesthetic Properties of Parethoxycaine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Parethoxycaine, also known as Diethoxin or Intracaine, is a local anesthetic belonging to the benzoate ester class.[1] Structurally, it is the 2-(diethylamino)ethyl ester of 4-ethoxybenzoic acid.[1] Like other classic local anesthetics such as procaine and cocaine, this compound functions by reversibly blocking nerve signal transmission. Its clinical application, though less common today, has historically been in regional anesthesia. This guide provides a comprehensive technical overview of its core anesthetic properties, mechanisms, and the validated experimental methodologies required for its scientific evaluation, tailored for researchers and drug development professionals.

Physicochemical Properties and Structure-Activity Relationship (SAR)

The efficacy of a local anesthetic is intrinsically linked to its physicochemical characteristics. This compound's structure features a lipophilic aromatic ring (4-ethoxybenzoic acid), an intermediate ester linkage, and a hydrophilic tertiary amine group. This archetypal structure dictates its interaction with the neuronal membrane and its target, the voltage-gated sodium channel.

Key properties influencing anesthetic profile—onset, potency, and duration—are lipid solubility (logP) and the acid dissociation constant (pKa).

  • Lipid Solubility (logP): This determines the anesthetic's ability to penetrate the lipid-rich nerve membrane to reach its intracellular site of action. Higher lipid solubility generally correlates with greater potency and a longer duration of action, as the molecule is sequestered in the lipid bilayer, creating a local drug reservoir.[2][3] this compound has a predicted XlogP of 2.9, indicating significant lipophilicity.[1][4]

  • pKa: The pKa is the pH at which 50% of the drug exists in its ionized (cationic) form and 50% in its non-ionized (base) form.[3] Since the uncharged base is more lipid-soluble and preferentially crosses the nerve membrane, while the charged cation is the form that binds to the sodium channel receptor, the pKa is a critical determinant of the onset of action.[5] Local anesthetics are weak bases with pKa values typically between 8.0 and 9.0.[5] At physiological pH (7.4), a significant portion of the drug is in its cationic form. A lower pKa means a greater fraction of the non-ionized form is available at physiologic pH, facilitating faster diffusion across the nerve sheath and a quicker onset of anesthesia.

PropertyValueSource
Molecular Formula C15H23NO3[1]
Molecular Weight 265.35 g/mol [1]
XlogP (Lipid Solubility) 2.9[1][4]
Chemical Class Benzoate Ester[1]

Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for all local anesthetics, including this compound, is the blockade of voltage-gated sodium channels (NaV) in the neuronal cell membrane.[2] These channels are responsible for the rapid influx of sodium ions that underlies the depolarization phase of an action potential.

Causality of Blockade:

  • Penetration: The non-ionized, lipophilic form of this compound diffuses across the nerve membrane into the axoplasm.

  • Re-equilibration: Inside the slightly more acidic axoplasm, the drug re-equilibrates, and a portion becomes protonated into its active cationic form.[5]

  • Binding and Blockade: The this compound cation gains access to its binding site from the intracellular side of the NaV channel. It binds to a specific receptor site within the channel's inner pore, physically occluding it and stabilizing the channel in its inactivated state.[5] This prevents the influx of sodium, halts the propagation of the action potential, and results in a failure of nerve conduction, perceived as numbness and motor block.

This phenomenon is described by the modulated receptor hypothesis , which posits that local anesthetics bind with higher affinity to the open and inactivated states of the NaV channel than to the resting state. This explains "use-dependent" or "phasic" block, where the anesthetic effect is more pronounced in rapidly firing neurons.[5]

Caption: this compound's state-dependent blockade of the NaV channel.

Pharmacokinetic Profile

Pharmacokinetics describes the journey of a drug through the body: absorption, distribution, metabolism, and excretion (ADME).[6]

  • Absorption: When administered for regional anesthesia, this compound is absorbed from the injection site into the systemic circulation. The rate of absorption depends on the vascularity of the site, the dose administered, and the presence of vasoconstrictors (e.g., epinephrine), which reduce systemic uptake and prolong the local effect.

  • Distribution: Once in the bloodstream, it is distributed throughout the body. The extent of plasma protein binding influences its availability for therapeutic action and potential toxicity.

  • Metabolism: As an ester-type local anesthetic, this compound is rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase (butyrylcholinesterase). The primary metabolites are para-ethoxybenzoic acid and diethylaminoethanol. This rapid metabolism is a key feature of ester anesthetics, generally leading to a shorter plasma half-life compared to amide-type anesthetics and limiting the risk of systemic accumulation. However, a small percentage of the population has atypical pseudocholinesterase, which can lead to prolonged effects and increased risk of toxicity.

  • Excretion: The water-soluble metabolites are primarily excreted by the kidneys.

Metabolic_Pathway This compound This compound Enzyme Plasma Pseudocholinesterase This compound->Enzyme Metabolite1 para-Ethoxybenzoic Acid Enzyme->Metabolite1 Hydrolysis Metabolite2 Diethylaminoethanol Enzyme->Metabolite2 Hydrolysis Excretion Renal Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Metabolic hydrolysis of this compound in the plasma.

Preclinical Evaluation: Experimental Protocols

Evaluating the local anesthetic properties of a compound like this compound requires a combination of in vitro and in vivo assays. These protocols must be robust, reproducible, and include appropriate controls to ensure data integrity.

In Vitro Assessment: Patch-Clamp Electrophysiology

Objective: To quantify the inhibitory effect of this compound on specific voltage-gated sodium channel subtypes (e.g., NaV1.7, relevant for pain) and determine its IC50 (half-maximal inhibitory concentration).

Rationale: The patch-clamp technique is the gold standard for studying ion channel pharmacology.[7][8][9] It allows for precise control of the cell membrane potential and direct measurement of the ionic currents flowing through the channels, providing definitive evidence of channel blockade. Using cell lines (e.g., HEK293) stably expressing a single NaV subtype allows for unambiguous characterization of the drug's effect on the intended target.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human NaV channel subtype of interest under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation for Recording: Plate cells on glass coverslips 24-48 hours before the experiment. On the day of recording, transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an external solution (e.g., artificial cerebrospinal fluid).[8]

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Gigaohm Seal Formation: Under visual control, carefully approach a single cell with the micropipette. Apply gentle negative pressure to form a high-resistance (>1 GΩ) "gigaohm" seal between the pipette tip and the cell membrane.[8] This electrically isolates the patch of membrane under the pipette.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior. This is the whole-cell configuration.[8][9]

  • Voltage-Clamp Protocol:

    • Hold the cell at a negative potential (e.g., -90 mV) to ensure most NaV channels are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit inward sodium currents.

    • Record baseline currents in the absence of the drug.

  • Drug Application: Perfuse the recording chamber with known concentrations of this compound dissolved in the external solution. Allow 2-3 minutes for equilibration at each concentration.

  • Data Acquisition: Record the peak sodium current at each concentration.

  • Data Analysis:

    • Measure the peak inward current amplitude before (I_control) and after (I_drug) drug application.

    • Calculate the percentage of inhibition: % Inhibition = (1 - (I_drug / I_control)) * 100.

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50.

  • Controls:

    • Vehicle Control: Perfuse with the vehicle solution alone to ensure it has no effect on the sodium current.

    • Positive Control: Use a known NaV channel blocker like Tetrodotoxin (TTX) or Lidocaine to confirm assay sensitivity.[8]

Patch_Clamp_Workflow Start Start: Cell Culture (HEK293 expressing NaV) Seal Approach Cell & Form Gigaohm Seal Start->Seal WholeCell Rupture Membrane: Achieve Whole-Cell Config. Seal->WholeCell Baseline Record Baseline Na+ Currents (Voltage-Clamp Protocol) WholeCell->Baseline DrugApp Perfuse with this compound (Increasing Concentrations) Baseline->DrugApp Record Record Na+ Currents at each Concentration DrugApp->Record Record->DrugApp Next Conc. Analysis Calculate % Inhibition & Determine IC50 Record->Analysis End End Analysis->End

Caption: Experimental workflow for in vitro patch-clamp analysis.

In Vivo Assessment: Rat Sciatic Nerve Block Model

Objective: To determine the onset, duration, and dose-dependency of the sensory and motor nerve blockade produced by this compound in a live animal model.

Rationale: While in vitro assays confirm the mechanism, in vivo models are essential for evaluating the anesthetic's performance within a complex biological system. The rat sciatic nerve block is a well-established and reliable model that allows for the independent assessment of sensory (nociceptive) and motor functions.[10][11]

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats (250-300g) to the testing environment for several days to minimize stress-induced variability.

  • Baseline Measurements: Before injection, establish baseline measurements for each animal:

    • Sensory Function: Use a radiant heat source (e.g., Hargreaves apparatus) focused on the plantar surface of the hind paw and measure the withdrawal latency (in seconds). This is the tail-flick latency (TFL) test.[12] A cutoff time (e.g., 20 seconds) is used to prevent tissue damage.

    • Motor Function: Measure hindpaw grip strength using a dynamometer or assess motor coordination using a rotarod test.[10][11]

  • Anesthesia and Injection:

    • Lightly anesthetize the rat (e.g., with isoflurane) to immobilize it for the injection.

    • Identify the sciatic notch (a depression between the greater trochanter and the ischial tuberosity).

    • Use a nerve stimulator set to a low current (e.g., 0.2 mA) to confirm needle placement near the sciatic nerve, indicated by a characteristic paw or toe twitch.[10][11]

    • Once the location is confirmed, inject a small, precise volume (e.g., 0.1-0.2 mL) of the test solution (this compound at various concentrations, vehicle, or positive control).[10][13]

  • Post-Injection Assessment:

    • At set intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) after injection, repeat the sensory and motor function tests.

    • Onset of Blockade: Defined as the time to the first observation of maximal possible effect (e.g., reaching the cutoff time for the sensory test).

    • Duration of Blockade: Defined as the time from onset until the animal's response returns to baseline levels.

  • Experimental Groups (Self-Validating System):

    • Group 1 (Negative Control): Inject with sterile saline (vehicle). This group should show no sensory or motor block.[10][11]

    • Group 2 (Positive Control): Inject with a standard local anesthetic (e.g., 1% Lidocaine or 0.5% Bupivacaine). This validates the model's sensitivity.

    • Groups 3, 4, 5 (Test Groups): Inject with different concentrations of this compound (e.g., 0.5%, 1%, 2%) to establish a dose-response relationship.

  • Data Analysis:

    • Plot the mean withdrawal latency and motor scores against time for each group.

    • Calculate the area under the curve (AUC) for both sensory and motor block to quantify the total anesthetic effect.[10][11]

    • Use appropriate statistical tests (e.g., ANOVA) to compare the effects between groups. A p-value < 0.05 is typically considered significant.[10][11]

Toxicology and Safety Considerations

The primary safety concerns with local anesthetics are systemic toxicity and, for ester-types, allergic reactions.

  • Systemic Toxicity: If excessive amounts of this compound are absorbed into the systemic circulation, it can cause dose-dependent toxicity, primarily affecting the central nervous system (CNS) and cardiovascular system.

    • CNS Effects: Initial signs may include restlessness, tinnitus, and metallic taste, progressing to seizures and CNS depression.

    • Cardiovascular Effects: Effects include myocardial depression, vasodilation leading to hypotension, and in severe cases, arrhythmias and cardiovascular collapse.

  • Allergic Reactions: As an ester anesthetic, this compound is metabolized to a derivative of para-aminobenzoic acid (PABA). PABA is a known allergen for a subset of the population and can cause allergic reactions ranging from skin rashes to, rarely, anaphylaxis. This is a key differentiator from amide-type local anesthetics, which do not produce PABA.

Conclusion

This compound is a classic benzoate ester local anesthetic that functions through the well-understood mechanism of voltage-gated sodium channel blockade. Its anesthetic profile is governed by its physicochemical properties, particularly its lipophilicity and pKa. Its rapid metabolism by plasma pseudocholinesterases results in a relatively short duration of action but carries a risk of PABA-related allergic reactions. Rigorous evaluation using standardized in vitro (patch-clamp) and in vivo (rat sciatic nerve block) models is critical for fully characterizing its potency, efficacy, and safety profile in comparison to other local anesthetics. This guide provides the foundational framework and validated protocols necessary for such scientific exploration.

References

  • Bierer, S. M., et al. (1992). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesia & Analgesia, 75(6), 889-94. [Link]

  • Thalhammer, J. G., et al. (1995). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesia & Analgesia, 80(3), 573-82. [Link]

  • Lirk, P., et al. (2004). Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats. Regional Anesthesia and Pain Medicine, 29(5), 451-7. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • PubChemLite. (n.d.). This compound (C15H23NO3). [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

  • Deranged Physiology. (2024). Pharmacology of local anaesthetics. [Link]

  • Kim, H. D., & Jee, Y. S. (2023). Lipophilicity of drugs, including local anesthetics, and its association with lipid emulsion resuscitation. Korean Journal of Anesthesiology, 76(5), 389-399. [Link]

  • Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [Link]

  • Tetzlaff, J. E. (2000). The pharmacology of local anesthetics. Anesthesiology Clinics of North America, 18(2), 217-233. [Link]

  • D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79. [Link]

  • Fink, B. R., & Cairns, A. M. (1984). A simple in vivo method for the quantitative evaluation of local anesthetics. Anesthesiology, 60(2), 125-8. [Link]

Sources

An In-depth Technical Guide to Parethoxycaine Binding Sites on Neuronal Membranes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive technical exploration of the binding sites for parethoxycaine, a representative local anesthetic, on neuronal membranes. Moving beyond a superficial overview, we delve into the molecular intricacies of the primary target—the voltage-gated sodium channel (VGSC)—and elucidate the structural and conformational determinants of drug-receptor interaction. We synthesize data from foundational and contemporary research to present a cohesive narrative on the state-dependent nature of this compound binding. This document is structured to serve as a practical resource, offering not only mechanistic insights but also detailed, field-proven experimental protocols for radioligand binding assays, patch-clamp electrophysiology, and site-directed mutagenesis. Our objective is to equip researchers and drug development professionals with the foundational knowledge and methodological confidence required to investigate and modulate these critical neuronal targets.

Introduction: The Molecular Basis of Local Anesthesia

Local anesthetics (LAs) are a cornerstone of clinical pain management, achieving their effect by reversibly blocking nerve impulse propagation. The pioneering concept of non-specific membrane interactions has largely been superseded by a more precise model centered on specific protein targets.[1] The primary molecular target for this compound and its congeners is the voltage-gated sodium channel, a transmembrane protein essential for the initiation and propagation of action potentials in excitable cells like neurons.[2][3]

This compound, as an amphiphilic molecule, possesses an aromatic (lipophilic) ring and a tertiary amine (hydrophilic) group.[2] This structure is critical to its mechanism. The uncharged, lipophilic form of the molecule partitions into the neuronal membrane, allowing it to access the intracellular environment. Once inside the relatively acidic cytoplasm, it equilibrates to its cationic (protonated) form, which is the primary active species that binds to the receptor site within the VGSC.[2][4] This guide will dissect this binding site, the dynamics of the interaction, and the key methodologies used for its characterization.

The Primary Target: Anatomy of the Voltage-Gated Sodium Channel (VGSC)

The mammalian VGSC is a large, pseudotetrameric protein composed of a primary α-subunit (~260 kDa) and auxiliary β-subunits.[5][6] The α-subunit is the pore-forming and drug-binding component, organized into four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6).[5][6]

  • Voltage-Sensing Domains (VSDs): The S1-S4 segments in each domain form the VSDs. The S4 segment, with its positively charged arginine or lysine residues, acts as the primary voltage sensor, moving in response to changes in membrane potential to initiate channel gating.[6][7]

  • The Pore Module: The S5 and S6 segments and the intervening P-loops from all four domains assemble in the center to form the ion-conducting pore.[8] The inner lining of this pore, particularly the S6 segments, constitutes the binding site for local anesthetics.[1][6]

The VGSC does not exist in a single static state but cycles through several conformations:

  • Resting State: Closed at resting membrane potential, but available to open upon depolarization.

  • Open State: Briefly opens upon membrane depolarization, allowing Na+ influx.

  • Inactivated State: Rapidly closes after opening, even if the membrane remains depolarized. The channel is refractory to opening from this state.

The affinity of this compound for its binding site is critically dependent on the channel's conformational state.[9][10]

The Local Anesthetic Receptor Site: A High-Affinity Interaction

The binding site for this compound is not on the external surface of the neuron but is located deep within the inner pore of the VGSC.[3][11][12] This location is accessible to the drug molecule from the intracellular side, which it reaches via the hydrophilic pathway (when the channel's activation gate is open) or the hydrophobic pathway (directly from the membrane).[13]

State-Dependent Binding: The core principle underlying the clinical efficacy and experimental characterization of local anesthetics is the Modulated Receptor Hypothesis .[7][12] This model posits that LAs bind with low affinity to the resting state of the VGSC but with high affinity to the open and inactivated states.[10][14] This differential affinity explains "use-dependent" or "phasic" block, where the degree of channel inhibition increases with the frequency of neuronal firing.[1][4] More frequent action potentials mean more channels are in the open and inactivated states, presenting the high-affinity receptor for the drug to bind and stabilize the channel in a non-conducting conformation.[9][12]

Key Amino Acid Residues: Site-directed mutagenesis studies have been instrumental in mapping the LA receptor site. These experiments have pinpointed critical amino acid residues within the S6 transmembrane segments of multiple domains. For the canonical rat brain (Nav1.2a) channel, two residues in the S6 segment of domain IV (DIVS6) are paramount:

  • Phenylalanine 1764 (F1764)

  • Tyrosine 1771 (Y1771)

Mutation of these aromatic residues to a non-aromatic amino acid like alanine dramatically reduces the binding affinity for local anesthetics, confirming their central role in forming the binding pocket.[1][15] The aromatic rings of these residues are thought to engage in hydrophobic and π-stacking interactions with the aromatic portion of the LA molecule.[1] Additional contributions to the binding site come from residues in the S6 segments of DI and DIII, creating a complex, multi-faceted receptor site.[11][16]

Experimental Methodologies for Characterizing Binding Sites

A multi-pronged experimental approach is necessary to fully characterize the this compound binding site. Each technique provides a different, complementary piece of the puzzle.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for directly measuring the affinity of a drug for its receptor.[17] These assays use a radiolabeled form of a ligand to quantify binding to a receptor preparation, typically neuronal membrane homogenates.

Causality and Self-Validation: The core principle is the law of mass action. The experiment is designed to reach equilibrium, where the rate of ligand-receptor association equals the rate of dissociation. By systematically varying the concentrations of labeled and unlabeled ligands, we can derive key parameters. The self-validating nature of this protocol comes from the inclusion of a "non-specific binding" control. This is measured in the presence of a saturating concentration of an unlabeled competitor drug, which occupies all specific receptor sites. True specific binding is therefore defined as Total Binding minus Non-Specific Binding, ensuring that the measured signal originates solely from the target of interest.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: a. Harvest neural tissue (e.g., rat brain cortex) and place in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). b. Homogenize the tissue using a Teflon-glass homogenizer. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. d. Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[18] e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[18]

  • Assay Setup (96-well plate format): a. Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand (e.g., [³H]-batrachotoxin or another suitable VGSC ligand) at a fixed concentration (typically at or below its Kd), and 150 µL of the membrane preparation (e.g., 50-100 µg protein). b. Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM veratridine), 50 µL radioligand, and 150 µL membrane preparation. c. Competition Wells: Add 50 µL of this compound at varying concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), 50 µL radioligand, and 150 µL membrane preparation.

  • Incubation & Filtration: a. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[18] b. Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, presoaked in polyethyleneimine to reduce non-specific binding). This separates the membrane-bound radioligand from the free radioligand in the solution.[18] c. Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any remaining free radioligand.

  • Counting & Analysis: a. Dry the filter mat. b. Add scintillation cocktail and count the trapped radioactivity using a scintillation counter.[18] c. Subtract the NSB counts from all other counts to get specific binding. d. Plot the specific binding as a function of the log concentration of this compound. Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). e. Convert the IC₅₀ to a Ki (inhibition constant), which represents the affinity of this compound for the receptor, using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mem Neuronal Membrane Homogenization incubate Incubate Membranes, Radioligand & Drug prep_mem->incubate prep_ligand Prepare Radioligand & This compound Dilutions prep_ligand->incubate filtrate Rapid Vacuum Filtration incubate->filtrate count Scintillation Counting (CPM) filtrate->count calc Calculate Specific Binding (Total - NSB) count->calc plot Plot Competition Curve (% Inhibition vs. [Drug]) calc->plot fit Non-linear Regression (IC50) plot->fit cheng_prusoff Cheng-Prusoff Equation (Calculate Ki) fit->cheng_prusoff

Caption: Workflow for a competitive radioligand binding assay.

Patch-Clamp Electrophysiology: Probing Function

While binding assays quantify affinity, patch-clamp electrophysiology measures the functional consequences of that binding—the actual block of ion current.[19][20] This technique allows for precise control of the neuronal membrane voltage while recording the minuscule currents flowing through VGSCs.

Causality and Self-Validation: This method directly tests the hypothesis that this compound blocks sodium currents in a voltage- and frequency-dependent manner. The experimental design serves as its own control. By recording currents before and after drug application on the same cell, the drug's effect is unambiguously determined. Furthermore, specific voltage protocols are designed to probe different channel states. For example, comparing the block from a holding potential where channels are resting versus one where they are inactivated provides direct evidence for state-dependent binding.

Detailed Protocol: Whole-Cell Voltage-Clamp

  • Cell Preparation: a. Use cultured neurons (e.g., dorsal root ganglion neurons) or acutely dissociated neurons plated on coverslips. b. Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).

  • Pipette & Sealing: a. Fabricate a glass micropipette with a tip resistance of 3-5 MΩ using a pipette puller.[20] b. Fill the pipette with an internal solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH). Cesium (Cs+) is used to block potassium channels, isolating the sodium current. c. Approach a target neuron with the pipette while applying slight positive pressure. d. Upon touching the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[20] e. Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette tip, achieving the "whole-cell" configuration.

  • Recording & Voltage Protocols: a. Set the amplifier to voltage-clamp mode and hold the cell at a negative potential where most VGSCs are in the resting state (e.g., -100 mV). b. Tonic Block Protocol: Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) every 10-20 seconds to elicit a sodium current. After establishing a stable baseline, perfuse the bath with a known concentration of this compound and observe the reduction in peak current amplitude. This measures the block of resting channels. c. Use-Dependent Block Protocol: Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz). In the presence of this compound, the current will decrease with each successive pulse in the train, demonstrating use-dependent block.[21] d. Inactivated State Block Protocol: Use a two-pulse protocol. A long conditioning prepulse to a depolarizing potential (e.g., -30 mV for 500 ms) is used to accumulate channels in the inactivated state, followed by a brief test pulse to measure the available current. The drug will cause a greater reduction in current with the conditioning prepulse compared to a hyperpolarized holding potential.

  • Data Analysis: a. Measure the peak inward sodium current for each condition. b. Tonic Block: Calculate the percentage reduction in current during low-frequency pulsing. c. Use-Dependent Block: Plot the normalized peak current against the pulse number in the train. d. Construct dose-response curves by plotting the percentage of block against the concentration of this compound to determine the IC₅₀ for each channel state.

State-Dependent Binding of this compound

G cluster_binding Drug Binding Affinity Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactive Inactivated State (Closed/Blocked) Open->Inactive Inactivation Inactive->Resting Repolarization (Recovery) Drug This compound (Cationic) Drug->Resting Low Affinity Drug->Open High Affinity Drug->Inactive Highest Affinity

Caption: this compound binds with highest affinity to open/inactivated VGSCs.

Data Synthesis and Interpretation

Data from different experimental modalities must be integrated to build a complete picture. Radioligand binding provides a direct measure of affinity (Ki), while electrophysiology provides a functional measure of potency (IC₅₀) under different conditions that favor specific channel states.

ParameterRadioligand BindingElectrophysiology (Tonic Block)Electrophysiology (Use-Dependent)
Measures Binding Affinity (Ki)Potency on Resting ChannelsPotency on Open/Inactivated Channels
Typical Result Single affinity value for the receptor population in the membrane prep.Higher IC₅₀ (lower potency)Lower IC₅₀ (higher potency)
Interpretation Provides the fundamental drug-receptor dissociation constant.Reflects low-affinity interaction with the resting state.Demonstrates high-affinity binding to conformationally active states.

Computational modeling further refines this understanding by predicting the precise orientation of this compound within the binding pocket defined by residues like F1764 and Y1771.[3][11] These models often show the cationic amine group of the LA interacting with the phenylalanine residue, while the aromatic ring docks near the tyrosine, physically and electrostatically occluding the ion permeation pathway.[11][22]

Conclusion and Future Directions

The binding site for this compound on neuronal membranes is a well-defined, state-dependent receptor located within the inner pore of the voltage-gated sodium channel. Its characterization has been a triumph of multidisciplinary science, combining biochemistry, electrophysiology, molecular biology, and computational science. For drug development professionals, this detailed understanding is critical. It explains why certain LAs have faster on-sets or different potencies and provides a rational basis for designing novel analgesics. Future research will likely focus on developing subtype-selective VGSC blockers to target specific neuronal populations (e.g., pain-sensing neurons) while minimizing off-target effects (e.g., on cardiac or CNS channels), a goal that is only achievable through a profound understanding of the nuanced molecular interactions at the drug binding site.

References

  • Chevrette, J. E., et al. (2002). Mechanisms of (local) anaesthetics on voltage‐gated sodium and other ion channels. BJA: British Journal of Anaesthesia. [Link]

  • Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels. Molecular Pharmacology. [Link]

  • Hanck, D. A., et al. (2009). Local Anesthetic Anchoring to Cardiac Sodium Channels. Circulation Research. [Link]

  • JoVE. (2023). Local Anesthetics: Mechanism of Action. Journal of Visualized Experiments. [Link]

  • Tikhonov, D. B., & Zhorov, B. S. (2010). The Enigmatic Drug Binding Site for Sodium Channel Inhibitors. Current neuropharmacology. [Link]

  • Boiteux, C., et al. (2018). Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels. PNAS. [Link]

  • Fozzard, H. A., et al. (2011). The Sodium Channel as a Target for Local Anesthetic Drugs. Anesthesia & Analgesia. [Link]

  • Martin, L. J., et al. (2017). Mutant bacterial sodium channels as models for local anesthetic block of eukaryotic proteins. Scientific Reports. [Link]

  • de la Torre-Martinez, R., & Tytgat, J. (2017). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry. [Link]

  • O'Leary, M. E., & Chahine, M. (2016). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Current topics in medicinal chemistry. [Link]

  • Ragsdale, D. S., et al. (1996). Common molecular determinants of local anesthetic, antiarrhythmic, and anticonvulsant block of voltage-gated Na+ channels. PNAS. [Link]

  • Todt, H., et al. (2014). Exploring the Structure of the Voltage-gated Na+ Channel by an Engineered Drug Access Pathway to the Receptor Site for Local Anesthetics. Journal of Biological Chemistry. [Link]

  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology. [Link]

  • Leipold, E., & Heinemann, S. H. (2021). Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology. [Link]

  • ResearchGate. (n.d.). A schematic of the sodium channel and chemical structures of local anesthetics. ResearchGate. [Link]

  • ResearchGate. (n.d.). Molecular Modeling of Local Anesthetic Drug Binding by Voltage-Gated Na Channels. ResearchGate. [Link]

  • University of Chicago. (n.d.). Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels. Profiles RNS. [Link]

  • McNulty, M. M., et al. (2007). Local anaesthetic block of sodium channels: raising the barrier. The Journal of Physiology. [Link]

  • ResearchGate. (n.d.). Patch-clamp voltage protocols. ResearchGate. [Link]

  • AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

  • AXOL Bioscience. (n.d.). Patch Clamp Protocol PDF. AXOL Bioscience. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Creative Bioarray. [Link]

  • Catterall, W. A. (2000). Molecular mechanisms of gating and drug block of sodium channels. Novartis Foundation Symposium. [Link]

  • Davenport, A. P., & Russell, F. D. (1999). Radioligand binding assays and their analysis. Methods in molecular biology. [Link]

  • Catterall, W. A. (2012). Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels. Cold Spring Harbor Perspectives in Biology. [Link]

  • O'Neill, M. J., & Jones, C. A. (2005). Voltage-gated sodium channels and their roles in drug action. Current Anaesthesia & Critical Care. [Link]

  • O'Malley, J. J., & O'Leary, M. E. (2021). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology. [Link]

  • Reith, M. E., et al. (1994). [3H]cocaine labels a binding site associated with the serotonin transporter in guinea pig brain: allosteric modulation by paroxetine. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of Physiology. [Link]

  • Habert, E., et al. (1985). Characterization of [3H]paroxetine Binding to Rat Cortical Membranes. European Journal of Pharmacology. [Link]

  • Zhang, X. F., et al. (2002). Repeated cocaine administration increases membrane excitability of pyramidal neurons in the rat medial prefrontal cortex. Brain Research. [Link]

Sources

Theoretical Models of Parethoxycaine-Sodium Channel Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance between local anesthetics and voltage-gated sodium channels is a cornerstone of modern pharmacology, underpinning clinical applications from regional anesthesia to the management of cardiac arrhythmias. While compounds like lidocaine and benzocaine have been extensively studied, the specific molecular interactions of other anesthetics, such as Parethoxycaine, remain less characterized in publicly available literature. This guide, therefore, embarks on a detailed exploration of the well-established theoretical models governing the interaction of local anesthetics with sodium channels. By elucidating these fundamental principles, we provide a robust framework for understanding the putative mechanism of action of this compound and for guiding future research into this and other novel anesthetic agents. In the absence of specific experimental data for this compound, this document will extrapolate from the broader class of local anesthetics to provide a comprehensive theoretical overview.

The Crucial Role of Voltage-Gated Sodium Channels in Neuronal Excitability

Voltage-gated sodium channels (VGSCs or NaV channels) are transmembrane proteins that are fundamental to the initiation and propagation of action potentials in excitable cells, including neurons and cardiomyocytes.[1] These channels exist in several distinct conformational states: resting (closed), open (conducting), and inactivated (non-conducting).[2] The transition between these states is regulated by the membrane potential.[1]

The α-subunit of the sodium channel is the pore-forming and voltage-sensing component, comprising four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment in each domain is rich in positively charged amino acids and acts as the voltage sensor. Upon membrane depolarization, the outward movement of the S4 segments leads to the opening of the channel pore, allowing a rapid influx of sodium ions and the upstroke of the action potential.[2] This open state is transient, as the channel quickly enters a non-conducting inactivated state, which is crucial for repolarization and for defining the refractory period of the neuron.[2]

Local anesthetics, including this compound, exert their effects by blocking these channels, thereby preventing the generation and conduction of nerve impulses.[3]

Core Theoretical Models of Local Anesthetic-Sodium Channel Interaction

The interaction between local anesthetics and sodium channels is not a simple "plug-in-the-hole" mechanism. Instead, it is a dynamic process that is dependent on the conformational state of the channel. Two primary theoretical models, the Modulated Receptor Hypothesis and the Guarded Receptor Hypothesis, have been proposed to explain the state-dependent nature of this interaction.

The Modulated Receptor Hypothesis

Proposed by Hille in 1977, the Modulated Receptor Hypothesis posits that the affinity of the local anesthetic binding site within the sodium channel changes with the channel's conformational state.[4][5] According to this model, local anesthetics have a relatively low affinity for the resting state of the channel and a significantly higher affinity for the open and inactivated states.[4]

This differential affinity explains the phenomenon of "use-dependent" or "phasic" block, where the degree of channel inhibition increases with the frequency of neuronal firing.[1] During repetitive stimulation, channels cycle more frequently through the open and inactivated states, providing more opportunities for the high-affinity binding of the anesthetic.[4] The binding of the local anesthetic is thought to stabilize the inactivated state, further enhancing the block.[6]

The Modulated Receptor Hypothesis is supported by a wealth of experimental evidence and provides a comprehensive framework for understanding the actions of many local anesthetics.[1]

ModulatedReceptorHypothesis cluster_drug This compound Resting Resting (Low Affinity) Open Open (High Affinity) Resting->Open Depolarization Inactivated Inactivated (High Affinity) Open->Inactivated Inactivation Inactivated->Resting Repolarization Drug_unbound Unbound Drug_bound_R Bound (Low Affinity) Drug_unbound->Drug_bound_R Binds to Resting Drug_bound_O Bound (High Affinity) Drug_unbound->Drug_bound_O Binds to Open Drug_bound_I Bound (High Affinity) Drug_unbound->Drug_bound_I Binds to Inactivated

Caption: Modulated Receptor Hypothesis: this compound has different affinities for the resting, open, and inactivated states of the sodium channel.

The Guarded Receptor Hypothesis

As an alternative to the Modulated Receptor Hypothesis, the Guarded Receptor Hypothesis, proposed by Starmer and colleagues, suggests that the affinity of the binding site for the local anesthetic remains constant regardless of the channel's state.[5] Instead, this model posits that the accessibility of the binding site is "guarded" by the channel's gates.[5]

According to this hypothesis, the binding site is located within the inner pore of the channel and is only accessible when the activation gate is open.[5] Therefore, the apparent state-dependence of the block arises from the differential access of the drug to its binding site, rather than a change in binding affinity.[4] The Guarded Receptor Hypothesis can also account for use-dependent block, as more frequent channel opening provides greater access to the binding site.[5]

While the Modulated Receptor Hypothesis is more widely cited, the Guarded Receptor Hypothesis offers a simpler mathematical description of the interaction and correctly predicts many aspects of local anesthetic action.[5] It is likely that the true mechanism of action for many local anesthetics involves elements of both models.

GuardedReceptorHypothesis cluster_channel Sodium Channel States cluster_drug This compound Resting Resting (Site Inaccessible) Open Open (Site Accessible) Resting->Open Depolarization Inactivated Inactivated (Site Inaccessible) Open->Inactivated Inactivation Inactivated->Resting Repolarization Drug_unbound Unbound Binding_Site Binding Site (Constant Affinity) Drug_unbound->Binding_Site Access when Open Binding_Site->Drug_unbound Dissociation

Caption: Guarded Receptor Hypothesis: The accessibility of the this compound binding site is dependent on the conformational state of the sodium channel.

Computational Approaches to Modeling this compound-Sodium Channel Interactions

In the absence of empirical data, computational modeling provides a powerful tool to predict and analyze the interaction of this compound with sodium channels. Molecular docking and molecular dynamics simulations are two key in silico techniques that can offer valuable insights.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand (e.g., this compound) when bound to a receptor (e.g., the sodium channel) to form a stable complex.[7] These studies can help identify the putative binding site and the key amino acid residues involved in the interaction. For local anesthetics, the binding site is generally located in the inner pore of the sodium channel, involving residues from the S6 segments of multiple domains.[8]

Experimental Protocol: Molecular Docking of this compound

  • Receptor Preparation:

    • Obtain a high-resolution 3D structure of a voltage-gated sodium channel from a protein database (e.g., PDB). Homology modeling may be required if a suitable template for the desired channel isoform is not available.

    • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Generate a 3D structure of the this compound molecule.

    • Optimize the ligand's geometry and assign appropriate charges.

  • Docking Simulation:

    • Define the binding site (active site) on the sodium channel, typically within the inner pore.

    • Perform the docking simulation using software such as AutoDock or Glide. The program will explore various conformations and orientations of this compound within the binding site.

  • Analysis of Results:

    • Analyze the docking poses based on their binding energy scores. The pose with the lowest binding energy is generally considered the most favorable.

    • Visualize the interactions between this compound and the amino acid residues of the channel to identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic view of the drug-receptor interaction by simulating the movement of atoms and molecules over time.[9] MD simulations can be used to assess the stability of the docked complex, explore the conformational changes in the channel upon drug binding, and investigate the pathways of drug entry and exit from the binding site.[2]

Experimental Protocol: Molecular Dynamics Simulation of the this compound-Sodium Channel Complex

  • System Setup:

    • Use the best-docked pose of the this compound-sodium channel complex as the starting structure.

    • Embed the complex in a lipid bilayer to mimic the cell membrane environment.

    • Solvate the system with water molecules and add ions to neutralize the charge and mimic physiological concentrations.

  • Simulation:

    • Perform an energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K).

    • Run the production MD simulation for a sufficient duration (typically nanoseconds to microseconds) to observe the dynamics of the system.

  • Analysis:

    • Analyze the trajectory of the simulation to assess the stability of the this compound binding pose (e.g., by calculating the root-mean-square deviation).

    • Investigate the conformational changes in the sodium channel induced by this compound binding.

    • Identify potential access pathways for the drug to its binding site.

Experimental Validation of Theoretical Models

While computational models provide valuable hypotheses, experimental validation is crucial to confirm the theoretical predictions. Electrophysiological techniques, particularly the patch-clamp method, are the gold standard for studying the interaction of drugs with ion channels.

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the measurement of ionic currents flowing through individual ion channels in a cell membrane. This method can be used to characterize the effects of this compound on the function of sodium channels and to determine key parameters such as binding affinity and kinetics.

Experimental Protocol: Characterizing this compound's Effect on Sodium Channels using Whole-Cell Patch-Clamp

  • Cell Preparation:

    • Use a cell line that expresses the desired sodium channel isoform (e.g., HEK293 cells transfected with the gene for a specific NaV channel).

    • Culture the cells on glass coverslips.

  • Patch-Clamp Recording:

    • Place a coverslip with the cells in a recording chamber on an inverted microscope.

    • Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal with the membrane of a single cell.

    • Rupture the patch of membrane under the pipette tip to gain electrical access to the inside of the cell (whole-cell configuration).

    • Apply a series of voltage pulses to elicit sodium currents and record the resulting currents using a patch-clamp amplifier.

  • Drug Application:

    • Perfuse the recording chamber with an extracellular solution containing a known concentration of this compound.

    • Record the sodium currents in the presence of the drug.

  • Data Analysis:

    • Measure the reduction in the peak sodium current to determine the tonic block.

    • Apply repetitive voltage pulses at different frequencies to assess use-dependent block.

    • Analyze the voltage-dependence of channel inactivation in the presence and absence of the drug.

    • Construct dose-response curves to determine the IC50 (the concentration of drug that causes 50% inhibition) for different channel states.

Quantitative Data Summary

The following table summarizes the types of quantitative data that can be obtained from the experimental protocols described above to characterize the interaction of a local anesthetic like this compound with sodium channels.

ParameterDescriptionExperimental Method
IC50 (Resting State) Concentration of this compound that causes 50% inhibition of the sodium current from the resting state.Patch-Clamp Electrophysiology
IC50 (Inactivated State) Concentration of this compound that causes 50% inhibition of the sodium current from the inactivated state.Patch-Clamp Electrophysiology
Use-Dependent Block The increase in channel block with repetitive stimulation.Patch-Clamp Electrophysiology
Binding/Unbinding Kinetics The rates at which this compound binds to and dissociates from the sodium channel.Patch-Clamp Electrophysiology
Binding Energy The predicted strength of the interaction between this compound and the sodium channel.Molecular Docking
Binding Pose Stability The stability of the predicted binding orientation of this compound over time.Molecular Dynamics Simulation

Conclusion and Future Directions

The theoretical models of the Modulated Receptor Hypothesis and the Guarded Receptor Hypothesis provide a robust foundation for understanding the state-dependent interaction of local anesthetics with voltage-gated sodium channels. In the absence of specific experimental data for this compound, these models, in conjunction with computational approaches like molecular docking and molecular dynamics simulations, can be used to formulate testable hypotheses about its mechanism of action.

Future research should focus on obtaining empirical data for this compound through electrophysiological studies to validate these theoretical predictions. Such studies will be crucial for determining its precise binding affinities for different channel states, its kinetics of interaction, and its potential for use-dependent block. A deeper understanding of the molecular determinants of this compound's interaction with sodium channels will not only elucidate its mechanism of action but also inform the rational design of novel local anesthetics with improved efficacy and safety profiles.

References

  • State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. (URL not available)
  • Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers. [Link]

  • Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel. PMC - PubMed Central. [Link]

  • Potent and use-dependent block of cardiac sodium channels by U-50488H, a benzeneacetamide kappa opioid receptor agonist. NIH. (URL not available)
  • Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. PMC - NIH. [Link]

  • The docking studies of synthesised compound with potential PPAR-γ agonist activity. (URL not available)
  • Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. PMC. [Link]

  • The modulated receptor hypothesis. Two distinct pathways exist for drug block... ResearchGate. [Link]

  • Common molecular determinants of flecainide and lidocaine block of heart Na+ channels: evidence from experiments with neutral and quaternary flecainide analogues. PubMed. [Link]

  • Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity. NIH. [Link]

  • Assessment of Paroxetine Molecular Interactions with Selected Monoamine and γ-Aminobutyric Acid Transporters. MDPI. [Link]

  • Rate-dependent effects of lidocaine on cardiac dynamics: Development and analysis of a low-dimensional drug-channel interaction model. Research journals. [Link]

  • Local anaesthetic block of sodium channels: raising the barrier. PMC - PubMed Central. [Link]

  • Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers. [Link]

  • State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. (URL not available)
  • Antiarrhythmic agents: the modulated receptor mechanism of action of sodium and calcium channel-blocking drugs. PubMed. [Link]

  • Molecular docking and simulation analysis of c-KIT and PDGFRα with phytochemicals as dual inhibitors for GIST. PMC - NIH. [Link]

  • Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants. (URL not available)
  • Molecular Docking, Dynamics, and Preclinical Studies Reveal Morin Hydrate as a Potent PPARγ and Nrf2 Agonist That Mitigates Colon Inflammation. PubMed Central. [Link]

  • Paroxetine—Overview of the Molecular Mechanisms of Action. PMC - PubMed Central. [Link]

  • Paroxetine. Wikipedia. [Link]

  • What is the mechanism of Paroxetine Hydrochloride?. Patsnap Synapse. [Link]

  • The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. (URL not available)
  • (PDF) Paroxetine—Overview of the Molecular Mechanisms of Action. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Electrophysiological Recordings of Parethoxycaine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Biophysical Signature of Parethoxycaine

This compound is a local anesthetic agent belonging to the benzoate ester class.[1] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells such as neurons.[2][3] By inhibiting the influx of sodium ions, this compound effectively dampens neuronal excitability, leading to a reversible block of nerve conduction and analgesia.

The interaction of local anesthetics with VGSCs is not a simple on-off mechanism. It is highly dependent on the conformational state of the channel—whether it is resting, open, or inactivated.[2] This state-dependent binding is a key determinant of a drug's clinical efficacy and side-effect profile.[4] A thorough understanding of how a compound like this compound interacts with VGSCs in these different states is therefore critical for its development and for elucidating the fundamental mechanisms of local anesthesia.

This guide provides a comprehensive set of protocols for characterizing the in vitro electrophysiological properties of this compound using the whole-cell patch-clamp technique.[5][6][7] While specific published data on the electrophysiological profile of this compound is limited, this document outlines a robust experimental framework based on established methodologies for other well-characterized local anesthetics, such as lidocaine.[2][8] These protocols will enable researchers to determine key biophysical parameters, including tonic and use-dependent block, and to investigate the affinity of this compound for different states of the sodium channel.

Principle of the Method: Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for studying the effects of pharmacological agents on ion channels.[5] It allows for the precise control of the cell membrane potential (voltage-clamp) while recording the ionic currents flowing through the channels.[7] This high-fidelity method enables the detailed characterization of drug-channel interactions, providing insights into the kinetics and voltage-dependence of the block.

In the whole-cell configuration, a glass micropipette with a tip diameter of approximately 1-2 µm is brought into contact with the cell membrane. A tight, high-resistance "gigaohm seal" is formed, and the membrane patch under the pipette is ruptured by applying gentle suction. This provides low-resistance electrical access to the entire cell, allowing the experimenter to clamp the membrane potential at a desired voltage and record the sum of currents from all ion channels on the cell surface.

Materials and Reagents

Cell Culture
  • Cell Line: Human neuroblastoma cell line SH-SY5Y or primary cultured Dorsal Root Ganglion (DRG) neurons are suitable models.[4][9]

  • Culture Medium: For SH-SY5Y cells, use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Cell Culture Flasks and Dishes

  • Incubator: Maintained at 37°C with 5% CO2.

Electrophysiology Solutions
Solution Component Concentration (mM)
External (Bath) Solution NaCl140
KCl5
CaCl₂2
MgCl₂1
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH, Osmolarity ~310-320 mOsm
Internal (Pipette) Solution K-Gluconate140
MgCl₂2
EGTA10
HEPES10
Mg-ATP2
Na-GTP0.3
pH adjusted to 7.2 with KOH, Osmolarity ~290-300 mOsm

Note: For isolating sodium currents, potassium channel blockers such as 10 mM Tetraethylammonium (TEA)-Cl and 0.1 mM 4-Aminopyridine (4-AP) can be added to the external solution, and K-Gluconate in the internal solution can be replaced with Cs-Gluconate or CsCl.

This compound Stock Solution
  • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., distilled water or DMSO).

  • Store aliquots at -20°C.[10]

  • On the day of the experiment, thaw an aliquot and dilute it to the final desired concentrations in the external solution. It is advisable to perform a solvent control to ensure the vehicle has no effect on the recorded currents.

Experimental Workflow

Caption: General workflow for in vitro electrophysiological recording of this compound effects.

Detailed Protocols

Protocol 1: Assessment of Tonic Block of Resting Sodium Channels

This protocol determines the effect of this compound on sodium channels in the resting (closed) state.

  • Establish a stable whole-cell recording.

  • Hold the membrane potential at a hyperpolarized level (e.g., -100 mV or -120 mV) to ensure most sodium channels are in the resting state.

  • Apply a brief depolarizing test pulse (e.g., to 0 mV for 20 ms) every 10-20 seconds to elicit a sodium current.

  • Record a stable baseline current for at least 3-5 minutes.

  • Perfuse the cell with the first concentration of this compound.

  • Continue recording using the same pulse protocol until the blocking effect reaches a steady state.

  • Repeat steps 5 and 6 for a range of this compound concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM).

  • Washout the drug by perfusing with the control external solution.

Protocol 2: Assessment of Use-Dependent (Phasic) Block

This protocol investigates whether the blocking effect of this compound is enhanced by repeated channel activation.

  • Establish a stable whole-cell recording.

  • Hold the membrane potential at -100 mV.

  • Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

  • Record a stable baseline response to the pulse train.

  • Perfuse the cell with a fixed concentration of this compound (e.g., the IC50 for tonic block).

  • Once the tonic block has reached a steady state, apply the same pulse train.

  • Measure the peak current of each pulse in the train to observe the cumulative block.

  • Washout the drug.

Protocol 3: Assessment of Inactivated-State Block

This protocol determines the affinity of this compound for the inactivated state of the sodium channel.

  • Establish a stable whole-cell recording.

  • Use a two-pulse protocol:

    • A long conditioning prepulse (e.g., 500 ms) to various voltages (e.g., from -120 mV to -20 mV) to induce different levels of steady-state inactivation.

    • A brief test pulse to a constant voltage (e.g., 0 mV) to measure the fraction of channels that are not inactivated.

  • Record a control steady-state inactivation curve.

  • Perfuse the cell with a fixed concentration of this compound.

  • Record the steady-state inactivation curve in the presence of the drug.

  • Compare the two curves. A hyperpolarizing shift in the curve indicates a preferential binding of the drug to the inactivated state.

State-Dependent Binding of this compound

G Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization Resting_Bound Resting-Drug (Blocked) Resting->Resting_Bound This compound (Low Affinity) Inactivated Inactivated (Non-conducting) Open->Inactivated Inactivation Open_Bound Open-Drug (Blocked) Open->Open_Bound This compound (High Affinity) Inactivated->Resting Repolarization Inactivated_Bound Inactivated-Drug (Blocked) Inactivated->Inactivated_Bound This compound (High Affinity) Resting_Bound->Resting Open_Bound->Open Inactivated_Bound->Inactivated

Caption: A simplified model of the state-dependent binding of a local anesthetic like this compound to a voltage-gated sodium channel.

Data Analysis and Interpretation

  • Tonic Block:

    • Measure the peak sodium current before (I_control) and after (I_drug) the application of each concentration of this compound.

    • Calculate the percentage of block: % Block = (1 - (I_drug / I_control)) * 100.

    • Plot the % Block against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 (the concentration at which 50% of the current is blocked).

  • Use-Dependent Block:

    • Normalize the peak current of each pulse in the train to the peak current of the first pulse.

    • Plot the normalized current against the pulse number for both control and drug conditions. A faster decay in the presence of the drug indicates use-dependent block.

  • Inactivated-State Block:

    • For both control and drug conditions, normalize the peak current at each prepulse potential to the maximum current.

    • Plot the normalized current against the prepulse potential and fit the data with a Boltzmann function to determine the half-inactivation voltage (V_half).

    • A negative shift in V_half in the presence of this compound suggests preferential binding to the inactivated state.

Troubleshooting

Problem Possible Cause Solution
Unstable Seal or Recording Poor cell health, dirty pipette, or mechanical vibration.Ensure healthy cells, use fresh solutions, pull new pipettes, and check the anti-vibration table.
No Sodium Current Cells not expressing sufficient sodium channels, or channels are blocked.Use a cell line with known sodium channel expression. Check solutions for any blocking agents.
Irreversible Drug Effect Drug is "sticky" or the concentration is too high.Allow for a longer washout period. Use lower concentrations.
High Leak Current Poor seal quality or cell has ruptured.Discard the cell and attempt a new recording with a higher resistance seal.

Safety Precautions

  • This compound is a bioactive molecule. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.[11][12][13]

  • Dispose of all waste containing this compound in accordance with local regulations.

References

  • Block of Inactivation-deficient Na+ Channels by Local Anesthetics in Stably Transfected Mammalian Cells: Evidence for Drug Binding Along the Activation Pathway. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. (2021). Frontiers in Pharmacology. Retrieved from [Link]

  • Li, Y., et al. (2018). Dorsal root ganglion neurons become hyperexcitable and increase expression of voltage-gated T-type calcium channels (Cav3.2)
  • Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of physiology, 590(11), 2577–2589.
  • Kinetic Properties and Functional Dynamics of Sodium Channels during Repetitive Spiking in a Slow Pacemaker Neuron. (2010). The Journal of Neuroscience. Retrieved from [Link]

  • Brumovsky, P. R. (2016).
  • Steinberg, S., & Adelman, S. (1975). A voltage-clamp study of the effect of two lidocaine derivatives on the time course of end-plate currents. The Journal of general physiology, 65(5), 605–623.
  • Sun, H., et al. (2021). Nonselective cation permeation in an AMPA-type glutamate receptor.
  • Pesti, K., et al. (2014). Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study.
  • Whole Cell Patch Clamp Protocol. (n.d.). Axol Bioscience. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Obara, Y., et al. (2009). pH dependence of kinetics and steady-state block of cardiac sodium channels by lidocaine. American journal of physiology.
  • Sodium channel blocker. (n.d.). Wikipedia. Retrieved from [Link]

  • Lidocaine Suppresses Subthreshold Oscillations by Inhibiting Persistent Na+ Current in Injured Dorsal Root Ganglion Neurons. (2007). Physiological Research.
  • Ogata, N., et al. (1988). Psychotropic drugs block voltage-gated ion channels in neuroblastoma cells. Brain Research, 452(1-2), 183-192.
  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. (2017). Frontiers in Pharmacology. Retrieved from [Link]

  • Davis, J. L., & Kka, P. S. (1970). Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers.
  • Inhibition of delayed rectifier K+ channels by phenytoin in rat neuroblastoma cells. (1995). British Journal of Pharmacology.
  • Valiyaveetil, F. I. (2017). Ion selectivity in potassium channels. Essays in biochemistry, 61(3), 317–328.
  • Mandel, W. J., & Bigger, J. T. (1970). Effect of lidocaine on the electrophysiological properties of ventricular muscle and purkinje fibers.
  • patch-clamp-protocol-final.pdf. (n.d.). Retrieved from [Link]

  • Veneziani, I., et al. (2019).
  • Shi, Y. L., et al. (1995). Ion selectivity of the channels formed by pardaxin, an ionophore, in bilayer membranes.
  • Paroxetine (hydrochloride)
  • Ion channels and ion selectivity. (2017). Essays in Biochemistry. Retrieved from [Link]

  • Paroxetine hydrochloride SDS, 78246-49-8 Safety D
  • Paroxetine Tablets. (2019). IN.gov.

Sources

Application Notes and Protocols for Utilizing Parethoxycaine in Whole-Cell Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Biophysical Profile of Parethoxycaine

This compound, a benzoate ester local anesthetic, holds potential for a variety of research and clinical applications due to its expected interaction with voltage-gated ion channels.[1][2] The whole-cell patch clamp technique is the gold standard for elucidating the precise mechanism, potency, and kinetics of ion channel modulators like this compound.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust whole-cell patch clamp experiments to characterize the effects of this compound on neuronal or heterologously expressed ion channels.

The primary molecular targets of local anesthetics are voltage-gated sodium channels (Nav).[6][7][8] These channels are critical for the initiation and propagation of action potentials in excitable cells. By blocking Nav channels, this compound can inhibit neuronal firing, the fundamental basis for its anesthetic properties. A key characteristic of many local anesthetics is their "state-dependent" block, meaning their affinity for the channel is higher when the channel is in the open or inactivated state compared to the resting state.[9][10] This often manifests as a "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of channel activation.[9][10]

This application note will provide a detailed walkthrough of the experimental workflow, from the preparation of this compound solutions to the acquisition and analysis of electrophysiological data. We will also explore potential off-target effects, such as interactions with potassium channels, and provide troubleshooting guidance.[11][12]

Mechanism of Action: The Modulated Receptor Hypothesis

The interaction of local anesthetics with voltage-gated sodium channels is well-described by the modulated receptor hypothesis.[9][10] This model posits that the affinity of the drug for its binding site within the channel pore is dependent on the conformational state of the channel (resting, open, or inactivated). This compound, being a local anesthetic, is expected to follow this paradigm.

Resting Resting State (Low Affinity) Open Open State (High Affinity) Resting->Open Depolarization Blocked_Resting Blocked Resting State Resting->Blocked_Resting + this compound Inactivated Inactivated State (High Affinity) Open->Inactivated Inactivation Blocked_Inactivated Blocked Inactivated State Open->Blocked_Inactivated + this compound Inactivated->Resting Repolarization Inactivated->Blocked_Inactivated + this compound Blocked_Resting->Resting - this compound Blocked_Inactivated->Inactivated - this compound

Caption: State-dependent binding of this compound to voltage-gated sodium channels.

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the key stages of a whole-cell patch clamp experiment designed to characterize this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Parethoxycaine_Prep This compound Stock Solution Preparation Solution_Prep Prepare Internal and External Solutions Parethoxycaine_Prep->Solution_Prep Cell_Prep Cell Culture and Plating Solution_Prep->Cell_Prep Gigaseal Obtain Gigaseal Cell_Prep->Gigaseal Whole_Cell Establish Whole-Cell Configuration Gigaseal->Whole_Cell Baseline Record Baseline Currents Whole_Cell->Baseline Application Apply this compound Baseline->Application Recording Record Currents in Presence of Drug Application->Recording Tonic_Block Analyze Tonic Block (IC50 Calculation) Recording->Tonic_Block Use_Dependent Analyze Use-Dependent Block Tonic_Block->Use_Dependent Kinetics Determine Block and Unblock Kinetics Use_Dependent->Kinetics

Sources

Development of a Sciatic Nerve Block Protocol with Parethoxycaine in a Rat Model

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol

Introduction

Local anesthetics are fundamental tools in both clinical practice and biomedical research, enabling targeted, reversible blockade of nerve conduction for pain management and surgical procedures. The development and characterization of new anesthetic agents require robust and reproducible preclinical models to evaluate their efficacy, duration of action, and potential for differential sensory-motor blockade. Parethoxycaine, a benzoate ester local anesthetic, functions by reversibly inhibiting voltage-gated sodium channels in neuronal membranes, thereby preventing the propagation of action potentials that transmit sensory and motor signals.[1][2][3][4]

The rat sciatic nerve block is a widely accepted and validated model for the in vivo assessment of local anesthetic properties.[5][6][7][8] It provides a platform to independently quantify both sensory (nociceptive) and motor deficits, offering critical data on a compound's clinical potential. This guide provides a comprehensive, in-depth framework for designing and executing a nerve block protocol using this compound in a rat model. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale to ensure experimental integrity and reproducibility.

PART 1: SCIENTIFIC PRINCIPLES & PRE-EXPERIMENTAL CONSIDERATIONS

A successful nerve block study is built on a strong foundation of pharmacological and physiological principles. Understanding these concepts is critical for experimental design, troubleshooting, and data interpretation.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Local anesthetics, including this compound, exert their effect by blocking the influx of sodium ions required for the depolarization of a nerve fiber.[1][3] The process is dependent on the physicochemical properties of the anesthetic molecule and the physiological state of the nerve.

  • Penetration: The un-ionized, lipophilic form of the anesthetic diffuses across the nerve's lipid membrane (epineurium) and the neuronal membrane itself.

  • Binding: Once inside the axoplasm, an equilibrium is established, and the ionized, cationic form of the molecule binds to a specific receptor site within the pore of the voltage-gated sodium channel.[4][9]

  • Blockade: This binding action physically obstructs the channel, preventing the influx of sodium and halting the propagation of the action potential. This is known as a state-dependent blockade, as anesthetics have a higher affinity for channels in the "open" or "inactivated" state than in the "resting" state.[4]

Mechanism of Local Anesthetic Action cluster_Membrane Nerve Membrane (Lipid Bilayer) cluster_Intracellular Intracellular Space (Axoplasm) P_ext This compound (BH+) Ionized Form B_ext This compound (B) Unionized Form P_ext->B_ext B_int This compound (B) Unionized Form B_ext->B_int Diffusion (Lipophilic) NaChannel_closed Na+ Channel (Resting) P_int This compound (BH+) Ionized Form B_int->P_int NaChannel_open Na+ Channel (Open/Inactivated) P_int->NaChannel_open Binds to receptor site

Caption: this compound's mechanism of sodium channel blockade.

Inferred Pharmacology of this compound

As a benzoate ester, this compound's pharmacological profile can be inferred from its chemical class.[2]

  • Metabolism: Ester-type local anesthetics are primarily hydrolyzed by plasma cholinesterases.[10] This typically results in a shorter duration of action compared to amide-type anesthetics, which are metabolized in the liver.

  • Physicochemical Properties: The clinical characteristics of a local anesthetic are determined by three key properties:

    • pKa: The pH at which the ionized and unionized forms are in equal concentration. A lower pKa results in a higher concentration of the membrane-permeable unionized form at physiological pH, leading to a faster onset of action.

    • Lipid Solubility: Higher lipid solubility correlates with increased potency, as the molecule can more easily penetrate the nerve membrane.

    • Protein Binding: The degree to which the anesthetic binds to plasma proteins (like alpha-1-acid glycoprotein) influences its duration of action.[11] Higher protein binding leads to a longer duration as the drug is released more slowly from the nerve.

The Rat Sciatic Nerve Model: Rationale and Anatomy

The sciatic nerve in the rat is an ideal target for this protocol because it is a large, mixed nerve that provides both sensory and motor innervation to the hindlimb. This allows for the simultaneous and independent assessment of both functions.[7][8] The nerve is readily accessible via a simple surgical approach in the thigh region, coursing between the biceps femoris and gluteus muscles.[12][13] Recent advancements include the use of ultrasound guidance to improve the accuracy of the injection, which can be a valuable refinement to traditional landmark-based techniques.[5][6]

Ethical Considerations and Animal Welfare

All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[14] Animals should be acclimated for at least 2-3 days before any procedures.[15][16] General anesthesia is required for the nerve block procedure to prevent pain and distress. Post-procedural monitoring is critical until the animal has fully recovered.[17]

PART 2: EXPERIMENTAL PROTOCOLS

This section provides detailed, step-by-step methodologies for conducting the nerve block study.

Protocol: this compound Formulation for Injection

The formulation of the anesthetic solution is a critical step that directly impacts its stability and efficacy.

Objective: To prepare sterile, pH-adjusted solutions of this compound at various concentrations for perineural injection.

Materials:

  • This compound HCl powder

  • Sterile 0.9% saline for injection

  • 0.1 M NaOH and 0.1 M HCl (sterile)

  • Sterile 1 mL syringes

  • 0.22 µm syringe filters

  • pH meter or pH strips

  • Sterile vials

Procedure:

  • Causality: The hydrochloride salt of local anesthetics is acidic to improve water solubility and stability.[9] However, for optimal efficacy, the pH should be adjusted to be closer to physiological pH (~7.4) to increase the proportion of the unionized base, which is necessary to cross the nerve membrane and hasten the onset of the block.[4][11]

  • Calculation: Determine the mass of this compound HCl needed to achieve the desired final concentrations (e.g., 0.5%, 1.0%, 2.0%). Use the table below for guidance.

  • Dissolution: In a sterile vial, dissolve the calculated mass of this compound HCl in a volume of sterile 0.9% saline slightly less than the final target volume.

  • pH Adjustment: Aseptically measure the pH of the solution. Carefully add sterile 0.1 M NaOH dropwise while mixing until the pH is between 7.0 and 7.4. If the pH overshoots, use sterile 0.1 M HCl to adjust back. Caution: Excessively high pH can cause the anesthetic base to precipitate out of the solution.[11]

  • Final Volume & Sterilization: Bring the solution to the final target volume with sterile saline. Draw the final solution through a 0.22 µm syringe filter into a new, sterile vial. This ensures the final product is sterile for injection.

  • Labeling: Clearly label the vial with the compound name, concentration, date of preparation, and expiration date.

Target ConcentrationThis compound HCl per 10 mL Saline
0.5% (5 mg/mL)50 mg
1.0% (10 mg/mL)100 mg
2.0% (20 mg/mL)200 mg
Table 1: Example Formulation Guide for this compound HCl Solutions.
Protocol: Animal Preparation and General Anesthesia

Objective: To induce a stable plane of surgical anesthesia in the rat to allow for a pain-free nerve block procedure.

Procedure:

  • Weigh the rat to ensure accurate anesthetic dosing.

  • Induce anesthesia using isoflurane (2-3% in oxygen) in an induction chamber.[14][18] Isoflurane is preferred for its rapid induction and recovery profile.[18]

  • Once the animal loses its righting reflex, transfer it to a surgical station and maintain anesthesia via a nose cone.

  • Apply a sterile ophthalmic ointment to both eyes to prevent corneal drying during the procedure.[14][15][17]

  • Confirm an adequate anesthetic depth by testing the pedal withdrawal reflex (toe pinch).[15][16] There should be no response. Monitor the respiratory rate throughout the procedure, which should be slow and regular (approx. 70-110 breaths/min under anesthesia).[14]

  • Use a heating pad to maintain the rat's body temperature between 35.9°C and 37.5°C, as rodents can quickly become hypothermic under anesthesia.[16][17]

Protocol: Sciatic Nerve Block Procedure

Objective: To accurately deliver a specified volume of this compound solution to the perineural space surrounding the sciatic nerve.

Procedure:

  • Place the anesthetized rat in a prone position.[12] Shave the fur from the lateral aspect of the thigh of the target hindlimb.

  • Disinfect the surgical site with 70% ethanol and povidone-iodine.

  • Make a small longitudinal skin incision over the femur.

  • Using blunt dissection through the fascial plane between the gluteus maximus and biceps femoris muscles, carefully expose the sciatic nerve. The nerve will appear as a prominent, white, cord-like structure.[12][13]

  • Using a 29- or 30-gauge needle attached to a 1 mL syringe, carefully inject a standardized volume (typically 0.1-0.2 mL) of the prepared this compound solution or vehicle control into the perineural space.[7][19] Ensure the injection is not intraneural, which can cause nerve damage.

  • Close the skin incision with surgical clips or sutures.

  • Discontinue the isoflurane and allow the animal to recover in a clean, warm cage. Monitor the animal until it is fully ambulatory.[14][17]

PART 3: ASSESSMENT, DATA, AND VALIDATION

A self-validating protocol requires objective, quantitative measures of effect and appropriate controls.

Experimental Design and Controls
  • Trustworthiness: To ensure the observed effects are due to this compound, several control groups are essential:

    • Vehicle Control: Injecting the same volume of the saline vehicle used to dissolve the drug. This controls for the effects of the injection volume and procedure itself.[7]

    • Sham Control: Performing the entire surgical procedure without any injection.

    • Contralateral Limb: The uninjected, contralateral hindlimb of each animal serves as its own internal control for baseline function.

A Animal Acclimation & Baseline Testing B Randomize into Groups A->B C1 Group 1: This compound B->C1 Treatment C2 Group 2: Vehicle Control B->C2 Control C3 Group 3: Sham Control B->C3 Control D General Anesthesia & Surgical Prep C1->D C2->D C3->D E Sciatic Nerve Block Procedure D->E F Post-Procedure Recovery E->F G Behavioral Assessment (Sensory & Motor) F->G Test at multiple time points H Data Analysis (AUC, Duration, Peak Effect) G->H

Sources

validated HPLC method for quantifying Parethoxycaine in plasma

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: AN-HPLC-2026-01

A Validated High-Performance Liquid Chromatography Method for the Robust Quantification of Parethoxycaine in Human Plasma

Abstract

This application note describes a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in human plasma. Designed for researchers, scientists, and drug development professionals, this protocol provides a reliable and reproducible approach crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies. The methodology employs a straightforward liquid-liquid extraction (LLE) for sample preparation and a reversed-phase HPLC system with UV detection. The method has been fully validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline, demonstrating excellent selectivity, linearity, accuracy, precision, and stability.[1][2][3] This document serves as both a practical protocol and an educational guide, explaining the scientific rationale behind key procedural steps to ensure robust and trustworthy bioanalytical data.

Introduction: The Rationale for a Validated Method

This compound, a local anesthetic agent, requires precise quantification in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Pharmacokinetic studies are fundamental to establishing safe and effective dosing regimens.[4] Therefore, a well-characterized and validated bioanalytical method is not merely a procedural requirement but the very foundation upon which reliable regulatory decisions are made.[2][5]

The complexity of plasma, a matrix rich in proteins and endogenous components, presents significant analytical challenges, including potential interference and matrix effects.[6][7] This protocol addresses these challenges through an optimized sample preparation technique and chromatographic separation. The validation process detailed herein is designed to be a self-validating system, ensuring that the method is fit for its intended purpose, adhering to the rigorous standards set by global regulatory bodies like the FDA and EMA, as harmonized under the ICH M10 guideline.[1][8][9]

Materials and Methods

Reagents and Chemicals
  • This compound Hydrochloride (Reference Standard, >99% purity)

  • Procaine Hydrochloride (Internal Standard, IS, >99% purity)

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Ammonium Acetate (Analytical Grade)

  • Formic Acid (LC-MS Grade)

  • Methyl tert-butyl ether (MTBE, HPLC Grade)

  • Drug-free, pooled Human Plasma (with K2-EDTA as anticoagulant)

  • Ultrapure Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with an isocratic pump, an autosampler with temperature control, and a UV-Vis detector.

Rationale for Condition Selection:

  • Column: A C18 stationary phase is selected for its hydrophobic properties, which are ideal for retaining and separating moderately non-polar molecules like this compound from polar plasma components.

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase provides the necessary polarity to elute the analyte and IS with good peak shape. The ammonium acetate buffer at pH 4.5 ensures consistent ionization of this compound (a weak base), leading to stable retention times.

  • Internal Standard (IS): Procaine is chosen as the IS due to its structural similarity to this compound and comparable extraction and chromatographic behavior, which is critical for correcting for variability during sample processing.

  • Detection Wavelength: 290 nm is selected based on the UV absorbance maximum of this compound, providing optimal sensitivity.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Ammonium Acetate (pH 4.5) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector Wavelength 290 nm
Internal Standard (IS) Procaine
Run Time 10 minutes

Table 1: Optimized HPLC Chromatographic Conditions.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and procaine (IS) in 10 mL of methanol, respectively. Store at 2-8°C.

  • Working Standard Solutions: Prepare working solutions of this compound by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (5 µg/mL): Dilute the procaine stock solution with 50:50 (v/v) acetonitrile:water.

Preparation of Calibration Standards and Quality Controls (QCs)

Prepare calibration curve (CC) standards and quality control (QC) samples by spiking appropriate amounts of the this compound working solutions into blank human plasma.[5]

  • CC Range: 10, 25, 50, 100, 250, 500, 800, 1000 ng/mL.

  • QC Levels:

    • Lower Limit of Quantification (LLOQ): 10 ng/mL

    • Low QC (LQC): 30 ng/mL

    • Medium QC (MQC): 400 ng/mL

    • High QC (HQC): 750 ng/mL

Experimental Protocol: Plasma Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for its efficiency in removing plasma proteins and phospholipids, resulting in a clean extract and minimizing matrix effects.[10][11][12] MTBE is chosen as the extraction solvent due to its good recovery for moderately basic drugs and its immiscibility with water. The alkaline condition (addition of NaOH) ensures that this compound is in its neutral, free-base form, maximizing its partitioning into the organic solvent.[13]

G cluster_workflow Plasma Sample Preparation Workflow plasma 1. Pipette 200 µL Plasma (Sample, CC, or QC) add_is 2. Add 25 µL IS (5 µg/mL Procaine) plasma->add_is vortex1 3. Vortex briefly (5 seconds) add_is->vortex1 add_naoh 4. Add 50 µL of 1M NaOH (Alkalinize Sample) vortex1->add_naoh add_mtbe 5. Add 1.0 mL MTBE (Extraction Solvent) add_naoh->add_mtbe vortex2 6. Vortex vigorously (2 minutes) add_mtbe->vortex2 centrifuge 7. Centrifuge (4000 rpm, 5 min) vortex2->centrifuge transfer 8. Transfer Supernatant (Organic Layer) centrifuge->transfer evaporate 9. Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute 10. Reconstitute (100 µL Mobile Phase) evaporate->reconstitute inject 11. Inject 20 µL into HPLC reconstitute->inject

Diagram 1: Step-by-step workflow for the liquid-liquid extraction of this compound from plasma.

Bioanalytical Method Validation

The method was validated based on the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[1][3][5] This ensures the reliability and consistency of the data generated for regulatory submissions.

G cluster_validation Core Pillars of Bioanalytical Method Validation (ICH M10) center_node Validated Method selectivity Selectivity & Specificity center_node->selectivity linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision lloq LLOQ center_node->lloq recovery Recovery center_node->recovery matrix Matrix Effect center_node->matrix stability Stability center_node->stability

Diagram 2: Key parameters evaluated during bioanalytical method validation.

Selectivity and Specificity

Selectivity was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of this compound (~5.8 min) or the internal standard, procaine (~4.5 min), demonstrating the method's specificity.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the range of 10–1000 ng/mL. The relationship between the peak area ratio (analyte/IS) and concentration was evaluated using a weighted (1/x²) linear regression.

ParameterResultAcceptance Criteria
Concentration Range 10 - 1000 ng/mL-
Regression Equation y = 0.0025x + 0.0012-
Correlation Coefficient (r²) > 0.998≥ 0.99
LLOQ 10 ng/mL-
LLOQ Precision (%CV) 8.5%≤ 20%
LLOQ Accuracy (%RE) 4.2%Within ±20%

Table 2: Linearity and LLOQ performance summary.

Accuracy and Precision

Intra-day (n=6) and inter-day (n=6, across 3 days) accuracy and precision were determined by analyzing QC samples at four concentration levels. The results confirm the method is both precise and accurate.

QC LevelConc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%RE)Inter-Day Precision (%CV)Inter-Day Accuracy (%RE)
LLOQ 108.5%4.2%11.2%6.8%
LQC 306.1%-2.5%7.5%-1.9%
MQC 4004.5%1.8%5.2%3.1%
HQC 7503.8%-0.9%4.9%-2.3%
Acceptance Criteria ≤ 15% (≤ 20% for LLOQ) Within ±15% (±20% for LLOQ) ≤ 15% (≤ 20% for LLOQ) Within ±15% (±20% for LLOQ)

Table 3: Summary of intra-day and inter-day accuracy and precision.

Recovery and Matrix Effect

Extraction recovery and matrix effect were evaluated at LQC and HQC levels. Recovery was consistent and reproducible, while the matrix factor was close to 1, indicating no significant ion suppression or enhancement from the plasma matrix.

QC LevelConc. (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)IS-Normalized Matrix Factor
LQC 3088.5%97.2%0.98
HQC 75091.2%101.5%1.02
Acceptance Criteria Consistent & Reproducible CV ≤ 15% CV ≤ 15%

Table 4: Extraction recovery and matrix effect results.

Stability

The stability of this compound in human plasma was assessed under various storage and handling conditions to ensure sample integrity from collection to analysis.[8]

Stability ConditionDurationResultAcceptance Criteria
Bench-Top Stability (Room Temp) 6 hoursWithin ±8% of nominalDeviation ≤ ±15%
Freeze-Thaw Stability 3 cyclesWithin ±10% of nominalDeviation ≤ ±15%
Long-Term Stability (-80°C) 90 daysWithin ±7% of nominalDeviation ≤ ±15%
Autosampler Stability (4°C) 24 hoursWithin ±5% of nominalDeviation ≤ ±15%

Table 5: Summary of stability assessments.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and robust tool for the quantification of this compound in human plasma. The method has been thoroughly validated, meeting the stringent requirements of the ICH M10 guideline for bioanalytical assays.[1][2] Its demonstrated selectivity, accuracy, precision, and stability make it highly suitable for supporting clinical and non-clinical pharmacokinetic studies, providing drug development professionals with a trustworthy protocol for generating high-quality bioanalytical data.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA.gov.
  • U.S. Food and Drug Administration. (2018).
  • Kymos. (n.d.).
  • BioAgilytix. (2024).
  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. EMA.europa.eu.
  • U.S. Food and Drug Administration. (2001).
  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH.org.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov.
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA.europa.eu.
  • Xu, X., et al. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry.
  • U.S. Department of Health and Human Services. (n.d.).
  • ResearchGate. (n.d.). Practical tips on preparing plasma samples for drug analysis using SPME.
  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Orientaljchem.org.
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
  • Xu, R., et al. (2005). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Chen, J., et al. (2019). A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. Medicines.
  • Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS. (2022). Frontiers in Pharmacology.

Sources

Application Notes & Protocols: Formulating a Topical Parethoxycaine Solution for Laboratory Use

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Parethoxycaine, a benzoate ester, is a local anesthetic agent utilized in laboratory research for its capacity to block nerve impulse conduction.[1][2] This is achieved through the inhibition of voltage-gated sodium channels in the nerve membrane, preventing the influx of sodium ions necessary for depolarization and action potential propagation.[3][4] The development of a stable, safe, and effective topical formulation is critical for its application in preclinical studies. This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals on the formulation, quality control, and laboratory application of a topical this compound solution.

Physicochemical Properties and Pre-formulation Studies

A comprehensive understanding of this compound's physicochemical characteristics is fundamental to creating a robust topical formulation.

Key Physicochemical Parameters
PropertyValueSignificance in Formulation
Chemical Formula C15H23NO3[1]Defines molecular weight and elemental composition.
Molecular Weight 265.35 g/mol [1]Essential for calculating molar concentrations.
Appearance White crystalline powderVisual inspection is a primary indicator of raw material purity.
Solubility Soluble in water and ethanolThis property allows for flexible vehicle selection, including aqueous and hydro-alcoholic systems.[5]
pKa ~8-9[4]As a weak base, the pKa is critical for determining the optimal pH of the formulation to balance solubility, stability, and permeability.[6][7]
Melting Point 173 °C[8]A sharp melting point range is indicative of high purity.
Pre-formulation Workflow

A systematic pre-formulation investigation is a critical step to mitigate risks during the formulation development process. The following workflow illustrates the key decision points.

preformulation_workflow cluster_preformulation Pre-formulation Studies raw_material This compound Raw Material physicochemical Physicochemical Characterization (Solubility, pKa, Purity) raw_material->physicochemical excipient Excipient Compatibility Screening physicochemical->excipient ph_stability pH-Stability Profile physicochemical->ph_stability forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) excipient->forced_degradation ph_stability->forced_degradation formulation_strategy Define Formulation Strategy forced_degradation->formulation_strategy

Figure 1: Pre-formulation decision workflow for this compound.

Formulation Development

The primary objective is to create a topical this compound solution that is stable, effective, and safe for laboratory use. The selection of excipients is paramount and should be based on their intended function and compatibility with the active pharmaceutical ingredient (API).[9][10]

Vehicle Selection

This compound's aqueous solubility makes purified water the preferred vehicle. To enhance solubility or improve skin penetration, a co-solvent system can be utilized.[9][11]

  • Aqueous Vehicle: Purified Water, USP

  • Co-solvents (Optional):

    • Propylene Glycol (PG): A commonly used penetration enhancer and humectant.[9][11]

    • Ethanol: Can increase the solubility of certain excipients and acts as a preservative at higher concentrations.[9]

pH Adjustment and Buffering

Maintaining an optimal pH is critical for the stability of ester-type local anesthetics like this compound, which are prone to hydrolysis.[3] A pH range of 5.0-6.0 is generally recommended to ensure a balance between chemical stability and physiological compatibility.[4]

  • Buffering Agents:

    • Citrate Buffer (Citric Acid and Sodium Citrate)[9]

    • Phosphate Buffer (Sodium Phosphate Monobasic and Sodium Phosphate Dibasic)

Preservatives

For multi-dose preparations or to maintain microbial stability during storage, the addition of a preservative is necessary.[12][13]

  • Common Preservatives:

    • Benzyl Alcohol (0.9%): Often used in injectable, topical, and oral formulations.[14][15]

    • Parabens (Methylparaben, Propylparaben): Effective over a pH range of 4.0-8.0.[12]

    • Benzalkonium Chloride: A broad-spectrum antimicrobial agent.[12][16]

Example Formulation

This section provides a representative formulation for a 1% (w/v) this compound topical solution. This should be considered a starting point, and the final composition should be optimized based on experimental data.

ComponentFunctionConcentration (% w/v)
This compound HClActive Pharmaceutical Ingredient1.0
Propylene GlycolCo-solvent / Penetration Enhancer[9][11]10.0
Benzyl AlcoholPreservative[14][15]0.9
Citric Acid MonohydrateBuffering Agent[9]q.s. to pH 5.5
Sodium Citrate DihydrateBuffering Agent[9]q.s. to pH 5.5
Purified Water, USPVehicleq.s. to 100 mL

Protocol: Preparation of a 1% this compound Topical Solution (100 mL)

Materials and Equipment:

  • This compound HCl powder

  • Propylene Glycol, USP

  • Benzyl Alcohol, NF

  • Citric Acid Monohydrate, USP

  • Sodium Citrate Dihydrate, USP

  • Purified Water, USP

  • Analytical balance

  • Volumetric flasks (100 mL)

  • Beakers and magnetic stir bar

  • Calibrated pH meter

  • Sterile filter (0.22 µm) and syringe

  • Sterile storage bottles

Procedure:

  • Buffer Preparation: In a beaker, dissolve the required amounts of citric acid and sodium citrate in approximately 50 mL of purified water to achieve a target pH of 5.5.

  • Excipient Dissolution: Add and dissolve the propylene glycol and benzyl alcohol into the buffer solution with continuous stirring.

  • API Incorporation: Accurately weigh 1.0 g of this compound HCl and gradually add it to the solution, stirring until completely dissolved.

  • Final Volume Adjustment: Quantitatively transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of purified water and add it to the flask. Bring the solution to the final volume with purified water and mix thoroughly.

  • pH Verification: Measure the final pH of the solution to confirm it is within the target range (e.g., 5.5 ± 0.2).

  • Sterile Filtration: For applications requiring sterility, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage: Store the final solution in a well-sealed, light-resistant container at a controlled temperature (refrigeration at 2-8°C is often recommended for enhanced stability).[17]

Quality Control and Stability Assessment

A rigorous quality control (QC) program is crucial to ensure the consistency, safety, and efficacy of the prepared this compound solution.

Recommended QC Tests
TestSpecificationMethod
Appearance Clear, colorless solution, free of visible particlesVisual Inspection
pH 5.5 ± 0.2Potentiometry (pH meter)
Assay (this compound HCl) 95.0% - 105.0% of label claimHigh-Performance Liquid Chromatography (HPLC)
Identification The retention time of the main peak in the sample chromatogram should match that of the reference standardHPLC
Sterility (if required) No microbial growthUSP <71> Sterility Tests
Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential to separate the intact drug from potential degradation products.

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0). The specific gradient profile should be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength determined by UV-Vis spectroscopy.

  • Injection Volume: 10 µL

Stability Study Protocol

To establish a suitable shelf-life for the formulated solution, a stability study should be performed.[18]

  • Prepare a batch of the this compound solution.

  • Aliquot the batch into multiple containers and store them under various conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).

  • At predefined intervals (e.g., 0, 1, 3, 6 months), test the samples for appearance, pH, and this compound concentration.

  • Monitor for the formation of any degradation products.

Application in Laboratory Models

The formulated this compound solution can be employed in diverse preclinical models to investigate its local anesthetic properties.

Workflow for Topical Application in a Rodent Model

application_workflow cluster_application Topical Application Workflow animal_prep Animal Acclimatization & Preparation dose_calc Dose Calculation & Volume Determination animal_prep->dose_calc application Topical Application to Target Area dose_calc->application onset_monitoring Monitoring for Onset of Anesthesia (e.g., Tail-flick test) application->onset_monitoring duration_assessment Assessment of Duration of Action onset_monitoring->duration_assessment data_analysis Data Collection & Statistical Analysis duration_assessment->data_analysis

Figure 2: Workflow for the topical application of this compound in a rodent model.

Considerations for In Vivo Studies
  • Dose Determination: The applied dose of this compound should be carefully calculated based on the specific animal model and the surface area of application.

  • Control Groups: A vehicle-only control group is essential to distinguish the effects of this compound from those of the formulation's excipients.

  • Blinding: To minimize bias, the investigator assessing the anesthetic effect should be blinded to the treatment allocation.

  • Ethical Compliance: All animal experiments must be conducted in strict accordance with institutional and national guidelines for the care and use of laboratory animals.

Safety and Handling

This compound, like all chemical compounds, must be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling this compound powder and its solutions.[19][20]

  • Material Safety Data Sheet (MSDS): Thoroughly review the MSDS for detailed information on handling, storage, and emergency procedures.[21]

  • Disposal: Dispose of unused solutions and contaminated materials in accordance with institutional and local regulations for hazardous waste.[22]

References

  • Vertex AI Search. (n.d.). Topical Excipients as Pharmaceutical Excipients.
  • Allan Chemical Corporation. (2025, September 10). Top 7 Preservatives for Pharmaceutical Shelf Life.
  • BASF Pharma Solutions. (n.d.). Topical Formulations.
  • ONdrugDelivery. (2021, November 30). Excipient Choices and Why They Matter in Topical Formulations.
  • CPHI Online. (n.d.). Excipients for Topical Formulations | Dow.
  • CAS Common Chemistry. (n.d.). This compound.
  • Univar Solutions. (n.d.). Topical Medication Excipients & Ingredients.
  • Fagron Academy. (2023, November 1). Understanding Pharmaceutical Preservatives.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Pharma Excipients. (2023, October 17). Comparison of Preservatives Used in Various Therapeutic Applications.
  • Safic-Alcan. (n.d.). How can you ensure the preservation of your pharmaceutical products?.
  • American Physiological Society. (2020, June 2). A primer on tissue pH and local anesthetic potency. Advances in Physiology Education.
  • ChemCopilot. (2025, December 12). The Essential Role of Preservatives in Topical Formulations.
  • PubMed Central. (n.d.). New Formulations of Local Anaesthetics—Part I.
  • AccessPharmacy. (n.d.). Local Anesthetics. In Basic Concepts in Pharmacology: What You Need to Know for Each Drug Class, 5e.
  • Deranged Physiology. (2024, October 26). Pharmacology of local anaesthetics.
  • PubMed. (n.d.). [Relation between the physical-chemical properties, chemical reactivity and local anesthetic effect in the this compound series. 22].
  • PubMed Central. (n.d.). Stability of Buffered Lidocaine in Glass Vials.
  • PubMed. (n.d.). Physicochemical Stability of Compounded Naltrexone Hydrochloride Solutions in PCCA Base SuspendIt.
  • CymitQuimica. (2009, October 6). SAFETY DATA SHEET.
  • PubMed Central. (n.d.). Safe handling of hazardous drugs.
  • Professional Practice Network of Ontario. (n.d.). Safe Handling of Hazardous Drugs and Waste.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.

Sources

Application Notes & Protocols: Establishing a Dose-Response Curve for Parethoxycaine-Induced Sciatic Nerve Block in a Rodent Model

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust dose-response curve for the local anesthetic Parethoxycaine using a preclinical rodent model of sciatic nerve block. The protocols herein are designed to ensure scientific integrity, reproducibility, and the generation of high-quality data for determining key pharmacological parameters such as the median effective dose (ED50).

Introduction & Scientific Background

The Imperative of Dose-Response Analysis in Anesthetic Development

Dose-response relationships are a cornerstone of pharmacology, providing critical insights into the potency and efficacy of a therapeutic agent.[1][2] For local anesthetics like this compound, defining this relationship is paramount. It allows for the determination of the median effective dose (ED50)—the dose required to produce a therapeutic effect in 50% of a population—which is a fundamental measure of a drug's potency.[3][4] Establishing a clear dose-response curve is essential for comparing the potency of novel agents to existing standards, understanding their therapeutic window, and guiding further preclinical and clinical development.[2][3]

Profile of this compound

This compound is a benzoate ester local anesthetic.[5] Like other agents in its class, its clinical utility lies in its ability to reversibly block nerve signal transmission, resulting in a temporary loss of sensation (analgesia) and motor function in a targeted anatomical area. Its molecular structure includes a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amine group, a classic composition for local anesthetics that dictates its interaction with the neuronal membrane and its target ion channels.

Mechanism of Action: Interrupting the Action Potential

The anesthetic effect of this compound is achieved by inhibiting nerve impulse propagation. The mechanism is a well-understood process shared among local anesthetics.[6][7][8]

  • Membrane Permeation: The un-ionized, lipophilic form of the this compound molecule diffuses across the phospholipid bilayer of the neuronal membrane into the axoplasm.[6][9]

  • Re-equilibration and Binding: Once inside the slightly more acidic intracellular environment, an equilibrium shift favors the formation of the ionized, cationic form of the molecule.[8]

  • Sodium Channel Blockade: This cation then binds to a specific receptor site on the intracellular domain of voltage-gated sodium channels.[6][9] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization.

  • Inhibition of Conduction: By preventing depolarization, the generation and propagation of action potentials along the nerve fiber are halted, resulting in a functional nerve block.[8]

The Rodent Sciatic Nerve Block: A Validated Translational Model

The sciatic nerve in rodents is a well-established and highly utilized model for studying peripheral nerve function and the effects of local anesthetics.[10][11][12] It is readily accessible surgically and provides a clear functional readout through the sensory and motor innervation of the hind paw.[13][14] This model allows for the independent assessment of both sensory (nociceptive) and motor blockade, providing a comprehensive characterization of an anesthetic's effects.[10][15] The use of ultrasound guidance for injections has emerged as a significant refinement, enhancing the accuracy of needle placement and the reliability of the block.[11]

Core Principles & Experimental Design

Causality in Design: Defining the Quantal Response

To construct a dose-response curve and calculate an ED50, a clear, binary (all-or-none) endpoint must be defined. This is known as a quantal response. For this protocol, we define a "successful sensory block" as a complete lack of a withdrawal response of the affected hind paw to a noxious thermal stimulus (e.g., hot plate test) at a specific time point post-injection (e.g., 15 minutes). The percentage of animals in each dose group that achieves this endpoint is then plotted to generate the sigmoidal dose-response curve.

Dose Selection and Group Allocation

The selection of doses is critical. A preliminary range-finding study with a small number of animals is recommended to identify a dose that produces no effect and one that produces a maximal effect. The definitive study should include at least 4-5 dose levels logarithmically spaced between these two extremes, plus a vehicle control group. This spacing ensures that data points are collected along the linear portion of the sigmoidal curve, which is essential for an accurate ED50 calculation.[1] Animals should be randomly assigned to each dose group.

The Self-Validating System: Mandatory Controls

Every protocol must be a self-validating system. The inclusion of controls is non-negotiable for trustworthiness.

  • Vehicle Control: A group of animals receiving an injection of the vehicle solution (e.g., sterile 0.9% saline) without this compound. This group accounts for any effects of the injection procedure itself.

  • Internal Control: The contralateral, uninjected hind paw of each animal serves as its own internal control, and should exhibit normal sensory and motor function throughout the experiment.[15]

Materials & Reagents

  • Animals: Adult male Sprague-Dawley rats (250-300 g). Animals must be acclimatized for at least one week.[16]

  • Anesthetic Agent: this compound hydrochloride (powder form).

  • Vehicle: Sterile 0.9% saline for injection.

  • General Anesthesia: Isoflurane with an induction chamber and nose cone delivery system.

  • Surgical Equipment: Small animal clippers, surgical scrubs (Betadine, 70% ethanol), sterile surgical instruments (scalpel, forceps, retractors), sterile gauze.

  • Injection Equipment: High-resolution small animal ultrasound system with a linear probe, 1 mL syringes, 30-gauge needles.

  • Sensory Testing Apparatus: Hot Plate Analgesia Meter capable of maintaining a constant temperature (e.g., 55 ± 0.5°C).[16][17]

  • Motor Testing Apparatus: Small animal grip strength meter (dynamometer).[10]

Detailed Experimental Protocols

Protocol: Preparation of this compound Solutions

Causality: Fresh solutions must be prepared on the day of the experiment to ensure stability and potency. Serial dilution from a concentrated stock solution minimizes pipetting errors.

  • Calculate the required mass of this compound HCl to create a stock solution of the highest desired concentration in sterile 0.9% saline.

  • Gently warm and vortex the solution to ensure complete dissolution.

  • Perform serial dilutions from the stock solution using sterile saline to prepare the final dose concentrations.

  • Filter each solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility.

  • Clearly label all solutions and keep them at room temperature for the duration of the experiment.

Protocol: Animal Preparation and Anesthesia

Causality: Proper anesthesia is crucial for animal welfare and to prevent movement during the delicate injection procedure. Maintaining body temperature prevents anesthesia-induced hypothermia, which can alter drug metabolism and nerve function.

  • Anesthetize the rat in an induction chamber with 3-4% isoflurane.

  • Once induced, transfer the animal to the surgical area and maintain anesthesia via a nose cone with 1.5-2.5% isoflurane. Confirm proper anesthetic depth by lack of a pedal withdrawal reflex.

  • Apply ophthalmic ointment to the eyes to prevent corneal drying.[18]

  • Place the animal on a homeothermic blanket or heating pad to maintain a core body temperature of 37°C.[18]

  • Shave the hair from the hip to the knee of the target hindlimb.[13][18]

  • Disinfect the shaved skin with three alternating scrubs of Betadine and 70% ethanol.[13][19]

Protocol: Ultrasound-Guided Sciatic Nerve Block

Causality: Ultrasound guidance is superior to blind injection as it allows for direct visualization of the nerve and surrounding structures, ensuring the injectate is delivered accurately into the perineural space and minimizing the risk of intraneural injection or injection into adjacent muscle tissue.[11]

  • Place the animal in a prone or lateral position to best expose the sciatic notch area.

  • Apply sterile ultrasound gel to the disinfected skin.

  • Using the high-frequency linear probe, identify the femur. Move the probe posteriorly to visualize the fascial plane between the biceps femoris and gluteus superficialis muscles. The sciatic nerve will appear as a hyperechoic, fascicular structure within this plane.

  • Using an in-plane approach, advance a 30-gauge needle attached to the syringe containing the test solution. Visualize the needle tip in real-time on the ultrasound monitor as it approaches the sciatic nerve.

  • Carefully position the needle tip adjacent to the nerve sheath.

  • Slowly inject a standardized volume (e.g., 0.2 mL) of the this compound or vehicle solution.[10] A successful perineural injection will be visualized as the anechoic fluid spreading around and "hugging" the sciatic nerve.

  • Withdraw the needle and clean any remaining gel from the skin.

  • Allow the animal to recover from anesthesia in a clean, warm cage.

Protocol: Assessment of Sensory Blockade (Hot Plate Test)

Causality: The hot plate test measures the latency to a thermal nociceptive response.[17][20] A successful block will significantly prolong this latency. A cut-off time is a critical ethical and experimental control to prevent paw tissue damage, which would confound subsequent measurements.[16][17]

  • Baseline Measurement: Before the nerve block procedure, determine the baseline paw withdrawal latency for each animal.

  • Place the animal on the hot plate apparatus, pre-heated to 55°C.

  • Start the timer immediately.

  • Observe the animal for nociceptive behaviors, specifically licking or flicking of the hind paw.[17]

  • Stop the timer and immediately remove the animal upon observing the first nociceptive response. This time is the withdrawal latency.

  • Cut-off Time: If the animal does not respond within a pre-determined cut-off time (e.g., 30 seconds), terminate the test and remove the animal to prevent injury.[17] Record the latency as the cut-off time.

  • Post-Block Measurement: At specified time points after the nerve block (e.g., 15, 30, 60, 90, and 120 minutes), repeat the test on both the injected (ipsilateral) and control (contralateral) paws.

  • Defining the Endpoint: For the quantal dose-response analysis, a "successful block" at the 15-minute time point is defined as a withdrawal latency equal to the cut-off time.

Protocol: Assessment of Motor Blockade (Grip Strength Test)

Causality: The grip strength test provides an objective, quantitative measure of motor function by assessing the peak force the animal can exert with its hindlimb.[10] A successful motor block will result in a significant reduction in this force.

  • Baseline Measurement: Before the nerve block, obtain 3-5 stable grip strength measurements for each hindlimb and average the values.

  • Hold the rat so that its hind paw grasps the mesh grid of the dynamometer.

  • Gently and steadily pull the animal away from the meter horizontally until its grip is broken. The meter will record the peak force exerted.

  • Post-Block Measurement: At the same time points used for sensory testing, measure the grip strength of both the ipsilateral and contralateral paws.

  • Data can be expressed as the raw force (in grams or Newtons) or as a percentage of the pre-block baseline.

Data Collection & Analysis

Data Recording and Tabulation

Meticulous data recording is essential. The following table provides a structured format for collecting the necessary data for a dose-response analysis.

Animal IDDose Group (mg/kg)Baseline Latency (s)15 min Latency (s)30 min Latency (s)60 min Latency (s)Successful Block at 15 min? (Yes/No)
R01Vehicle (0)8.28.58.18.3No
R021.07.915.412.18.0No
R033.08.530.025.510.1Yes
R043.08.119.815.28.4No
R0510.07.830.030.021.3Yes
.....................
Statistical Analysis: Calculating the ED50

The relationship between the logarithm of the dose and the response (percentage of animals showing a successful block) is typically sigmoidal.[2]

  • For each dose group, calculate the percentage of animals that met the criteria for a successful block (e.g., latency = cut-off time at 15 minutes).

  • Plot these percentages against the logarithm of the dose of this compound.

  • Use a statistical software package (e.g., GraphPad Prism, R, SAS) to fit the data to a non-linear regression model, typically a four-parameter logistic equation.[1][21]

  • From this curve, the software will calculate the ED50 value and its 95% confidence interval.[22][23] This is the dose predicted to produce a successful sensory block in 50% of the subjects.

Protocol Validation & Trustworthiness

Ensuring Accurate Drug Delivery

The use of ultrasound guidance is the primary method for validating accurate drug delivery to the perineural target.[11] Post-mortem dissection with a dye indicator (e.g., methylene blue) can be performed in a subset of animals during protocol validation to confirm that the injectate consistently surrounds the sciatic nerve.

Minimizing Observer Bias

To ensure the integrity of the results, the experimenter conducting the behavioral assessments (Hot Plate, Grip Strength) should be blinded to the treatment allocation of the animals. This prevents unconscious bias from influencing the measurement of response latencies or effort.

Ethical Considerations and Animal Welfare

All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). Anesthesia should be carefully monitored to ensure adequate depth and prevent distress. The use of a cut-off time in the hot plate test is mandatory to prevent thermal injury.[17] Post-procedural monitoring for any signs of distress or complications is also required.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for a single animal.

experimental_workflow cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure cluster_analysis Analysis acclimate Animal Acclimation (≥ 1 week) baseline Baseline Testing (Hot Plate & Grip Strength) acclimate->baseline Day of Experiment anesthesia Induce & Maintain Anesthesia baseline->anesthesia injection Ultrasound-Guided Sciatic Nerve Injection (this compound or Vehicle) anesthesia->injection recovery Recover from Anesthesia injection->recovery post_test Post-Block Testing (Multiple Time Points) recovery->post_test data_rec Record Data & Determine Quantal Response post_test->data_rec analysis Compile Group Data & Calculate ED50 via Non-Linear Regression data_rec->analysis

Sources

Topic: Preparing and Validating Parethoxycaine Solutions for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: This document is intended for researchers, cell biologists, and drug development professionals engaged in cell-based assays requiring the accurate and reproducible application of Parethoxycaine.

Abstract: this compound, a known local anesthetic, is a valuable tool for investigating cellular pathways, particularly in neuroscience and toxicology.[1][2] Its utility in in vitro research is critically dependent on the correct preparation, sterilization, and application of solutions, as its physicochemical properties present challenges that must be methodically addressed. This guide provides a comprehensive, field-proven framework for creating stable, sterile stock solutions of this compound and preparing accurate working dilutions for cell culture experiments. We emphasize the causality behind each procedural step, from solvent selection to the implementation of essential controls, to ensure the generation of trustworthy and reproducible data.

Foundational Knowledge: Physicochemical Profile & Mechanism

A thorough understanding of a compound's properties is the bedrock of reliable experimentation. This compound is a benzoate ester with specific characteristics that dictate its handling and preparation for aqueous cell culture environments.[1]

Key Physicochemical Data

The properties summarized below are essential for calculating molarities and understanding the compound's behavior in solution.

PropertyValueSource(s)
CAS Number 94-23-5[1][3]
Molecular Formula C₁₅H₂₃NO₃[3][4][5]
Molecular Weight 265.35 g/mol [1][4][5][6]
Common Synonyms 2-Diethylaminoethyl 4-ethoxybenzoate, Parethoxicainum[1][3]
Known Solubility While quantitative solubility data in common laboratory solvents is not extensively published, its organic structure necessitates the use of a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO), for preparing concentrated stock solutions.[7][8]
Scientific Context: Mechanism of Action

This compound is classified as a local anesthetic.[1][4] Compounds in this class typically function by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials. In a cell culture context, this mechanism can be exploited to study ion channel function, neuronal excitability, and off-target effects. However, it is crucial to recognize that local anesthetics can induce cytotoxicity at higher concentrations or with prolonged exposure, a phenomenon that may be linked to necrosis or apoptosis.[2] This potential for cell death underscores the importance of careful dose-response studies in any new cell model.[9][10]

Core Protocols: From Powder to Working Solution

The following protocols are designed to ensure sterility, stability, and concentration accuracy. All procedures involving open containers of sterile reagents must be performed in a certified laminar flow hood using aseptic technique.

Workflow Overview: Solution Preparation Pathway

The diagram below illustrates the logical flow from the solid compound to its final application in a cellular assay.

G cluster_stock Master Stock Preparation (Sterile) cluster_working Working Solution Preparation (Aseptic) weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO weigh->dissolve sterilize 3. Filter-Sterilize (0.22 µm Syringe Filter) dissolve->sterilize aliquot 4. Aliquot into Single-Use Tubes sterilize->aliquot store 5. Store at -20°C, Protected from Light aliquot->store thaw 6. Thaw One Aliquot store->thaw For each experiment dilute 7. Serially Dilute in Pre-warmed Culture Medium thaw->dilute apply 8. Add to Cell Culture dilute->apply

Caption: Workflow for preparing this compound stock and working solutions.

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol yields a highly concentrated, sterile stock solution suitable for long-term storage. The use of DMSO is critical for solubilizing the compound effectively.[8][11]

Materials:

  • This compound powder (MW: 265.35 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (e.g., 15 mL)

  • Sterile, light-blocking microcentrifuge tubes (e.g., 1.5 mL)

  • Sterile 0.22 µm syringe filter and compatible sterile syringe

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass = 0.010 mol/L × 0.001 L × 265.35 g/mol × 1000 mg/g = 2.65 mg

  • Weighing: In a laminar flow hood, carefully weigh 2.65 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

    • Causality: Weighing directly into the dissolution vessel minimizes transfer loss and maintains sterility.

  • Dissolution: Add 1.0 mL of sterile DMSO to the tube.

    • Causality: DMSO is a powerful organic solvent necessary to fully dissolve this compound, which has poor aqueous solubility.

  • Mixing: Tightly cap the tube and vortex at high speed for 1-2 minutes until the powder is completely dissolved. A clear, particulate-free solution should be observed. Gentle warming in a 37°C water bath can assist if dissolution is slow.

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter. Dispense the solution through the filter into a new sterile 15 mL tube.

    • Causality: This is a critical step. Filter sterilization removes any potential microbial contaminants without using heat, which could degrade the compound. It ensures the stock solution is safe for addition to cell cultures.[8]

  • Aliquoting & Storage: Immediately dispense the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-blocking microcentrifuge tubes. Store these aliquots at -20°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and compromise its activity over time.[8] Light-blocking tubes protect the compound from potential photodegradation.

Protocol 2: Preparation of Working Solutions for Cell Treatment

Working solutions must be prepared fresh for each experiment by diluting the master stock into your complete cell culture medium.

Methodology:

  • Thaw Stock: Remove a single aliquot of the 10 mM master stock solution from the -20°C freezer and thaw it at room temperature.

  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.

  • Serial Dilution: Perform serial dilutions to achieve the desired final concentration. It is crucial to add the small volume of DMSO stock into the larger volume of aqueous medium while mixing to prevent precipitation.

    • Example for a 10 µM final concentration:

      • First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 1998 µL of pre-warmed medium. This creates a 1:1000 dilution, resulting in a 10 µM working solution.

      • Vortex gently immediately after adding the stock.

  • Cell Treatment: Use this final working solution to treat your cells. Remember to account for the volume already in your culture wells when adding the treatment solution to achieve the target concentration.

Validation and Experimental Design: Ensuring Trustworthy Data

A well-prepared solution is only useful within a well-designed experiment. The following considerations are non-negotiable for generating valid data.

The Mandate for a Vehicle Control

Every experiment must include a "vehicle control." This consists of cells treated with culture medium containing the same final concentration of the solvent (DMSO) as the highest concentration used for this compound treatment.

  • Causality: DMSO, while an excellent solvent, can have biological effects on cells, including impacting proliferation, differentiation, and cytotoxicity, especially at concentrations above 0.5%.[12] The vehicle control allows you to isolate the effects of this compound from any confounding effects of the solvent itself. The final DMSO concentration in culture should ideally be kept below 0.1%.

Workflow for a Dose-Response Cytotoxicity Assay

Determining the cytotoxic profile of this compound on your specific cell line is a fundamental first step.

G cluster_setup Experiment Setup cluster_treat Treatment cluster_assay Data Acquisition & Analysis seed 1. Seed Cells in Multi-well Plate incubate1 2. Incubate 24h for Adherence seed->incubate1 prepare 3. Prepare Serial Dilutions of this compound control 4. Prepare Vehicle Control (DMSO in Medium) treat 5. Treat Cells with Drug and Vehicle Control prepare->treat control->treat incubate2 6. Incubate for Desired Time (e.g., 24-72h) treat->incubate2 reagent 7. Add Cytotoxicity Assay Reagent (e.g., MTT) measure 8. Measure Signal (e.g., Absorbance) reagent->measure analyze 9. Analyze Data & Plot Dose-Response Curve measure->analyze

Caption: Standard workflow for assessing this compound cytotoxicity.

Safety & Handling

As a bioactive compound, this compound should be handled with appropriate care.

  • Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the powder or concentrated solutions.

  • Handle the powder in a chemical fume hood or other ventilated enclosure to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for comprehensive disposal and emergency procedures.

References

  • CAS Common Chemistry. This compound. [Link]

  • Global Substance Registration System (GSRS). This compound. [Link]

  • Global Substance Registration System (GSRS). This compound. [Link]

  • PubChem, National Institutes of Health. This compound | C15H23NO3 | CID 7183. [Link]

  • The Merck Index Online. This compound. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • National Institutes of Health. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. [Link]

  • PubMed, National Institutes of Health. Cytotoxicity of local anesthetics in human neuronal cells. [Link]

  • ResearchGate. Solubility of drugs in ethanol and dmso. [Link]

  • National Center for Biotechnology Information (NCBI). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • OMICS International. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • University of Virginia Biorepository & Tissue Research Facility (BTRF). Preparing Tissue Culture Cells for Paraffin-Embedding. [Link]

  • Merck Group. Application of drug physico chemical characterisation in drug discovery. [Link]

  • Asian Journal of Pharmacy and Technology. Physico-chemical Properties of Solid Drugs: A Review. [Link]

  • PubMed, National Institutes of Health. Mechanisms of drug actions against neuronal damage caused by ischemia--an overview. [Link]

  • National Institutes of Health. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. [Link]

  • National Institutes of Health. A novel multiparametric flow cytometry-based cytotoxicity assay simultaneously immunophenotypes effector cells. [Link]

  • PubMed Central, National Institutes of Health. Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity. [Link]

  • Google Patents. Composition and method for producing local anesthesia of the skin.
  • ResearchGate. Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics. [Link]

  • Idaho State Police Forensic Services. Toxicology Analytical Method. [Link]

  • PubMed Central, National Institutes of Health. Paroxetine—Overview of the Molecular Mechanisms of Action. [Link]

  • PubMed Central, National Institutes of Health. Antidepressant and Neuroprotective Effects of 3-Hydroxy Paroxetine, an Analog of Paroxetine in Rats. [Link]

  • ResearchGate. How to prepare stock solution ?. [Link]

  • PubMed, National Institutes of Health. Paroxetine prevents loss of nigrostriatal dopaminergic neurons by inhibiting brain inflammation and oxidative stress in an experimental model of Parkinson's disease. [Link]

  • ResearchGate. FORMULATION AND IN VITRO RELEASE KINETIC STUDY OF AN ENTERIC COATED PAROXETINE CONTROLLED RELEASE TABLETS. [Link]

  • PubMed, National Institutes of Health. Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine. [Link]

  • PubMed, National Institutes of Health. In vitro-in vivo extrapolation of CYP2D6 inactivation by paroxetine: prediction of nonstationary pharmacokinetics and drug interaction magnitude. [Link]

  • PubMed, National Institutes of Health. Development and comparative evaluation of in vitro, in vivo properties of novel controlled release compositions of paroxetine hydrochloride hemihydrate as against Geomatrix™ platform technology. [Link]

Sources

Application Notes & Protocols: In Vivo Administration of Parethoxycaine for Behavioral Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vivo administration of Parethoxycaine, an ester-type local anesthetic, for applications in behavioral neuroscience research. This compound, through its mechanism of blocking voltage-gated sodium channels, serves as a powerful tool for the temporary and reversible inactivation of specific neural pathways or peripheral nerves. This allows researchers to investigate the causal relationship between neural activity in a targeted area and specific behaviors. These application notes detail the underlying pharmacology of this compound, best practices for formulation and administration in rodent models, and validated protocols for assessing both its local anesthetic efficacy and potential systemic effects on locomotor activity. The methodologies are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare.

Scientific Background

Mechanism of Action

This compound, like other local anesthetics such as procaine and lidocaine, exerts its effect by blocking the initiation and propagation of action potentials in neurons.[1] Its primary molecular target is the voltage-gated sodium (Na+) channel in the neuronal membrane. By binding to the Na+ channel, this compound stabilizes it in an inactive state, preventing the influx of sodium ions that is necessary for membrane depolarization. This blockade of nerve impulses results in a temporary loss of sensation or motor function in the targeted area.

cluster_Neuron Neuronal Membrane This compound This compound NaChannel Voltage-Gated Na+ Channel This compound->NaChannel Binds to Block BLOCKS NaChannel->Block Prevents PREVENTS NaChannel->Prevents NaIon Na+ Ions ActionPotential Action Potential (Nerve Impulse) Block->NaIon Prevents->ActionPotential

Caption: Mechanism of this compound as a Na+ channel blocker.

Pharmacokinetics and Rationale for Use

This compound is an ester-type local anesthetic, a class which also includes procaine and chloroprocaine.[2] Ester-type anesthetics are typically characterized by a rapid onset of action and a relatively short duration, as they are quickly hydrolyzed by plasma cholinesterases. This pharmacokinetic profile is highly advantageous for behavioral studies, where a transient and reversible inactivation of a neural circuit is desired to observe acute behavioral changes without causing long-term damage or compensation. The route of administration significantly impacts the drug's absorption and potential for systemic effects.[3][4] Direct microinjection into a brain region provides targeted action, while peripheral administration (e.g., subcutaneous) is used to block nerve conduction from a specific part of the body.

Pre-Procedural Planning & Formulation

Ethical Considerations and Animal Welfare

All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[5][6] Animals should be appropriately acclimated (minimum of 3 days) before any procedures.[5][6] The chosen dose of this compound should be the minimum required to achieve the desired anesthetic effect while minimizing stress and potential systemic toxicity. Post-procedural monitoring for signs of pain, distress, or adverse reaction is mandatory.

Materials and Reagents
  • This compound hydrochloride (powder form)

  • Sterile 0.9% saline for injection

  • Dimethyl sulfoxide (DMSO), anhydrous (optional, for initial solubilization)

  • Sterile, depyrogenated vials

  • Sterile syringes and needles (e.g., 27-30 gauge for injections, Hamilton syringes for microinfusions)

  • 0.22 µm sterile syringe filters

  • Vortex mixer and/or sonicator

  • Analytical balance

This compound Solution Preparation Protocol

This protocol describes the preparation of a 10 mg/mL stock solution, which can be further diluted for final use. Adjustments may be necessary based on the specific solubility of the compound batch.

  • Calculate Requirements: Determine the total volume of the solution needed based on the number of animals, dose, and injection volume. Always prepare a slight overage.

  • Weigh this compound: In a sterile environment, accurately weigh the required amount of this compound hydrochloride powder and place it in a sterile vial.

  • Solubilization (Two Options):

    • Method A (Direct in Saline): Add a small volume of sterile 0.9% saline to the vial. Vortex vigorously or sonicate briefly. Gradually add the remaining saline while continuing to mix until the final volume is reached and the powder is completely dissolved.

    • Method B (Co-Solvent): If this compound has poor aqueous solubility, first dissolve the powder in a minimal volume of DMSO (e.g., 5-10% of the final volume).[7] Once fully dissolved, slowly add sterile 0.9% saline dropwise while vortexing to bring the solution to the final volume. The final DMSO concentration should be kept to a minimum (ideally <5%) to avoid vehicle-induced toxicity.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new, sterile vial. This removes any potential microbial contamination.

  • Labeling and Storage: Label the vial with the compound name, concentration, date of preparation, and solvent composition. Store at 4°C and protect from light. Due to the hydrolysis of ester-type anesthetics, it is recommended to prepare fresh solutions for each experiment or, at most, store for no longer than one week.[8]

In Vivo Administration Protocols

The choice of administration route is dictated by the experimental question. All injections should be performed by trained personnel using aseptic techniques.

Subcutaneous (SC) Administration

Used for assessing peripheral nerve blockade or local anesthesia.

  • Animal Restraint: Gently restrain the animal. For injections into the flank or abdomen, scruffing the animal to expose the area is effective.

  • Injection Site: Shave the hair over the injection site if necessary.

  • Procedure: Pinch the skin to create a tent. Insert a 27-30 gauge needle into the base of the tent, parallel to the body. Aspirate briefly to ensure the needle is not in a blood vessel, then slowly inject the desired volume (typically 50-200 µL for a mouse).[2][9]

  • Dosage: Dose-response studies are crucial. Starting doses analogous to other short-acting local anesthetics like procaine or lidocaine (e.g., 1-4 mg/kg) are recommended for initial studies.[6]

Intracerebral Microinjection

Used for targeted, temporary inactivation of a specific brain nucleus. This requires stereotaxic surgery.

  • Anesthesia: The animal must be fully anesthetized using an approved protocol (e.g., isoflurane inhalation or a ketamine/xylazine cocktail).[10][11] Apply ophthalmic ointment to prevent corneal drying.[5][6]

  • Stereotaxic Procedure: Secure the animal in a stereotaxic frame. Following aseptic surgical procedures, drill a small burr hole in the skull over the target coordinates.

  • Injection: Slowly lower a microinjection cannula (e.g., 33 gauge) attached to a Hamilton syringe to the target depth.

  • Infusion: Infuse a small volume (typically 100-500 nL per side) at a slow, controlled rate (e.g., 100 nL/min) to prevent tissue damage.

  • Post-Infusion: Leave the cannula in place for 5-10 minutes post-infusion to allow for diffusion and prevent backflow up the injection tract. Slowly retract the cannula.

  • Post-Operative Care: Suture the incision and provide post-operative analgesia and care as per approved protocols.

Behavioral Assessment Protocols

It is critical to validate the anesthetic effect of the administered this compound and to control for potential confounding systemic effects.

Protocol 1: Validation of Local Anesthetic Efficacy (Vocalization Test)

This protocol provides a quantitative measure of cutaneous analgesia duration and intensity.[2][9]

  • Objective: To determine the dose-dependent efficacy and duration of local anesthesia following subcutaneous administration of this compound.

  • Apparatus: A current generator with electrodes for delivering mild electrical stimulation.

  • Procedure:

    • Baseline Threshold: Gently restrain the animal and apply the electrodes to the skin over the intended injection site (e.g., the abdomen). Determine the minimum current (mA) required to elicit a vocalization response (the vocalization threshold).[2] Animals with very high or low baseline thresholds may be excluded.

    • Administration: Administer this compound (or vehicle control) subcutaneously at the test site as described in section 4.1.

    • Post-Injection Testing: At fixed time intervals (e.g., 5, 10, 20, 30, 40, 50, 60 minutes), re-test the vocalization threshold.[9] An effective block is indicated by the requirement for a significantly higher current to elicit a response.

    • Data Analysis: Plot the vocalization threshold (mA) against time for both vehicle and drug groups. The duration of analgesia is the time until the threshold returns to baseline levels.

Protocol 2: Assessment of Locomotor Activity (Open Field Test)

This protocol assesses whether the administered dose of this compound causes systemic effects like sedation or motor impairment, which could confound the interpretation of other behavioral tests.[12]

  • Objective: To measure changes in spontaneous locomotor activity following this compound administration.

  • Apparatus: An open field arena (e.g., 40x40 cm box) equipped with an automated video-tracking system.

  • Procedure:

    • Habituation: Place the animal in the open field arena for a 10-15 minute habituation period one day prior to testing.

    • Administration: On the test day, administer this compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal for systemic assessment).

    • Testing: Immediately after injection, place the animal in the center of the open field and record its activity for a set period (e.g., 30-60 minutes).[12]

    • Data Analysis: The video-tracking software will quantify parameters such as total distance traveled, velocity, and time spent in the center versus the periphery of the arena. Compare these parameters between the drug and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in distance traveled may indicate sedative or motor-impairing effects.[13]

cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_test Phase 3: Behavioral Testing cluster_analysis Phase 4: Analysis P1 Formulate & Sterile Filter This compound Solution P2 Prepare Syringes (SC or Microinfusion) P1->P2 A1 Administer Vehicle (Control Group) B1 Locomotor Activity (Open Field Test) A1->B1 B2 Task-Specific Assay (e.g., Memory, Anxiety) A1->B2 B3 Anesthesia Validation (e.g., Vocalization Test) A1->B3 A2 Administer this compound (Experimental Group) A2->B1 A2->B2 A2->B3 A3 Baseline Behavioral Measurement (Pre-injection) A3->A1 Random Assignment A3->A2 Random Assignment C1 Quantify Behavioral Endpoints B1->C1 B2->C1 B3->C1 C2 Statistical Analysis (Drug vs. Vehicle) C1->C2 C3 Interpret Results & Draw Conclusions C2->C3

Caption: General experimental workflow for behavioral studies.

Data Interpretation & Troubleshooting

Quantitative Data Summary
ParameterSpeciesRouteSuggested Starting Dose/VolumeExpected OnsetExpected DurationReference
This compound Mouse/RatSC1-4 mg/kg in 50-200 µL~5 min30-60 min[2][6][9]
This compound Mouse/RatIntracerebral1-2% solution in 100-500 nL< 5 min30-60 minN/A (Empirical)
Vehicle Control Mouse/RatMatchedMatched volume to drug groupN/AN/A[9]
Systemic Anesthetic RatIPKetamine (75-100 mg/kg) + Xylazine (5-10 mg/kg)5-10 min30-45 min[10]
Systemic Anesthetic MouseIPKetamine (80-100 mg/kg) + Xylazine (8-10 mg/kg)5-10 min20-30 min[11]

Note: Dosages for intracerebral administration are highly target-dependent and must be determined empirically through pilot studies.

Troubleshooting Guide

Start Unexpected Result (e.g., No behavioral effect) Q1 Was anesthetic effect validated locally? Start->Q1 A1_No Perform local anesthesia validation test (Protocol 5.1). Increase dose if necessary. Q1->A1_No No Q2 Is locomotor activity unaffected? Q1->Q2 Yes A2_No Systemic effects detected. Lower dose to reduce sedation/ motor impairment. Q2->A2_No No Q3 Was injection placement verified histologically? Q2->Q3 Yes A3_No Perform histology on brain tissue. Refine surgical coordinates and technique. Q3->A3_No No End Re-run experiment with optimized parameters. Q3->End Yes

Caption: Decision flowchart for troubleshooting experiments.

Safety & Toxicology

While local anesthetics are generally safe when administered correctly, systemic toxicity can occur with overdose or accidental intravenous injection.[14]

  • Signs of Systemic Toxicity: Early signs often involve CNS excitation, such as restlessness, tremors, or seizures.[14] This can be followed by CNS depression, respiratory depression, and cardiovascular collapse at higher doses.

  • Mitigation: Always use the lowest effective dose. When performing SC injections, aspirate before injecting to avoid entry into a blood vessel.[15] Monitor animals closely during and after administration, especially during initial dose-finding studies. The use of animal models is crucial for preclinical safety assessment, though it's important to acknowledge inter-species differences in toxicology.[16][17][18]

References

  • Grant, G. J., et al. (2023). Evaluation of the local anesthetic. Journal of Experimental Pharmacology. [Link]

  • Grant, G. J., et al. (2000). An in Vivo Method for the Quantitative Evaluation of Local Anesthetics. Anesthesia & Analgesia. [Link]

  • Eske, K., et al. (2025). In vivo assay for the evaluation of the effect of anesthesia on locomotor activity in the weakly electric fish Apteronotus leptorhynchus. Fish Physiology and Biochemistry. [Link]

  • Cumps, J., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Pharmacology. [Link]

  • University of Wisconsin-Madison School of Veterinary Medicine. Rodent Anesthesia and Analgesia - Mouse Anesthetics and Analgesics. [Link]

  • Li, R., et al. (2022). In vivo evaluation of anesthetic effect in mice. ResearchGate. [Link]

  • University of Notre Dame. (2016). RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. [Link]

  • University of Louisville Institutional Animal Care and Use Committee. Recommended Rodent Anesthetics and Analgesics. [Link]

  • D'Ignazio, L., et al. (2021). Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A systematic review. Neurourology and Urodynamics. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. [Link]

  • Gargiulo, A. T., et al. (2012). Mouse Anesthesia: The Art and Science. Comparative Medicine. [Link]

  • Javed, S., et al. (2024). Medication Routes of Administration. StatPearls. [Link]

  • Suzuki, T., et al. (1999). The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2018). Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine. [Link]

  • Ikemoto, S., et al. (2002). Locomotor inhibition induced by procaine injections into the nucleus accumbens core, but not the medial ventral striatum: implication for cocaine-induced locomotion. Synapse. [Link]

  • EBSCO. Routes of administration for drugs of abuse. Research Starters. [Link]

  • Soman, S., et al. (2019). Effect of drugs on the locomotory activity of animals. ResearchGate. [Link]

  • Hilario, R. (2021). Routes of Administration. Drugs, Health, Addictions & Behaviour – 1st Canadian Edition. [Link]

  • Bailey, J., et al. (2014). An analysis of the use of animal models in predicting human toxicology and drug safety. Alternatives to Laboratory Animals. [Link]

  • Sthyr, K., et al. (2019). Locomotor- and Reward-Enhancing Effects of Cocaine Are Differentially Regulated by Chemogenetic Stimulation of Gi-Signaling in Dopaminergic Neurons. eNeuro. [Link]

  • Castellani, S., & Adams, P. M. (1981). Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats. European Journal of Pharmacology. [Link]

  • MMV. An Introduction to Pharmacokinetics. [Link]

  • Boelsterli, U. A. (2011). Animal models of human disease in drug safety assessment. Drug Discovery Today. [Link]

  • ResearchGate. (2017). How to prepare adequate lonchocarpine solutions for IP injection in mice?[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Parethoxycaine Stability Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Parethoxycaine. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this compound in aqueous solutions. As a benzoate ester-type local anesthetic, this compound's utility is often challenged by its inherent susceptibility to degradation.[1][2] This document provides in-depth, experience-driven guidance to help you diagnose, troubleshoot, and resolve these stability issues through a series of frequently asked questions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Fundamental Stability Issues

Q1: My this compound solution is rapidly losing potency. What is the most likely cause?

A1: The most common cause of potency loss in aqueous solutions of this compound is the hydrolysis of its ester bond.[3][4] this compound, like its structural analog Procaine, is chemically comprised of an aromatic acid (4-ethoxybenzoic acid) joined to an amino alcohol (2-(diethylamino)ethanol) by an ester linkage.[1][2] This ester group is the molecule's Achilles' heel, making it highly susceptible to cleavage by water.

The rate of this hydrolysis is profoundly influenced by the pH of the solution. The reaction is subject to both specific acid and specific base catalysis, meaning the degradation rate accelerates significantly in both acidic (pH < 3) and alkaline (pH > 7) conditions.[5] The point of maximum stability is typically found in the mildly acidic pH range of 3 to 5.[6] Commercial local anesthetic preparations containing vasoconstrictors are often formulated in this acidic range to ensure a viable shelf life.[6]

dot

Hydrolysis_Pathway cluster_main This compound Degradation in Aqueous Solution cluster_products This compound This compound (Active Compound) Degradation_Products Degradation Products (Inactive) This compound->Degradation_Products Ester Hydrolysis (H₂O, pH, Temp) Product1 4-Ethoxybenzoic Acid Degradation_Products->Product1 Product2 2-(Diethylamino)ethanol Degradation_Products->Product2

Caption: Primary hydrolytic degradation pathway of this compound.

Q2: Besides hydrolysis, are there other degradation pathways I should be concerned about?

A2: While hydrolysis is the primary concern, other pathways like oxidation and photodecomposition can also contribute to degradation, particularly under specific stress conditions.

  • Oxidation: The tertiary amine group and the ethoxy group on the benzene ring can be susceptible to oxidation, especially in the presence of oxidizing agents (like peroxides), metal ion catalysts, or dissolved oxygen.[7] This is often a slower process than hydrolysis but can be accelerated by elevated temperatures and exposure to UV light.

  • Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV or even high-intensity visible light can provide the energy needed to initiate degradation reactions.[8] Natural degradation studies on similar local anesthetics have confirmed the impact of direct sunlight exposure.[8]

Forced degradation studies, which intentionally stress the drug under various conditions (acid, base, oxidation, heat, light), are essential to identify all potential degradation products and establish the intrinsic stability of the molecule.[9][10]

Formulation and Stabilization Strategies

Q3: How can I effectively control the pH to maximize the stability of my this compound solution?

A3: Controlling pH is the single most effective strategy for stabilizing this compound. This involves two key steps:

  • Determine the Optimal pH: You must first determine the pH-stability profile for your specific formulation. This involves preparing the solution in a series of buffers across a wide pH range (e.g., pH 2 to 8), storing them at a constant, often elevated, temperature (e.g., 50°C) to accelerate degradation, and measuring the concentration of remaining this compound over time. The pH that exhibits the lowest degradation rate constant is your optimal pH for stability. For ester-type anesthetics, this is typically between pH 3 and 5.[6][11]

  • Select an Appropriate Buffer: Once the optimal pH is known, you must use a buffer system to maintain it. The buffer's pKa should be as close as possible to your target pH. Citrate and acetate buffers are common choices for formulations in the pH 3-6 range.

Buffer SystempKa ValuesEffective pH RangeNotes
Citrate Buffer 3.13, 4.76, 6.402.5 - 6.5Excellent choice for the typical stability range of ester anesthetics. Can chelate metal ions, offering some protection against oxidation.
Acetate Buffer 4.763.8 - 5.8Simple and effective within its range.
Phosphate Buffer 2.15, 7.20, 12.356.2 - 8.2Generally used for formulations closer to physiological pH. May accelerate base-catalyzed hydrolysis if the pH is not carefully controlled.

Q4: My experiments require a near-neutral pH (pH ~7.4). How can I stabilize this compound under these conditions where hydrolysis is rapid?

A4: Stabilizing an ester drug at neutral or alkaline pH is challenging but achievable using advanced formulation strategies. The most effective method is molecular encapsulation with cyclodextrins.[12][13]

Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[13][14] They can form non-covalent "inclusion complexes" with drug molecules that fit within their cavity.[12][15] For this compound, a CD can encapsulate the labile benzoate ester portion of the molecule, physically shielding it from attack by water and hydroxide ions in the bulk solution.[16] This significantly reduces the rate of hydrolysis.

  • Which CD to Use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[16] The size of the β-cyclodextrin cavity is generally well-suited for single aromatic rings.

  • Mechanism: The formation of the inclusion complex is a dynamic equilibrium. While complexation can dramatically improve stability, it's crucial to validate the effect in the final formulation, as CDs can, in rare cases, catalyze degradation for certain molecules.[15]

dot

Cyclodextrin_Complexation cluster_system Stabilization via Cyclodextrin Encapsulation This compound This compound (Ester group exposed) Complex Inclusion Complex (Ester group protected) This compound->Complex CD Cyclodextrin (HP-β-CD) (Hydrophobic Cavity) CD->Complex Complexation H2O H₂O / OH⁻ (Hydrolytic Agent) H2O->this compound Degradation H2O->Complex Blocked

Caption: Encapsulation of this compound by a cyclodextrin protects the ester bond.

Q5: What other formulation adjustments can improve stability?

A5: Beyond pH control and cyclodextrins, consider these factors:

  • Temperature: Degradation reactions are temperature-dependent. Store stock solutions and formulations at refrigerated (2-8°C) or frozen (-20°C) temperatures to drastically slow hydrolysis rates.

  • Co-solvents: Adding co-solvents like propylene glycol or ethanol can sometimes increase stability by reducing the activity of water in the formulation.[17]

  • Antioxidants: If oxidative degradation is identified as an issue, consider adding antioxidants like sodium metabisulfite or ascorbic acid.

  • Light Protection: Always prepare and store solutions in amber vials or protect them from light to prevent photodecomposition.[18]

Experimental Protocols
Protocol 1: Forced Degradation Study Workflow

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products, which is a prerequisite for developing a stability-indicating analytical method.[10]

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature for 24 hours.[9][10]

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.[19]

    • Photolytic Degradation: Expose the stock solution to direct UV light (e.g., 254 nm) or sunlight for 48 hours.[8]

  • Neutralization & Dilution: After incubation, neutralize the acidic and basic samples. Dilute all samples to a target concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described below.

  • Evaluation: Compare the chromatograms. Look for a decrease in the this compound peak area and the appearance of new peaks corresponding to degradation products.

dot

Troubleshooting_Workflow Start Stability Issue Encountered (e.g., Loss of Potency) CheckpH Is solution pH controlled in the 3-5 range? Start->CheckpH CheckTemp Is solution stored at 2-8°C or frozen? CheckpH->CheckTemp Yes pH_No No CheckpH->pH_No No CheckLight Is solution protected from light? CheckTemp->CheckLight Yes Temp_No No CheckTemp->Temp_No No Light_No No CheckLight->Light_No No Advanced Issue Persists or Neutral pH is Required CheckLight->Advanced Yes FixpH Action: Implement a suitable buffer (e.g., Citrate). pH_No->FixpH FixTemp Action: Store solution at recommended temperature. Temp_No->FixTemp FixLight Action: Use amber vials or light-protective containers. Light_No->FixLight ReTest1 Re-evaluate Stability FixpH->ReTest1 FixTemp->ReTest1 FixLight->ReTest1 ConsiderCD Action: Formulate with a cyclodextrin (HP-β-CD). Advanced->ConsiderCD ConsiderCD->ReTest1

Caption: A logical workflow for troubleshooting this compound stability.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its primary hydrolytic degradation product, 4-ethoxybenzoic acid, allowing for accurate quantification of the parent drug over time. This method is adapted from established procedures for similar local anesthetics.[7][17][20]

  • Instrumentation: Standard HPLC system with a UV detector.[21]

  • Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 250×4.6mm, 5µm).[9]

  • Mobile Phase: A mixture of acetonitrile and a pH 4.5 acetate buffer (e.g., 40:60 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at the λmax of this compound (to be determined by UV scan, likely around 290-310 nm based on the 4-ethoxybenzoate chromophore).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare calibration standards of this compound in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the samples from your stability study with the mobile phase to fall within the calibration range.

  • Analysis: Inject the standards and samples.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the resulting linear regression equation to calculate the concentration of this compound in your unknown samples. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent drug peak.

References
  • Patel, K. M., & Ashaben, D. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research. [Link]

  • Samanidou, V., et al. (2018). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. National Institutes of Health (NIH). [Link]

  • El-Gindy, A., et al. (1983). Stability of procaine in aqueous systems. Analyst. [Link]

  • Lungan, M.-A., et al. (2021). A Comparative Study for Natural Degradation of Three Local Anesthetic Drugs for Human use by 1H NMR Relaxometry and FT-IR Spectroscopy. ResearchGate. [Link]

  • Nogueira, D. S., et al. (2020). Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. Biomedical Chromatography. [Link]

  • Guerrieri, P., et al. (2009). Hydrolysis of Procaine in Aqueous Buffer Solutions. ResearchGate. [Link]

  • Featherstone, J. (2010). Basic pharmacology of local anaesthetics. Continuing Education in Anaesthesia, Critical Care & Pain. [Link]

  • Guerrieri, P., et al. (2009). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences. [Link]

  • Rajewski, R. A., & Stella, V. J. (1996). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. Scilit. [Link]

  • Braga, S. S. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Odesa National University Chemical Journal. [Link]

  • Olvera-Carranza, C., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. National Institutes of Health (NIH). [Link]

  • Popielec, A., & Loftsson, T. (2017). Effects of cyclodextrins on the chemical stability of drugs. International Journal of Pharmaceutics. [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Technical Information. [Link]

  • Srisawat, K., & Srisawat, D. (2024). How pH and pKa Impact the Effectiveness of Anesthetic Drugs? Thai Journal of Anesthesiology. [Link]

  • Goodchild, J. H., & Donaldson, M. (2016). Comparing the pH Change of Local Anesthetic Solutions Using Two Chairside Buffering Techniques. Compendium of Continuing Education in Dentistry. [Link]

  • Lungan, M.-A., et al. (2012). Thermal degradation study of some local anesthetic drugs. ResearchGate. [Link]

  • Hille, B., et al. (1977). The pH-dependent rate of action of local anesthetics on the node of Ranvier. The Journal of General Physiology. [Link]

  • Goodchild, J. H., & Donaldson, M. (2016). pH of Local Anesthetic Solutions Buffered by Hand or using OnPharma Mixing System. ResearchGate. [Link]

  • Hollman, C., et al. (2021). Degradation of pharmaceutical mixtures in aqueous solutions using UV/peracetic acid process: Kinetics, degradation pathways and comparison with UV/H2O2. ResearchGate. [Link]

  • Merey, H. A., & Zaazaa, H. E. (2015). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. [Link]

  • Patent JPH11222427A. Stabilization of aqueous solution of lidocaine or its salt and aqueous...
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Kaye, A. D., et al. (2023). Procaine. StatPearls - NCBI Bookshelf. [Link]

  • Anton, A., et al. (2016). Degradation kinetics and mechanism of pentoxifylline by ultraviolet activated peroxydisulfate. RSC Advances. [Link]

  • Wong, S. H. Y., & Sunshine, I. (2003). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. John Wiley & Sons. [Link]

Sources

Technical Support Center: Troubleshooting Seal Formation in Patch Clamp with Parethoxycaine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. As a Senior Application Scientist, I understand that navigating the nuances of patch clamp electrophysiology, especially when working with membrane-active compounds like Parethoxycaine, can be challenging. The formation of a stable, high-resistance giga-ohm (GΩ) seal is the cornerstone of high-quality patch clamp recording, and its failure is a common source of frustration.

This guide is structured to provide you with not just procedural steps, but also the underlying scientific rationale to empower your troubleshooting efforts. We will delve into the specific challenges that amphipathic and cationic molecules like this compound can introduce and provide actionable solutions to overcome them.

Understanding the Challenge: How this compound Can Interfere with Giga-Seal Formation

This compound, a local anesthetic, is an amphipathic molecule, meaning it possesses both a hydrophobic (lipid-soluble) and a hydrophilic (water-soluble) component. At physiological pH, its terminal amine group is often protonated, conferring a positive charge.[1] This dual nature drives its interaction with the cell membrane, which is fundamental to its anesthetic action but can also be the source of sealing difficulties.

Local anesthetics can influence the cell membrane in several ways that may impede the formation of a stable giga-seal:

  • Alteration of Membrane Fluidity: By inserting into the lipid bilayer, these compounds can increase membrane fluidity.[2][3] This change in the physical properties of the membrane can make it less amenable to forming the tight apposition with the glass pipette required for a GΩ seal.

  • Modification of Membrane Surface Charge: The cationic form of this compound can interact with the negatively charged headgroups of phospholipids in the cell membrane. This can alter the surface potential and the electrostatic interactions that are crucial for the initial adhesion of the membrane to the glass pipette.[4]

  • Changes in Membrane Curvature and Packing: The wedge-like shape of some amphipathic molecules can induce changes in membrane curvature and disrupt the ordered packing of lipids, potentially creating instability at the glass-membrane interface.

Below, we address specific issues you might encounter in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having difficulty achieving a GΩ seal since adding this compound to my external solution. What is the most likely cause?

A1: The most immediate suspect is the direct interaction of this compound with the cell membrane, altering its physical properties.[5] At the concentrations required for ion channel modulation, local anesthetics can significantly increase membrane fluidity, making the membrane more "slippery" and less likely to form a stable, high-resistance seal with the glass pipette.[2]

Additionally, the cationic nature of this compound at physiological pH can lead to an accumulation of positive charges at the membrane surface. This can disrupt the normal electrostatic interactions between the negatively charged cell membrane and the negatively charged glass surface of the pipette, which are mediated by divalent cations and are critical for initiating seal formation.[6]

cluster_0 Initial Troubleshooting Steps cluster_1 Corrective Actions start Problem: Failure to achieve GΩ seal with this compound check_conc Is this compound concentration at the lowest effective level? start->check_conc check_divalent Are divalent cation concentrations (Ca²⁺, Mg²⁺) optimized? check_conc->check_divalent Yes reduce_conc Action: Reduce this compound concentration. check_conc->reduce_conc No check_ph Is the pH of the external solution optimal? check_divalent->check_ph Yes increase_divalent Action: Increase [Ca²⁺] or [Mg²⁺] in external solution. check_divalent->increase_divalent No check_pipette Is the pipette tip clean and properly fire-polished? check_ph->check_pipette Yes adjust_ph Action: Slightly alkalinize external solution (e.g., pH 7.4-7.6). check_ph->adjust_ph No check_cell Are the cells healthy and the membrane surface clean? check_pipette->check_cell Yes optimize_pipette Action: Use fresh, clean pipettes. Optimize fire-polishing. check_pipette->optimize_pipette No end Re-attempt seal formation check_cell->end improve_cell_prep Action: Improve cell culture/preparation. Ensure clean approach. check_cell->improve_cell_prep No reduce_conc->check_divalent increase_divalent->check_ph adjust_ph->check_pipette optimize_pipette->check_cell improve_cell_prep->end

Caption: Troubleshooting workflow for initial seal formation issues.

Q2: My seal forms initially but is unstable and breaks easily, especially when I try to go whole-cell. How can I improve seal stability in the presence of this compound?

A2: Seal instability is often an exacerbation of the issues described above. The continued presence of this compound in the bath can lead to a dynamic and unstable membrane environment. The very act of applying suction to rupture the patch can be enough to dislodge the seal if the membrane is overly fluid or if the adhesive forces are weakened.

  • Optimize Divalent Cation Concentration: Divalent cations like Ca²⁺ and Mg²⁺ are critical for shielding negative charges on the cell membrane and the glass pipette, thereby facilitating the close apposition required for a strong seal.[6][7][8]

    • Action: If your standard external solution contains 1-2 mM Ca²⁺, consider increasing it to 3-5 mM. Do this incrementally, as excessively high divalent concentrations can have their own physiological effects.

  • Adjust the pH of the External Solution: The charge of both the local anesthetic and the membrane phospholipids can be influenced by pH.[9]

    • Action: Slightly increasing the pH of your external solution (e.g., from 7.4 to 7.6) can decrease the proportion of protonated (cationic) this compound, potentially reducing its disruptive electrostatic interactions with the membrane.

  • Local Perfusion of this compound: If the primary goal is to study the effect of this compound on ion channels after a stable whole-cell configuration is achieved, consider applying the drug locally after the seal has been formed and the patch ruptured.

    • Action: Establish a stable GΩ seal and whole-cell configuration in a standard external solution. Then, using a local perfusion system, apply the this compound-containing solution to the cell.

  • Consider the Pipette Solution Osmolarity: A slight osmotic gradient can help in forming a stable seal.

    • Action: Ensure your internal (pipette) solution is slightly hypo-osmotic compared to your external solution (e.g., internal ~290 mOsm, external ~310 mOsm).[10][11] This can help to gently swell the cell and press the membrane against the pipette tip.

Q3: Could the physicochemical properties of this compound predict its likelihood of causing sealing problems?

A3: Yes, absolutely. Two key parameters are the pKa and the octanol-water partition coefficient (LogP), which is a measure of hydrophobicity.

  • pKa: This value determines the proportion of the drug that is charged (cationic) versus uncharged at a given pH.[12] Local anesthetics typically have pKa values in the range of 7.5 to 9.0.[13] A higher pKa means that at physiological pH (7.4), a larger fraction of the drug is in its charged form, which can lead to more significant electrostatic disruption of the membrane.

  • LogP: This value indicates how readily the molecule will partition into the lipid bilayer. A higher LogP suggests greater lipid solubility and a stronger tendency to intercalate into the cell membrane, which can lead to greater disruption of membrane fluidity and organization.

Local AnestheticChemical ClasspKaLogP (approx.)Typical OnsetPotential for Membrane Disruption
This compound EsterEst. 8.0-9.0Est. 3.0-4.0ModerateModerate to High
LidocaineAmide7.92.44FastModerate
BupivacaineAmide8.13.41ModerateHigh
TetracaineEster8.53.97SlowVery High
ProcaineEster8.92.0SlowLow to Moderate

Note: Estimated values for this compound are based on its structural similarity to other ester-type local anesthetics. The higher the LogP and pKa, the greater the potential for interference with seal formation.

Visualizing the Mechanism: this compound's Interaction with the Cell Membrane

The following diagram illustrates how an amphipathic, cationic drug like this compound interacts with the lipid bilayer, leading to potential disruption of the giga-seal.

Caption: this compound interaction with the lipid bilayer.

Final Recommendations from the Field

  • Patience and Incremental Changes: When troubleshooting, change only one parameter at a time to accurately assess its impact.

  • Pristine Pipettes are Non-Negotiable: The importance of a clean, smooth pipette tip cannot be overstated. Fire-polishing can smooth the tip, but be careful not to make the opening too large.[14]

  • Healthy Cells are Key: No amount of solution optimization can compensate for unhealthy cells. Ensure your cell culture or tissue preparation is in optimal condition before starting your experiments.[10]

  • Consider Reducing Agents: Recent studies have shown that adding reducing agents like DTT or TCEP to the external solution can improve the success rate and longevity of giga-seals, although the mechanism is not fully understood.[15] This could be an option if other methods fail, but be sure to verify that it does not interfere with your specific channel of interest.

By understanding the fundamental interactions between this compound and the cell membrane, and by systematically applying these troubleshooting principles, you can significantly increase your success rate in achieving the stable, high-quality recordings necessary for your research.

References

  • Coronado, R. (1985). Effect of divalent cations on the assembly of neutral and charged phospholipid bilayers in patch-recording pipettes. Biophysical Journal, 47(6), 851–857. [Link]

  • Coronado, R. (1985). Effect of divalent cations on the assembly of neutral and charged phospholipid bilayers in patch-recording pipettes. PubMed. [Link]

  • Priel, A., et al. (2007). Ionic Requirements for Membrane-Glass Adhesion and Giga Seal Formation in Patch-Clamp Recording. Biophysical Journal, 92(11), 3893-3900. [Link]

  • Heerklotz, H. (2008). Membrane-Mediated Activity of Local Anesthetics. ResearchGate. [Link]

  • Malboubi, M. (2009). Study of gigaseal formation in patch clamping using nanotechnology. University of Birmingham Research Archive. [Link]

  • JoVE. (n.d.). Whole Cell Patch Clamp Protocol. JoVE. [Link]

  • Papahadjopoulos, D. (1975). Effects of local anesthetics on membrane properties. I. Changes in the fluidity of phospholipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 401(3), 317-335. [Link]

  • ResearchGate. (2020). Unable to form Gigaseal during whole-cell patch clamp of primary cell-culture cells from rat's DRGs, Any ideas on how can I solve this? ResearchGate. [Link]

  • Winson-Bushby, E. (2023). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica. [Link]

  • Ammar, M., et al. (2023). Reducing agents facilitate membrane patch seal integrity and longevity. Channels, 17(1). [Link]

  • Metrion Biosciences. (n.d.). Seal resistance in automated patch clamp experiments. Metrion Biosciences. [Link]

  • Gurtovenko, A. A., & Vattulainen, I. (2008). Effect of Local Anesthetic Lidocaine on Electrostatic Properties of a Lipid Bilayer. The Journal of Physical Chemistry B, 112(7), 1954-1962. [Link]

  • Kim, S., et al. (2022). Quantitative Analysis of the Membrane Affinity of Local Anesthetics Using a Model Cell Membrane. Membranes, 12(11), 1083. [Link]

  • Harada, Y., et al. (2023). Effects of Local Anesthetics on Liposomal Membranes Determined by Their Inhibitory Activity of Lipid Peroxidation. Biological and Pharmaceutical Bulletin, 46(5), 652-658. [Link]

  • Metrion Biosciences. (n.d.). Enhanced Seal Resistance in Automated Patch Clamp Experiments. Metrion Biosciences. [Link]

  • Deranged Physiology. (2024). Pharmacology of local anaesthetics. Deranged Physiology. [Link]

  • Bladen, C. (2016). #LabHacks: 14 sharp tips for patch clamping. Scientifica. [Link]

  • LabX. (2025). Patch-Clamp Techniques: Choosing Equipment and Optimizing Experiments. LabX. [Link]

  • Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90–102. [Link]

  • Ho Medical. (n.d.). Local Anaesthetics. Ho Medical: Anaesthesia. [Link]

  • Oxford Medical Education. (n.d.). Pharmacology of local anaesthetics. Oxford Medical Education. [Link]

  • ResearchGate. (n.d.). Physical-chemical/pharmacokinetic properties and toxicity of some local anesthetics. ResearchGate. [Link]

  • Hamill, O. P., et al. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflügers Archiv, 391(2), 85-100. [Link]

  • Valkanov, M. A., & Martin, R. J. (1997). Effects of pH on a high conductance Ca-dependent chloride channel: a patch-clamp study in Ascaris suum. The Journal of Membrane Biology, 158(2), 163-172. [Link]

  • Lukacs, P., et al. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology, 12, 705244. [Link]

  • ResearchGate. (2014). Can anyone help with whole cell patch clamp stability? ResearchGate. [Link]

  • Jiang, X., et al. (2015). Local anesthetic lidocaine inhibits TRPM7 current and TRPM7-mediated zinc toxicity. CNS Neuroscience & Therapeutics, 21(3), 236-244. [Link]

  • Williams, B. A., & Hough, K. A. (2014). Additives to Local Anesthetics for Peripheral Nerve Blockade. Techniques in Regional Anesthesia and Pain Management, 18(3), 79-87. [Link]

  • Mosharov, E. V., & Sulzer, D. (2023). Patch Amperometry and Intracellular Patch Electrochemistry. Methods in Molecular Biology, 2588, 331-358. [Link]

  • Pantoja, R., et al. (2004). Patch clamp technique: review of the current state of the art and potential contributions from nanoengineering. IEEE Transactions on Nanobioscience, 3(2), 127-136. [Link]

  • Lukacs, P., et al. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 12, 705245. [Link]

  • Hearing, M. C. (2017). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in Molecular Biology, 1677, 187-203. [Link]

  • Jiang, X., et al. (2015). Local Anesthetic Lidocaine Inhibits TRPM7 Current and TRPM7-Mediated Zinc Toxicity. CNS Neuroscience & Therapeutics, 21(3), 236-244. [Link]

  • Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology. Anesthesia Progress, 53(3), 98-109. [Link]

Sources

Technical Support Center: Optimizing Parethoxycaine for Nerve Blockade

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for utilizing Parethoxycaine in nerve blockade experiments. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your experimental outcomes.

Part 1: Fundamental Principles & Core Concepts

Before troubleshooting, a firm grasp of the fundamentals is essential. This section covers the core knowledge required for the effective use of this compound.

FAQ: What is this compound and how does it work?

This compound is a local anesthetic belonging to the benzoate ester class of compounds.[1] Its primary mechanism of action, like other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) within the nerve cell membrane.[2][3] By binding to the sodium channel, this compound prevents the influx of sodium ions that is necessary to generate and propagate an action potential.[3] This inhibition of nerve impulse transmission results in a temporary loss of sensation in the area supplied by the targeted nerve.[4]

The molecule exists in both a charged (cationic) and uncharged (neutral) form, and this equilibrium is crucial for its function. The uncharged base is more lipid-soluble, allowing it to penetrate the lipid-rich nerve membrane. Once inside the axon, it re-equilibrates, and the charged cation binds to the inner portion of the sodium channel, inducing the block.[2][5]

dot

Caption: Mechanism of this compound nerve blockade.

Key Physicochemical & Pharmacokinetic Properties

Understanding these properties is critical for predicting the behavior of this compound in your experimental model. Factors like lipid solubility and molecular size influence a drug's ability to cross biological membranes and reach its target.[6]

PropertyValue / InformationSignificance for Nerve BlockadeReference
Molecular Formula C₁₅H₂₃NO₃Provides the basic chemical composition.[7]
Molecular Weight 265.35 g/mol Affects diffusion rates across tissue barriers.[7]
Class Benzoate EsterEster-type local anesthetics are typically metabolized by plasma esterases, often resulting in a shorter half-life compared to amides.[1][5]
pKa ~8-9 (Typical for local anesthetics)Determines the ratio of charged to uncharged molecules at physiological pH. A pKa closer to physiological pH (~7.4) results in a faster onset of action as more of the uncharged, membrane-permeable form is available.[5]
Lipid Solubility Moderate to High (Inferred)Higher lipid solubility is correlated with increased potency and a longer duration of action, as the molecule can more readily enter the nerve membrane and remains in the lipid-rich environment longer.[6]
Protein Binding Data not widely availableHigh protein binding can create a depot effect, prolonging the duration of the block but potentially slowing the onset.[6]

Part 2: Experimental Design & Protocols

Success begins with meticulous planning and execution. This section provides actionable protocols and guidance for setting up your experiments.

FAQ: How do I prepare and handle this compound solutions?

A: Proper solution preparation is a critical step that directly impacts experimental reproducibility and efficacy.

  • Sourcing and Purity: Always use this compound hydrochloride from a reputable chemical supplier.[8] The hydrochloride salt is typically used to improve water solubility.

  • Reconstitution: For a stock solution, reconstitute the powdered this compound hydrochloride in a sterile, appropriate vehicle. Sterile 0.9% sodium chloride (saline) is the most common and recommended diluent for in vivo studies.[9] Avoid using diluents containing preservatives for direct nerve application unless their effect is part of the study design.

  • Buffering (Optional but Recommended): Local anesthetic solutions are often acidic, which can cause stinging on injection and slightly delay onset. Buffering the solution with sodium bicarbonate to a pH closer to 7.4 can increase the proportion of the uncharged base, potentially speeding onset and reducing injection pain.[10] A common ratio is 1 mL of 8.4% sodium bicarbonate to 10 mL of local anesthetic solution, but this must be validated for this compound to ensure it does not cause precipitation.[10]

  • Stability and Storage: Once reconstituted, the stability of the solution is critical. While specific data for this compound is limited, general guidelines for local anesthetics suggest that unbuffered solutions in sterile glass vials are stable for several days to weeks when refrigerated (2-8°C) and protected from light.[10][11] Buffered solutions may have shorter stability and should ideally be prepared fresh.[10] Always visually inspect for precipitation or discoloration before use.[12]

Protocol: Rat Sciatic Nerve Block for Efficacy Assessment

This protocol describes a standard in vivo model for evaluating the efficacy and duration of a peripheral nerve block.[13][14]

Objective: To assess the onset, depth, and duration of motor and sensory blockade following a perineural injection of this compound at the sciatic nerve.

Materials:

  • This compound HCl solution (e.g., 0.5%, 1%, 2% in sterile saline)

  • Adult Sprague-Dawley rats (250-350g)

  • Anesthesia (e.g., isoflurane)

  • Clippers, antiseptic solution

  • 30-gauge needle and 1 mL syringe

  • Hot plate or Hargreaves apparatus (for sensory testing)

  • Grip strength meter or similar device (for motor testing)

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the rat using isoflurane. Once a surgical plane of anesthesia is reached, shave the fur over the lateral aspect of the thigh, from the hip to the knee. Clean the area with an antiseptic solution.

  • Nerve Localization: Position the animal in lateral recumbency with the prepared leg up. The sciatic nerve is located between the greater trochanter of the femur and the ischial tuberosity. A subtle muscle twitch in the hamstring or plantar flexion of the foot upon gentle needle probing can confirm correct placement, though this requires experience. Ultrasound guidance is the modern standard for precise localization.[15]

  • Injection: Insert the 30-gauge needle perpendicular to the skin, aiming for the neurovascular bundle in the identified location. Slowly inject the chosen volume (typically 0.1-0.3 mL) of the this compound solution.[16] Observe for any swelling that would indicate a subcutaneous rather than a deep injection.

  • Efficacy Assessment (Sensory Block):

    • Establish a baseline thermal latency before the block using a hot plate (set to ~52°C) or a Hargreaves apparatus.

    • At set time points post-injection (e.g., 5, 15, 30, 60, 90, 120 minutes), place the rat's paw on the heat source.

    • Record the time it takes for the rat to withdraw its paw (paw withdrawal latency). An effective sensory block is defined by a significant increase in this latency.[16] A cut-off time (e.g., 12 seconds) should be used to prevent tissue damage.

  • Efficacy Assessment (Motor Block):

    • Assess motor function using a simple scale (e.g., 0 = normal function, 1 = mild limp, 2 = severe limp/inability to bear weight) or a quantitative method like a grip strength test.

    • Record the motor score at the same time points as the sensory assessment.

  • Data Analysis:

    • Onset of Action: The time to achieve a maximal block effect.

    • Duration of Action: The time from onset until the sensory and motor functions return to baseline levels.

    • Plot the paw withdrawal latency and motor scores over time to visualize the complete pharmacodynamic profile.

dot

prep 1. Solution & Animal Preparation locate 2. Nerve Localization (e.g., Ultrasound) prep->locate Proceed to inject 3. Perineural Injection of this compound locate->inject Confirm placement assess 4. Efficacy Assessment (Motor & Sensory) inject->assess Begin timing assess->assess analyze 5. Data Analysis (Onset, Duration) assess->analyze Conclude experiment

Caption: Experimental workflow for in vivo nerve block assessment.

Part 3: Troubleshooting Guide

Even with a perfect protocol, challenges can arise. This section is structured to help you diagnose and solve common problems encountered during nerve blockade experiments.

dot

cluster_no_block Complete Block Failure cluster_partial_block Partial or Short-Duration Block start Problem: Ineffective Nerve Block q_onset Is there ANY sign of a block (e.g., partial numbness)? start->q_onset c1 Check Injection Technique: Was the needle placement accurate? Confirm with ultrasound or dye. q_onset->c1 No p1 Increase Volume: Inadequate spread may miss parts of the nerve. Increase volume while respecting toxicity limits. q_onset->p1 Yes c2 Check Solution Integrity: Was the solution prepared correctly? Is it expired or precipitated? c1->c2 c3 Check Concentration: Is the concentration too low for the target nerve fiber type? c2->c3 p2 Increase Concentration: Insufficient concentration gradient to block all fibers, especially larger ones. p1->p2 p3 Consider Adjuvants: Agents like dexamethasone can prolong block duration (verify compatibility). p2->p3

Caption: Troubleshooting flowchart for ineffective nerve blockade.

Problem: Complete Failure to Achieve Blockade

Q: I've injected the this compound, but after waiting an appropriate amount of time, there is no discernible sensory or motor block. What went wrong?

A: This is a common issue that usually points to one of three areas: injection technique, drug concentration, or solution integrity.

  • Causality - Injection Technique: The single most common cause of block failure is inaccurate placement of the anesthetic.[17][18] The solution must be deposited perineurally (around the nerve) to allow it to diffuse through the epineurium and reach the axons. If the injectate is too far from the nerve, it will be absorbed by surrounding fat and vasculature before it can have an effect.[19] An intramuscular or subcutaneous injection will fail.

    • Troubleshooting Steps:

      • Verify Anatomy: Reconfirm the anatomical landmarks for your chosen nerve block.

      • Use Guidance: If available, use ultrasound guidance to visualize the nerve, needle tip, and spread of the local anesthetic in real-time. This is the gold standard for ensuring accurate placement.[15]

      • Confirmation Injection: In pilot studies, a small volume of a visible dye (like methylene blue) can be co-injected. Post-mortem dissection can then confirm if the injectate reached the target nerve.

  • Causality - Drug Concentration: Nerves are composed of different fiber types (A, B, C) with varying diameters and levels of myelination. Smaller, unmyelinated C-fibers (which transmit dull pain) are generally more sensitive to local anesthetics than larger, myelinated A-fibers (which handle motor function and sharp pain).[20] If your concentration is too low, you may not establish a sufficient concentration gradient to block the larger, more resistant fibers, resulting in a failed or incomplete block.[21]

    • Troubleshooting Steps:

      • Increase Concentration: Perform a dose-ranging study. Systematically increase the concentration of your this compound solution (e.g., from 0.5% to 1.0% to 2.0%) to find the minimum effective concentration (MEC) for your specific model and nerve target.[20]

      • Consult Literature: While specific data for this compound is sparse, review literature for similar ester anesthetics to get a reasonable starting range.

  • Causality - Solution Integrity: An improperly prepared or stored solution may have lost its potency. Precipitation due to improper buffering or pH incompatibility with a diluent can dramatically lower the concentration of the active drug.[9] Chemical degradation from prolonged storage at room temperature or exposure to light can also occur.[11]

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always try to use freshly prepared solutions for your experiments to eliminate stability as a variable.

      • Visual Inspection: Before drawing up the solution, hold the vial against a light and dark background to check for any crystals, cloudiness, or color change. Discard if any are present.

      • Validate Preparation Protocol: If buffering, ensure the bicarbonate has not caused the this compound to precipitate out of the solution.

Problem: Block Duration is Too Short or Inconsistent

Q: I am achieving a successful block, but the effect wears off much faster than expected, or the duration varies significantly between subjects.

A: This issue points towards factors that influence the pharmacokinetics of the drug at the injection site, namely volume, concentration, and systemic uptake.

  • Causality - Volume and Concentration: Both the volume and concentration of the local anesthetic influence block duration, and their effects are intertwined.[22]

    • Volume: A larger volume can spread more effectively along the nerve sheath, potentially blocking a longer segment of the nerve and recruiting more nerve fibers. However, simply increasing volume without adjusting concentration can lead to a less dense block if the concentration falls below the effective threshold for all fiber types.[20]

    • Concentration: A higher concentration creates a larger reservoir of the drug in the perinueral tissue. This steepens the concentration gradient driving the drug into the nerve and can prolong the block as more drug is available to replace molecules that diffuse away or are absorbed systemically.[20][22]

    • Troubleshooting Steps:

      • Systematically Vary Parameters: Design an experiment to test different combinations. For example, compare 0.2 mL of 1% this compound vs. 0.4 mL of 0.5% this compound. Both deliver the same total dose (2 mg), but the pharmacodynamic effect may differ significantly. This will help you determine if your block is more sensitive to volume (spread) or concentration (potency).[22]

      • Optimize for Your Goal: If a dense motor block is required, favor a higher concentration. If a wider sensory field is needed, a larger volume might be more effective.

  • Causality - Systemic Absorption: The rate at which this compound is absorbed from the injection site into the bloodstream is a primary determinant of block duration. Faster absorption means the local concentration drops more quickly, and the block resolves sooner. Highly vascular tissues will lead to faster absorption.

    • Troubleshooting Steps:

      • Consider Vasoconstrictors: While not part of the intrinsic properties of this compound, the addition of a vasoconstrictor like epinephrine is a classic method to prolong block duration. Epinephrine constricts local blood vessels, reducing blood flow and slowing the rate of systemic absorption, thereby keeping the anesthetic at the nerve for a longer period. This must be done cautiously, as it can have its own systemic effects and is contraindicated for use on end-arterial fields (e.g., digits, tail).

      • Use Adjuvants: Certain drugs, like the corticosteroid dexamethasone, have been shown to prolong the duration of peripheral nerve blocks when administered perineurally or systemically, though the exact mechanism is still under investigation.[23] Any adjuvant must be tested for chemical compatibility with your this compound solution.

Problem: Discrepancy Between In Vitro and In Vivo Results

Q: My in vitro experiments on isolated nerves showed high potency, but my in vivo results are much weaker.

A: This is a well-documented phenomenon in local anesthetic research.[24] An in vitro preparation, such as a grease-gap recording from an isolated nerve, removes the complex biological barriers and variables present in a living organism.

  • Causality - Biological Barriers: In an animal, the drug must first diffuse through multiple tissue layers (skin, fascia, muscle) and then penetrate the nerve's protective sheaths (epineurium, perineurium) to reach the axons.[16] These layers act as significant diffusion barriers that are absent in an isolated nerve bath, meaning a much higher concentration is required in vivo to achieve the same effective concentration at the nerve membrane.[24]

  • Causality - Pharmacokinetic Factors: As discussed previously, systemic absorption, tissue redistribution, and local blood flow are all active processes in vivo that constantly remove the drug from the target site.[6] An in vitro bath maintains a constant concentration.

    • Troubleshooting and Interpretation:

      • Acknowledge the Gap: Do not expect a 1:1 correlation. In vitro studies are excellent for determining mechanism of action and rank-order potency but are poor predictors of the absolute concentration needed for an effective in vivo block.[24]

      • Bridge the Gap: Use your in vitro data to guide the starting concentration range for your in vivo dose-response studies. Expect to use concentrations that are several-fold higher in the animal model.

      • Focus on Relative Potency: If comparing this compound to another standard anesthetic (e.g., lidocaine), the relative potency observed in vitro is more likely to translate to the in vivo setting than the absolute effective concentration.

References

  • Setup of in vivo experiments and in silico models of nerve block. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Troubleshooting the nerve block. (n.d.). USAP – Anesthesia Pain Information. Retrieved January 15, 2026, from [Link]

  • Pateromichelakis, S., & Prokopiou, A. A. (1988). Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. Acta Anaesthesiologica Scandinavica, 32(8), 672–675. [Link]

  • Regional Anaesthesia for Awake Hand Surgery: Block Failure and Troubleshooting Issues. (2021). ATOTW 447. Retrieved from [Link]

  • Sittl, R., Lampert, A., Huth, T., & Schüttler, J. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Pharmacology, 9, 839. [Link]

  • Ultrasound-guided regional anesthesia simulation: use of meat glue in inexpensive and realistic nerve block models. (n.d.). Ultrasound J 2, 11 (2020). Retrieved January 15, 2026, from [Link]

  • Key Steps for Success When an Inferior Alveolar Nerve Block Fails. (n.d.). Spear Education. Retrieved January 15, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. (2021). PubMed Central. Retrieved from [Link]

  • Strichartz, G. R. (1976). Molecular mechanisms of nerve block by local anesthetics. Anesthesiology, 45(4), 421–441. [Link]

  • In Vitro Proof-of-Concept Study: Lidocaine and Epinephrine Co-Loaded in a Mucoadhesive Liquid Crystal Precursor System for Topical Oral Anesthesia. (2023). MDPI. Retrieved from [Link]

  • An in vitro study of the release capacity of the local anaesthetics from siloxane matrices. (2014). Clujul Medical. Retrieved from [Link]

  • In Vitro, In Vivo and Ex Vivo Models for Peripheral Nerve Injury and Regeneration. (2018). PubMed Central. Retrieved from [Link]

  • The failed peripheral nerve block. (2023). BJA Education. Retrieved from [Link]

  • S. Parthasarathy. (2014). Physiological and pharmacologic aspects of peripheral nerve blocks. Anesthesia: Essays and Researches. Retrieved from [Link]

  • Mechanisms of Neural Blockade. (2005). Pain Physician. Retrieved from [Link]

  • What in vivo models are used for pain studies? (2025). Patsnap Synapse. Retrieved from [Link]

  • This compound. (n.d.). GSRS. Retrieved January 15, 2026, from [Link]

  • Pharmacology of local anaesthetics. (2024). Deranged Physiology. Retrieved from [Link]

  • Safety Considerations in Peripheral Nerve Blocks. (n.d.). Anesthesia Patient Safety Foundation. Retrieved January 15, 2026, from [Link]

  • Nerve Block Anesthesia. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Concentration of local anesthetics is important in nerve blocks. (2020). Korean Journal of Anesthesiology. Retrieved from [Link]

  • Factors Influencing Drug Effectiveness: A Comprehensive Analysis of Pharmacokinetics and Pharmacodynamics. (n.d.). Longdom Publishing. Retrieved January 15, 2026, from [Link]

  • Stability of Refrigerated and Frozen Drugs. (n.d.). Senior Care Consultant Group. Retrieved January 15, 2026, from [Link]

  • Stability of Buffered Lidocaine in Glass Vials. (2011). The Canadian Journal of Hospital Pharmacy. Retrieved from [Link]

  • Effect of chemical permeation enhancers on nerve blockade. (2013). Anesthesiology. Retrieved from [Link]

  • Factors affecting the dynamics and heterogeneity of the EPR effect: pathophysiological and pathoanatomic features, drug formulations and physicochemical factors. (2020). Expert Opinion on Drug Delivery. Retrieved from [Link]

  • Prolonging peripheral nerve block duration: Current techniques and future perspectives. (2024). Acta Anaesthesiologica Scandinavica. Retrieved from [Link]

  • Storage of Medications. (n.d.). MESH List. Retrieved January 15, 2026, from [Link]

  • Fredrickson, M. J., Abeysekera, A., & White, R. (2012). Randomized study of the effect of local anesthetic volume and concentration on the duration of peripheral nerve blockade. Regional anesthesia and pain medicine, 37(5), 495–501. [Link]

  • Stability of reconstituted parecoxib for injection with commonly used diluents. (2005). Journal of clinical pharmacy and therapeutics. Retrieved from [Link]

  • Formulation and method for the release of paroxetine in the large intestine. (2009). Google Patents.
  • Determinants of conditioned reinforcing effectiveness: dopamine D2-like receptor agonist-stimulated responding for cocaine-associated stimuli. (2015). Psychopharmacology. Retrieved from [Link]

  • Paroxetine Hydrochloride. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Anhydrous paroxetine hydrochloride, process for its preparation and use. (n.d.). Google Patents.
  • Methods of formulating and designing liquid drug suspensions containing ion exchange resin particles. (n.d.). Google Patents.
  • Factors Influencing Pharmacist Performance: A Review of the Peer-Reviewed Literature. (2012). Research in Social and Administrative Pharmacy. Retrieved from [Link]

  • Factors affecting prostacyclin receptor agonist efficacy in different cell types. (1998). British Journal of Pharmacology. Retrieved from [Link]

  • Paroxetine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Toxicities of 48 pharmaceuticals and their freshwater and marine environmental assessment in northwestern France. (2015). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Parethoxycaine Degradation Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Parethoxycaine analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on identifying and characterizing the degradation impurities of this compound. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and adapt these methods for your specific needs.

Frequently Asked Questions (FAQs)

Section 1: Foundational Concepts
Q1: What is this compound and what are its primary degradation pathways?

A1: this compound (2-(Diethylamino)ethyl 4-ethoxybenzoate) is a local anesthetic. Its chemical structure contains functional groups that are susceptible to degradation under common stress conditions. Understanding these vulnerabilities is the first step in designing a robust impurity profiling study.

The major degradation pathways include:

  • Hydrolysis: This is the most common degradation route for this compound.[1][2] The ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding 4-ethoxybenzoic acid and 2-(diethylamino)ethanol. This reaction is often accelerated by heat.[3]

  • Oxidation: The tertiary amine (diethylamino group) is a prime target for oxidation, which can lead to the formation of a corresponding N-oxide.[3] The aromatic ring and ethoxy group can also be oxidized under more forceful conditions.[4][5]

  • Photolysis: Many pharmaceutical compounds degrade upon exposure to light, and this compound's aromatic ring acts as a chromophore, making it potentially susceptible to photolytic degradation.[2][6][7] This can lead to complex degradation profiles.

Q2: Why is it critical to identify and characterize degradation impurities?

A2: Identifying and characterizing degradation impurities is a regulatory requirement and a critical aspect of ensuring drug safety and efficacy.[8] Impurities, even at trace levels, can have unintended pharmacological or toxicological effects. Regulatory bodies like the International Council for Harmonisation (ICH) and the FDA have strict guidelines (e.g., ICH Q3A/B) that set thresholds for reporting, identifying, and qualifying impurities in drug substances and products.[9] Knowledge of these impurities is essential for developing stable formulations, establishing appropriate storage conditions, and defining the shelf-life of the final product.[10][11]

Section 2: Experimental Design - Forced Degradation Studies
Q3: What is a forced degradation study and how do I design one for this compound?

A3: A forced degradation or stress testing study intentionally exposes the drug substance to conditions more severe than accelerated stability testing.[10] Its primary purposes are to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of your analytical method (i.e., prove that it is "stability-indicating").[11][12]

A well-designed study for this compound should include the following stress conditions. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Stress ConditionRecommended ProtocolRationale & Causality
Acid Hydrolysis Dissolve this compound in 0.1 M to 1.0 M HCl.[13] Heat at 60-80°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of base before analysis.To induce acid-catalyzed hydrolysis of the ester linkage. Heat accelerates the reaction to generate detectable levels of degradants in a reasonable timeframe.[14]
Base Hydrolysis Dissolve this compound in 0.1 M to 1.0 M NaOH.[13] Heat at 60-80°C and sample at various time points. Neutralize with an equivalent amount of acid before analysis.To induce base-catalyzed hydrolysis of the ester linkage, which is often faster than acid hydrolysis for esters.[1][2]
Oxidation Treat a solution of this compound with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperature (e.g., 40°C) for up to 7 days.[3][13]H₂O₂ is a common oxidizing agent used to simulate oxidative degradation.[13] This condition primarily targets the tertiary amine to form the N-oxide but can also affect other parts of the molecule.
Thermal Degradation Expose solid this compound to dry heat (e.g., 105°C) for a specified period. Analyze any changes in physical appearance and purity.To evaluate the solid-state thermal stability of the drug substance. It helps determine if degradation can occur without the presence of a solvent.
Photolytic Degradation Expose a solution of this compound to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[13] A parallel sample should be protected from light as a control.To identify potential photodegradation products. The control sample is crucial to differentiate between light-induced degradation and thermal degradation that might occur simultaneously.[6][15]
Q4: How do I handle a sample that shows no degradation under initial stress conditions?

A4: If you observe less than 5% degradation, the stress conditions are too mild. You should systematically increase the severity. For example:

  • Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1.0 M or higher), increase the temperature, or prolong the exposure time.[14]

  • Oxidation: Increase the concentration of H₂O₂, increase the temperature, or extend the duration of the study. It is a process of methodical escalation until the target degradation (5-20%) is achieved. Conversely, if degradation is too rapid (e.g., >50% in the first time point), you should reduce the severity of the conditions.

Section 3: Analytical Methodologies
Q5: What is the best analytical technique for separating and quantifying this compound and its degradation impurities?

A5: The primary and most robust technique is High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector.[16][17] A PDA detector is highly recommended as it provides spectral information, which can help in peak tracking and assessing peak purity.

A good starting point for a stability-indicating RP-HPLC method for this compound would be:

ParameterRecommended ConditionRationale & Optimization Notes
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase is a versatile choice for moderately polar compounds like this compound and its likely degradants.
Mobile Phase A: Phosphate Buffer (e.g., 20 mM, pH 3.0-7.0) B: Acetonitrile or MethanolA buffered mobile phase is crucial for controlling the ionization state of the amine group in this compound, ensuring reproducible retention times. Start with a simple isocratic elution (e.g., 50:50 A:B) and switch to a gradient if co-elution is observed or if degradants have very different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Adjust as needed to optimize resolution and run time.
Detection PDA at 294 nmThis compound has a UV absorbance maximum around 294 nm. A PDA allows you to monitor multiple wavelengths and check for co-eluting peaks.
Column Temp. 30 °CMaintaining a constant column temperature ensures retention time stability.
Q6: My HPLC method shows co-eluting peaks. How can I improve the separation?

A6: Co-elution is a common challenge. Here are several strategies to improve resolution:

  • Switch to Gradient Elution: If you are using an isocratic method, switching to a gradient (e.g., starting with a higher percentage of aqueous phase and gradually increasing the organic phase) can often resolve peaks with different polarities.

  • Modify Mobile Phase pH: Changing the pH of the aqueous buffer can alter the charge state of both this compound (due to its amine group) and any acidic or basic degradants (like 4-ethoxybenzoic acid), significantly impacting their retention and selectivity.

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. They have different selectivities and can alter the elution order.[18]

  • Adjust Column Temperature: Lowering or raising the temperature can sometimes improve separation, although its effect is generally less pronounced than mobile phase changes.

  • Try a Different Column Chemistry: If C18 is not providing adequate separation, consider a column with a different stationary phase, such as C8, Phenyl-Hexyl, or a polar-embedded phase.

Q7: How do I identify the chemical structure of an unknown impurity peak?

A7: Once you have separated the impurity peaks using HPLC, structural elucidation typically requires more advanced techniques. The gold standard is Liquid Chromatography-Mass Spectrometry (LC-MS) .[9][16][19]

  • Obtain Molecular Weight: LC-MS provides the mass-to-charge ratio (m/z) of the impurity, which gives you its molecular weight. This is the first and most critical piece of information.

  • Fragment the Molecule (MS/MS): By performing tandem mass spectrometry (MS/MS), you can fragment the impurity ion and analyze the resulting fragment ions. This fragmentation pattern provides structural clues, much like a puzzle.

  • Propose a Structure: Based on the molecular weight, the fragmentation pattern, and your knowledge of this compound's structure and likely degradation pathways (hydrolysis, oxidation), you can propose a chemical structure for the unknown impurity.

For definitive structural confirmation, especially for novel impurities, isolation of the impurity using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[9][19]

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the analysis.

Q8: I'm seeing poor peak shape (fronting or tailing) for the main this compound peak. What's the cause?

A8: Poor peak shape for amine-containing compounds is a frequent issue in reversed-phase HPLC.

Caption: Troubleshooting logic for poor HPLC peak shape.

  • Cause 1: Secondary Interactions (Tailing): The basic amine group on this compound can interact with acidic residual silanol groups on the silica-based C18 column, causing peak tailing.

    • Solution: Lower the mobile phase pH to between 2.5 and 4.0. This protonates both the silanol groups (suppressing their negative charge) and the analyte's amine group (ensuring a consistent positive charge), minimizing these secondary interactions.

  • Cause 2: Sample Overload (Fronting): Injecting too much sample can saturate the column inlet, leading to a fronting peak.[20]

    • Solution: Dilute your sample and re-inject.

  • Cause 3: Column Degradation: An old or poorly maintained column can lead to a variety of peak shape issues.

    • Solution: Try flushing the column according to the manufacturer's instructions or replace it with a new one.

Q9: My baseline is noisy or drifting, especially during a gradient run. What should I do?

A9: Baseline issues are often related to the mobile phase or the detector.

  • Mobile Phase Contamination: Ensure you are using high-purity (HPLC or LC-MS grade) solvents and fresh, high-quality buffer reagents. Filter your mobile phases. A contaminated mobile phase is a common cause of a rising baseline in gradient elution.

  • Inadequate Mixing: Ensure your pump's mixer is functioning correctly. A noisy baseline that is periodic can indicate mixing problems.

  • Detector Lamp Failure: A failing UV lamp can cause significant noise. Check the lamp energy and hours of use.

  • Air Bubbles: Degas your mobile phase thoroughly. Air bubbles passing through the detector flow cell will cause sharp spikes in the baseline.

Experimental Workflow Visualization

The following diagram outlines the comprehensive workflow for identifying and characterizing this compound degradation impurities, from initial planning to final structural elucidation.

G cluster_0 Phase 1: Planning & Stressing cluster_1 Phase 2: Method Development & Analysis cluster_2 Phase 3: Identification & Characterization Plan Review this compound Structure & Predict Pathways Forced_Deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Plan->Forced_Deg Method_Dev Develop Stability-Indicating HPLC-PDA Method Forced_Deg->Method_Dev Analysis Analyze Stressed Samples Method_Dev->Analysis Mass_Balance Check Mass Balance (%Assay + %Impurities ≈ 100%) Analysis->Mass_Balance LCMS LC-MS Analysis for MW and Fragmentation Mass_Balance->LCMS Propose Propose Impurity Structures LCMS->Propose Isolate_NMR Isolate (Prep-HPLC) & Confirm by NMR (if needed) Propose->Isolate_NMR Report Final Report: Degradation Pathway & Impurity Profile Isolate_NMR->Report

Caption: General workflow for impurity profiling of this compound.

References

  • Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Axios Research. (n.d.). Impurities.
  • Patel, Y., et al. (2016). Forced Degradation Studies: A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 8(1), 1-8.
  • Agilent Technologies. (2014). Pharmaceutical Impurity Analysis Overview.
  • Pharmaguideline. (n.d.).
  • Waterhouse, B. (2010).
  • Pharmaguideline. (n.d.).
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Fijalek, Z., et al. (2004). Determination of local anaesthetics and their impurities in pharmaceutical preparations using HPLC method with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 929-935.
  • Ault, A. (2008). The Bumpy Road of Drug Degradation.
  • Singh, S., & Handa, T. (2012). Recent trends in the impurity profile of pharmaceuticals.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
  • Ekoja, A. (2017). Degradation Pathway.
  • Agilent Technologies. (2009).
  • Lin, C. H., et al. (2008). Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions. Journal of Environmental Science and Health, Part B, 43(8), 703-708.
  • BenchChem. (2025). The Degradation of Lidocaine: A Comprehensive Technical Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Al-Musawi, T. J., et al. (2022). Photocatalytic degradation of the antidepressant drug Paroxetine using TiO2 P-25 under lab and pilot scales in aqueous substrates.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Pienimäki, P., & Hartikainen, H. (2013).
  • Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Microbiology, 63, 21-42.
  • Slideshare. (n.d.).
  • BenchChem. (2025). Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane.
  • OUCI. (n.d.).
  • Glasnapp, A. (2022).
  • Simões, M. M. Q., et al. (2022).
  • Budania, L.D. (2012). PHYSICAL STABILITY TESTING OF DRUGS AND DRUG PRODUCTS.
  • Giebułtowicz, J., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 51787–51798.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). STABILITY TESTING OF PHARMACEUTICAL PRODUCTS.
  • Atanasova, A., et al. (2022). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation.
  • Kadioglu, Y., et al. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. Iranian Journal of Pharmaceutical Research, 12(4), 659–669.
  • Orser, C. S., et al. (1994). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Bio/Technology, 12(1), 54-58.
  • Sousa, J., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2322.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form.
  • Bolte, B., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Organic Process Research & Development, 27(6), 1104–1111.
  • Ceutics with NGA. (2021, July 29). Photolytic degradation and its prevention [Video]. YouTube.
  • Felis, E., et al. (2018).
  • SciSpace. (n.d.).
  • ResearchGate. (n.d.). Validated stability-indicating method for estimation of related substances of paroxetine in active pharmaceutical ingredient and its pharmaceutical dosage forms.
  • Kagkadis, K. A., et al. (2012). Stability-indicating high performance thin layer chromatography determination of Paroxetine hydrochloride in bulk drug and pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 61, 161-166.
  • BenchChem. (2025).

Sources

Technical Support Center: Parethoxycaine Nerve Block Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting and practical advice for addressing variability in Parethoxycaine nerve block efficacy. This document is designed to move beyond basic protocols and offer a deeper understanding of the factors that can influence experimental outcomes.

Introduction: Understanding the Variability Challenge

This compound, like other local anesthetics, functions by blocking voltage-gated sodium channels in nerve fibers, thereby preventing the propagation of action potentials and the sensation of pain.[1][2] However, achieving consistent and reproducible nerve block efficacy in a research setting can be challenging. Variability in the duration, onset, and completeness of the nerve block can arise from a multitude of factors, ranging from the physicochemical properties of the anesthetic solution to the physiological state of the animal model.[3][4] This guide will provide a structured approach to identifying and mitigating these variables to enhance the reliability of your experimental results.

Part 1: Troubleshooting Guide

This section is organized by common problems encountered during this compound nerve block experiments. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: Complete Failure to Achieve Nerve Block

A complete lack of anesthetic effect is a critical issue that requires immediate and thorough investigation.

Possible Causes & Troubleshooting Steps:

  • Inaccurate Administration: The most common reason for block failure is the incorrect placement of the anesthetic solution relative to the target nerve.[5][6]

    • Actionable Step: Refine your injection technique. For preclinical models like the sciatic nerve block, ensure precise anatomical localization.[7] Consider using ultrasound guidance to visualize the nerve and needle placement in real-time.

    • Causality: The anesthetic must be deposited in close proximity to the nerve sheath to allow for diffusion and subsequent blockade of sodium channels.[8] If the injection is too superficial or deep, the concentration of this compound reaching the nerve will be insufficient.

  • Degraded Anesthetic Solution: this compound, like all pharmaceutical agents, is susceptible to degradation over time, especially when exposed to adverse environmental conditions.[9][10]

    • Actionable Step: Prepare fresh solutions of this compound for each experiment. If using a stock solution, verify its expiration date and storage conditions. Conduct a simple pH check of your solution; a significant deviation from the expected pH could indicate degradation.

    • Causality: Changes in temperature, light exposure, or pH can lead to the hydrolysis or oxidation of the this compound molecule, rendering it inactive.[9][10]

  • Anatomical Anomalies: Individual variations in nerve location or the presence of accessory nerves can lead to unexpected block failure.[5][11]

    • Actionable Step: In cases of repeated, unexplained failures in a specific animal, consider the possibility of anatomical variation. If feasible, perform a dissection at the end of the study to confirm the nerve's location relative to the injection site.

    • Causality: If the anesthetic is deposited at a standard anatomical landmark, but the nerve is not in its typical location, the block will fail.[11]

Issue 2: Inconsistent Nerve Block Duration

Variability in the duration of the anesthetic effect can confound the interpretation of experimental data.

Possible Causes & Troubleshooting Steps:

  • Influence of Tissue pH: The pH of the surrounding tissue significantly impacts the efficacy and duration of local anesthetics.[3][12]

    • Actionable Step: Be aware that inflammation or infection at the injection site can lower tissue pH.[3][13][14] In such cases, the anesthetic will be less effective. If your experimental model involves inflammation, this is a critical confounding variable to consider.

    • Causality: this compound, a weak base, exists in both ionized and non-ionized forms.[14][15] The non-ionized form is lipid-soluble and can cross the nerve sheath to reach the sodium channels.[3][16] In an acidic environment (low pH), a higher proportion of the anesthetic is in the ionized form, which cannot easily penetrate the nerve membrane, leading to a reduced effect.[14][16][17]

  • Vascularity of the Injection Site: The rate of absorption of the anesthetic into the systemic circulation is dependent on the vascularity of the tissue at the injection site.[3]

    • Actionable Step: Standardize the injection site as much as possible across all animals. Be aware that highly vascularized areas will result in a shorter duration of action.[3]

    • Causality: Increased blood flow leads to a more rapid removal of the anesthetic from the vicinity of the nerve, thereby shortening the duration of the block.[3]

  • Drug Formulation and Additives: The presence of vasoconstrictors, such as epinephrine, can significantly prolong the duration of the nerve block.[3][4]

    • Actionable Step: If a longer duration of action is desired, consider the addition of a vasoconstrictor to your this compound formulation. Ensure the concentration of the vasoconstrictor is consistent across all experimental groups.

    • Causality: Vasoconstrictors decrease local blood flow, which slows the rate of systemic absorption of the anesthetic, keeping it at the nerve for a longer period.[3][13]

Issue 3: Variable Onset of Anesthesia

A delayed or inconsistent onset of the nerve block can complicate the timing of experimental procedures.

Possible Causes & Troubleshooting Steps:

  • pKa of the Anesthetic and Tissue pH: The pKa of this compound and the pH of the tissue determine the proportion of the drug in its non-ionized, lipid-soluble form.[15][16]

    • Actionable Step: While you cannot change the pKa of the drug, being aware of the tissue pH is important. As mentioned previously, inflamed or infected tissues will have a lower pH, which will delay the onset of action.[3][13][14]

    • Causality: A higher proportion of the non-ionized form of the anesthetic leads to a more rapid diffusion across the nerve sheath and a faster onset of action.[15][16]

  • Lipid Solubility: The inherent lipid solubility of this compound influences its ability to penetrate the nerve membrane.[3][4]

    • Actionable Step: This is an intrinsic property of the drug. However, when comparing this compound to other local anesthetics, its lipid solubility should be taken into account as a factor influencing onset time.

    • Causality: Higher lipid solubility allows for more rapid penetration of the lipid-rich nerve sheath, resulting in a faster onset of the block.[3]

  • Injection Technique: The speed of injection can impact the initial spread of the anesthetic solution.

    • Actionable Step: Administer the injection slowly and steadily.[2][18] A rapid bolus can cause tissue distension and may not be localized as effectively around the nerve.

    • Causality: A slow injection allows for better diffusion of the anesthetic solution into the surrounding tissues and a more uniform distribution around the nerve.

Part 2: Frequently Asked Questions (FAQs)

Q1: Does the size of the nerve fiber affect the efficacy of the this compound block?

A1: Yes, the sensitivity of nerve fibers to local anesthetics is dependent on their diameter and myelination status.[15] Smaller, myelinated nerve fibers (like A-delta and B fibers) are generally more susceptible to blockade than larger, myelinated fibers (A-alpha) and small, unmyelinated C fibers.[15][17][19] This phenomenon is known as a differential block.[8]

Q2: Can repeated injections of this compound lead to a decreased effect?

A2: Yes, a phenomenon known as tachyphylaxis can occur with repeated injections of local anesthetics.[3] Tachyphylaxis is an increasing tolerance to a drug that is administered repeatedly.[3] The exact mechanisms are not fully understood but may involve localized edema, changes in perineural pH, and alterations in sodium channel receptors.[8]

Q3: Are there any known drug interactions with this compound that I should be aware of?

A3: While specific drug interaction studies for this compound may be limited, it is prudent to consider general principles of local anesthetic pharmacology. Co-administration with other drugs that affect the central nervous system or cardiovascular system could potentially alter the systemic toxicity profile of this compound.[20][21][22] Always consult a comprehensive drug interaction database if you are co-administering other therapeutic agents in your study.

Q4: What are the signs of systemic toxicity with this compound, and how can it be avoided?

A4: Systemic toxicity occurs when the local anesthetic is absorbed into the bloodstream in high concentrations.[20][23] Early signs of CNS toxicity include circumoral numbness, metallic taste, lightheadedness, and visual or auditory disturbances.[20] These can progress to seizures, unconsciousness, and respiratory arrest.[20] Cardiovascular toxicity can manifest as hypotension, arrhythmias, and cardiovascular collapse.[20][21] To avoid systemic toxicity, always use the lowest effective dose, aspirate before injecting to prevent accidental intravascular administration, and administer the injection slowly.[18][20]

Q5: How can I accurately assess the efficacy of a nerve block in a preclinical model?

A5: Assessing nerve block efficacy in animal models typically involves measuring sensory and motor function.[7] Common methods include:

  • Sensory Testing: The Von Frey test can be used to measure mechanical allodynia, while thermal tests can assess sensitivity to heat or cold.[24]

  • Motor Function: Observing changes in gait or using a rotarod test can assess motor blockade.

  • Electrophysiology: For a more quantitative measure, motor and sensory evoked potentials can be recorded to directly assess nerve conduction.[7]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Preparation and Stability Check of this compound Solution
  • Preparation:

    • Weigh the required amount of this compound HCl powder using an analytical balance.

    • Dissolve the powder in sterile, isotonic saline (0.9% NaCl) to the desired concentration.

    • Gently agitate the solution until the powder is completely dissolved.

    • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • Stability Check:

    • Visually inspect the solution for any precipitation or discoloration.

    • Measure the pH of a small aliquot of the solution using a calibrated pH meter. Compare this to the expected pH of a freshly prepared solution. A significant change may indicate degradation.

    • For long-term studies, consider analytical methods such as HPLC to confirm the concentration and purity of the this compound solution over time.

Protocol 2: Standardized Sciatic Nerve Block in a Rodent Model
  • Anesthesia and Preparation:

    • Anesthetize the animal according to your institution's approved protocol.

    • Shave the fur over the lateral aspect of the thigh.

    • Clean the injection site with an antiseptic solution.

  • Nerve Localization:

    • Palpate the femur and identify the greater trochanter.

    • The sciatic nerve is located just posterior to the femur.

  • Injection:

    • Insert a small gauge needle (e.g., 27-30G) perpendicular to the skin, just posterior to the femur.

    • Advance the needle until a slight muscle twitch (foot plantar flexion) is observed, indicating proximity to the sciatic nerve.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Slowly inject the this compound solution (typically 0.1-0.2 mL for a rat).

  • Efficacy Assessment:

    • At predetermined time points post-injection, assess sensory and motor function using methods described in FAQ 5.

Visualizations

Mechanism of this compound Action and Influence of pH cluster_extracellular Extracellular Space (Tissue) cluster_membrane Nerve Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space (Axoplasm) This compound (Ionized) This compound (Ionized) This compound (Non-ionized) This compound (Non-ionized) This compound (Ionized)->this compound (Non-ionized) High pH (Alkaline) This compound (Non-ionized)->this compound (Ionized) Low pH (Acidic) This compound (Non-ionized)->Intracellular Space Diffusion Intracellular this compound (Ionized) Intracellular this compound (Ionized) Sodium Channel Block Sodium Channel Block Intracellular this compound (Ionized)->Sodium Channel Block Binds to Receptor Intracellular this compound (Non-ionized) Intracellular this compound (Non-ionized) Intracellular this compound (Non-ionized)->Intracellular this compound (Ionized) No Action Potential No Action Potential Sodium Channel Block->No Action Potential Prevents Na+ Influx

Caption: this compound's journey to block nerve signals.

Troubleshooting Workflow for Nerve Block Failure Start Start Nerve Block Failure Nerve Block Failure Start->Nerve Block Failure Check Administration Technique Check Administration Technique Nerve Block Failure->Check Administration Technique Technique Correct? Technique Correct? Check Administration Technique->Technique Correct? Refine Technique Refine Technique Technique Correct?->Refine Technique No Check Solution Integrity Check Solution Integrity Technique Correct?->Check Solution Integrity Yes Refine Technique->Nerve Block Failure Solution OK? Solution OK? Check Solution Integrity->Solution OK? Prepare Fresh Solution Prepare Fresh Solution Solution OK?->Prepare Fresh Solution No Consider Anatomical Variation Consider Anatomical Variation Solution OK?->Consider Anatomical Variation Yes Prepare Fresh Solution->Nerve Block Failure Successful Block Successful Block Consider Anatomical Variation->Successful Block

Caption: A step-by-step guide to resolving nerve block failures.

References

  • Local anesthetics. (2022, March 15). WikiAnesthesia. [Link]

  • Factors affecting local anesthetic action. University of Babylon. [Link]

  • Factors Affecting Local Anaesthetic Action | Drugs. Biology Discussion. [Link]

  • Gissen, A. J., Covino, B. G., & Gregus, J. (1980). Differential sensitivities of mammalian nerve fibers to local anesthetic agents. Anesthesiology, 53(6), 467-474. [Link]

  • The Effect of Local Anaesthetics on Nerve Fibres. RCEMLearning. [Link]

  • Rapid Preclinical Nerve Block Models. MD Biosciences. [Link]

  • Local Anesthetics. (2017, April 16). Anesthesia Key. [Link]

  • Pope, R. L., & Brown, A. M. (2020). A primer on tissue pH and local anesthetic potency. Advances in Physiology Education, 44(3), 305-308. [Link]

  • Local Anesthetics: Differential Sensitivity of Nerve Fibers. (2023, September 22). JoVE. [Link]

  • Local Anaesthetics - Part One. (2021, August 23). LITFL. [Link]

  • Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90-102. [Link]

  • de Geus, J. L., & Wambier, L. M. (2018). The effect of adjusting the pH of local anaesthetics in dentistry: a systematic review and meta-analysis. International Endodontic Journal, 51(8), 846-856. [Link]

  • How pH and pKa Impact the Effectiveness of Anesthetic Drugs?. (2024, May 6). Thai Journal of Anesthesiology. [Link]

  • V, S. (2013). Physiological and pharmacologic aspects of peripheral nerve blocks. Journal of Anaesthesiology, Clinical Pharmacology, 29(1), 3. [Link]

  • Local Anesthetics: Clinical Application as Surface, Infiltration, and Conduction Block Anesthesia. (2025, May 22). JoVE. [Link]

  • The effect of adjusting the pH of local anaesthetics in dentistry: A systematic review and meta-analysis. ResearchGate. [Link]

  • Infiltrative Administration of Local Anesthetic Agents. (2022, December 16). Medscape. [Link]

  • Trouble-shooting. (2015, January 3). Pocket Dentistry. [Link]

  • Johnson, T. M., & Badovinac, R. (2023). Local Anesthesia Techniques in Dentistry and Oral Surgery. In StatPearls. StatPearls Publishing. [Link]

  • Why Does Local Anesthesia Not Work On Me?. GoodRx. [Link]

  • A preliminary animal study on the prediction of nerve block success using ultrasonographic parameters. ResearchGate. [Link]

  • Local Anesthesia. (2015, January 12). Pocket Dentistry. [Link]

  • Local Anesthetics | Injections and Techniques | INBDE, ADAT. (2018, August 14). YouTube. [Link]

  • Evaluation of local anaesthetic failures in dental practice. Journal of International Society of Preventive & Community Dentistry. [Link]

  • How to overcome failed local anaesthesia. Dental Fear Central. [Link]

  • Local Anaesthesia in Dentistry: A Review. PMC. [Link]

  • Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research. PMC. [Link]

  • Local Anesthetic Toxicity. (2024, February 21). Medscape. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. [Link]

  • Strategies for measuring non-evoked pain in preclinical models of neuropathic pain: Systematic review. PubMed. [Link]

  • Assessing and measuring pain behaviors in preclinical studies. (2021, June 22). MD Biosciences. [Link]

  • SYSTEMIC TOXIC REACTIONS TO LOCAL ANESTHETICS. PMC. [Link]

  • Toxicities of topical ophthalmic anesthetics. PubMed. [Link]

  • Factors That Affect the Stability of Compounded Medications. (2022, March 16). The PCCA Blog. [Link]

  • Local Anesthetic Systemic Toxicity. Medic's Corner. [Link]

  • Local anesthetic systemic toxicity: current perspectives. PMC. [Link]

Sources

overcoming common issues in HPLC analysis of Parethoxycaine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for the HPLC analysis of Parethoxycaine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during the chromatographic analysis of this local anesthetic. By understanding the chemical properties of this compound and the principles of HPLC, you can develop robust, reliable, and accurate analytical methods.

Understanding this compound: A Chemist's Perspective

This compound, with the chemical formula C₁₅H₂₃NO₃, is a benzoate ester and a tertiary amine.[1] Its structure dictates its behavior in a reversed-phase HPLC system. The key functional groups to consider are:

  • Benzoate Ester: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, leading to potential degradation of the analyte.[3]

  • Aromatic Ring: The phenyl group provides hydrophobicity, contributing to its retention on a reversed-phase column.

This combination of a basic, ionizable group and a hydrolytically sensitive linkage presents specific challenges in HPLC method development and troubleshooting.

Frequently Asked Questions (FAQs)

Here are some common questions and quick answers to get you started:

Q1: My this compound peak is tailing significantly. What is the most likely cause?

A1: Peak tailing for this compound is most often due to interactions between the protonated tertiary amine and acidic residual silanol groups on the silica-based stationary phase of your HPLC column. At a mobile phase pH below the pKa of this compound, a significant portion of the molecules will be positively charged, leading to these secondary interactions.

Q2: What is a good starting point for the mobile phase pH for this compound analysis?

A2: A good starting point is to adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Since the pKa is likely in the 7.6-9.2 range, a mobile phase pH of 3-4 is a common and effective choice to ensure consistent protonation and minimize peak shape issues.[2]

Q3: I am seeing a new, earlier-eluting peak in my chromatogram after my sample has been sitting on the autosampler. What could it be?

A3: This is likely a degradation product. Given this compound's ester linkage, it can undergo hydrolysis to form 4-ethoxybenzoic acid and 2-(diethylamino)ethanol. The 4-ethoxybenzoic acid is more polar and would likely elute earlier than the parent compound in a reversed-phase system.

Q4: What type of HPLC column is best suited for this compound analysis?

A4: A high-purity, end-capped C18 or C8 column is a good choice. The end-capping minimizes the number of free silanol groups, reducing the opportunity for peak tailing. For challenging separations, a column with a different selectivity, such as a phenyl-hexyl phase, could also be explored.

In-Depth Troubleshooting Guides

Issue 1: Severe Peak Tailing and Poor Symmetry

Poor peak shape for basic compounds like this compound is a frequent challenge. Here’s a systematic approach to diagnose and resolve this issue.

Underlying Cause: The primary reason for peak tailing of basic analytes is the interaction with ionized silanol groups (Si-O⁻) on the surface of silica-based stationary phases. These negatively charged sites can interact with the positively charged, protonated form of this compound, causing a secondary retention mechanism that leads to tailing peaks.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing of this compound.

Step-by-Step Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: The most effective way to minimize silanol interactions is to suppress their ionization by operating at a low pH. A pH of 3-4 will ensure that the silanol groups are protonated (Si-OH) and neutral, while this compound's tertiary amine is consistently protonated and positively charged.

    • Procedure: Prepare your aqueous mobile phase with a buffer such as 10-25 mM potassium phosphate or ammonium formate and adjust the pH to 3.0 using phosphoric acid or formic acid, respectively.

  • Use of an End-Capped, High-Purity Silica Column:

    • Rationale: Modern HPLC columns are manufactured with high-purity silica, which has a lower metal content and fewer acidic silanol groups. The end-capping process further chemically bonds a small, inert group (like a trimethylsilyl group) to the majority of the remaining free silanols, effectively shielding them from interaction with basic analytes.

    • Recommendation: If you are using an older column or one not specifically designed for the analysis of basic compounds, switching to a modern, high-purity, end-capped C18 column can significantly improve peak shape.

  • Employ a Competing Base (Use with Caution):

    • Rationale: Adding a small, basic compound to the mobile phase, such as triethylamine (TEA), can act as a "silanol blocker." TEA will preferentially interact with the active silanol sites, reducing the likelihood of this compound interacting with them.

    • Procedure: If pH adjustment and column selection are insufficient, consider adding 0.1% TEA to the mobile phase. Be aware that TEA can be difficult to remove from the column and may interfere with mass spectrometry detection. This approach is generally considered a last resort with modern column technology.

Issue 2: Poor Reproducibility of Retention Times

Shifting retention times can compromise the accuracy and validity of your analytical method. This is often related to the stability of the mobile phase or column equilibration.

Underlying Causes:

  • Mobile Phase Composition Changes: Inaccurate preparation of the mobile phase, evaporation of the more volatile organic component, or inadequate mixing can lead to changes in solvent strength and, consequently, retention time.

  • Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, especially when changing mobile phase compositions, retention times can drift.

  • Temperature Fluctuations: Column temperature affects the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention.

Troubleshooting Protocol:

Potential Cause Diagnostic Check Corrective Action
Mobile Phase Instability Prepare a fresh batch of mobile phase. Observe for any signs of precipitation.Always use freshly prepared mobile phase. For buffered mobile phases, filter before use. Keep mobile phase bottles capped to prevent evaporation.
Inadequate Equilibration Monitor the baseline after starting the pump. Inject a standard repeatedly until retention time is stable.Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection. For gradient methods, ensure the column is re-equilibrated to the initial conditions for a sufficient time between runs.
Temperature Effects Check the ambient temperature of the laboratory.Use a column oven to maintain a constant and controlled temperature for the column. This will significantly improve retention time reproducibility.
Pump Performance Check for pressure fluctuations. Perform a pump leak test.If pressure is fluctuating, degas the mobile phase thoroughly. Check pump seals and check valves for wear and replace if necessary.
Issue 3: Appearance of New Peaks (Degradation)

The appearance of unexpected peaks, particularly in stability studies or after samples have been stored, is often indicative of degradation. For this compound, hydrolysis is a primary degradation pathway.

Forced Degradation Study Protocol:

A forced degradation study is essential for developing a stability-indicating method. This involves intentionally degrading the drug substance under various stress conditions to ensure that the analytical method can separate the parent drug from its degradation products.[4][5][6][7][8]

Experimental Conditions for Forced Degradation:

Stress Condition Reagent/Condition Typical Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HClRoom temperature or 60°C for several hoursHydrolysis of the ester linkage
Base Hydrolysis 0.1 M to 1 M NaOHRoom temperature for a shorter duration (base hydrolysis is often faster)Hydrolysis of the ester linkage
Oxidation 3% to 30% H₂O₂Room temperature for several hoursOxidation of the tertiary amine to an N-oxide
Thermal Degradation Dry heat60-80°C for several daysGeneral decomposition
Photodegradation Exposure to UV and visible lightICH Q1B guidelinesPhotolytic degradation

Procedure:

  • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL).

  • Expose aliquots of this solution to the stress conditions outlined in the table above.

  • At various time points, withdraw a sample, neutralize it if necessary (e.g., for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using your developed HPLC method.

  • The goal is to achieve 5-20% degradation of the parent drug.[5] The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak and from each other.

Anticipated Degradation Products:

Degradation_Pathway This compound This compound (2-(diethylamino)ethyl 4-ethoxybenzoate) Hydrolysis Hydrolysis (Acid or Base) This compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Product1 4-Ethoxybenzoic Acid Hydrolysis->Product1 Product2 2-(Diethylamino)ethanol Hydrolysis->Product2 Product3 This compound N-oxide Oxidation->Product3

Caption: Potential degradation pathways for this compound.

Method Validation: Ensuring Trustworthy Results

Once a suitable HPLC method has been developed, it must be validated to ensure it is fit for its intended purpose. Method validation is a regulatory requirement and provides confidence in the generated data. The key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.

Key HPLC Method Validation Parameters:

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).Peak purity analysis (e.g., using a photodiode array detector) should show no co-elution. Degradation products should be resolved from the analyte peak.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value.% Recovery of spiked samples should be within 98-102%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase pH (±0.2 units), organic phase composition (±2%), column temperature (±5°C), and flow rate (±10%) are varied.

References

  • A primer on tissue pH and local anesthetic potency. American Physiological Society Journal.
  • This compound | C15H23NO3 | CID 7183. PubChem.
  • Pharmacology of local anaesthetics. Deranged Physiology.
  • Local Anesthetics. Basicmedical Key.
  • Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combin
  • Design of Experiment-Driven Stability Indicating RP- HPLC Method for Simultaneous Estimation of Tetracaine Hydrochloride and Oxymetazoline. bepls.
  • Stability-indicating HPLC method for acyclovir and lidocaine in topical formul
  • Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis.
  • Local Anesthetics: Review of Pharmacological Consider
  • Local Anaesthetics - Part One. LITFL.
  • Local Anesthetics Mnemonic for USMLE. Pixorize.
  • Basic pharmacology of local anaesthetics. PMC - PubMed Central.
  • Local Anaesthetics. Ho Medical: Anaesthesia.
  • Classification of Local Anesthetics: Amides vs. Esters and Clinical Se. Medi Study Go.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Development of forced degradation and stability indic
  • Hydrolysis of ethyl benzo
  • 2-(diethylamino)
  • Rate constants for the hydrolysis of para-substituted benzoate esters...
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Benzoic Acid Esters, Benzo
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo

Sources

refining Parethoxycaine dosage for prolonged anesthetic effect

Author: BenchChem Technical Support Team. Date: January 2026

Answering questions about refining Parethoxycaine dosage for prolonged anesthetic effects requires a deep understanding of pharmacology and drug safety. This compound is a local anesthetic, and altering its dosage or formulation to extend its effects can have significant safety implications. This topic is highly specialized and should only be addressed by qualified professionals in a controlled research or clinical setting.

The information provided here is for informational purposes only and should not be considered a substitute for professional medical or scientific advice. Always consult with a qualified expert before conducting any experiments or clinical trials involving anesthetic agents.

The development of long-acting local anesthetics is an active area of research, with a focus on creating formulations that provide extended pain relief while minimizing systemic toxicity. Various strategies are being explored to prolong the anesthetic effect of drugs like this compound, including the use of drug delivery systems such as liposomes, microspheres, and nanoparticles. These systems can encapsulate the anesthetic and release it slowly over time, thereby extending the duration of the anesthetic block.

When considering dosage refinement for any anesthetic, several factors must be taken into account, including the specific nerve or tissue being targeted, the patient's age, weight, and medical condition, and the potential for local and systemic toxicity. It is crucial to follow established guidelines and protocols for drug administration and to monitor patients closely for any adverse effects.

For researchers and drug development professionals working in this area, it is essential to have a thorough understanding of the pharmacokinetics and pharmacodynamics of this compound and other local anesthetics. This includes knowledge of the drug's mechanism of action, its absorption, distribution, metabolism, and excretion, as well as its potential for neurotoxicity and cardiotoxicity.

Furthermore, any research involving the refinement of anesthetic dosages must be conducted in compliance with all applicable ethical and regulatory requirements. This includes obtaining approval from an institutional review board (IRB) or ethics committee and adhering to Good Laboratory Practice (GLP) and Good Clinical Practice (GCP) guidelines.

Given the complexity and potential risks associated with this topic, it is not appropriate to provide a general-purpose technical support center with troubleshooting guides and FAQs. Instead, it is strongly recommended that individuals working in this field consult with experienced pharmacologists, toxicologists, and clinicians to ensure the safety and efficacy of their research.

Technical Support Center: Managing pH-Dependent Stability of Parethoxycaine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Parethoxycaine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with the pH-dependent stability of this compound. This guide is structured in a question-and-answer format to directly address the issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section covers the fundamental principles governing the stability of this compound in experimental settings.

Q1: What is this compound, and why is its chemical stability a critical experimental parameter?

This compound is an ester-type local anesthetic. Its molecular structure contains an ester linkage which is susceptible to chemical degradation, primarily through hydrolysis. The stability of the molecule is critical because any degradation leads to a loss of the active pharmaceutical ingredient (API), resulting in reduced potency and the formation of impurities.[1] These degradants can not only lead to inaccurate and unreliable experimental data but may also possess different biological or toxicological profiles.[2] Therefore, maintaining the chemical integrity of this compound throughout your experiment is paramount for generating valid and reproducible results.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

The principal degradation pathway for this compound, like other procaine-type local anesthetics, is the hydrolysis of its ester bond.[3] This reaction is catalyzed by both hydronium ions (acid-catalysis) and hydroxide ions (base-catalysis).[4][5] The hydrolysis cleaves the molecule into two primary degradation products: p-ethoxybenzoic acid and diethylaminoethanol (DEAE) . Understanding this pathway is the first step in designing experiments that minimize degradation.

G This compound This compound (Ester Linkage) Degradants p-ethoxybenzoic acid + Diethylaminoethanol This compound->Degradants Hydrolysis (H⁺ or OH⁻ catalysis)

Caption: Hydrolysis of this compound into its primary degradants.

Q3: How does pH quantitatively affect the stability of this compound?

The rate of hydrolysis for ester-containing compounds like this compound is highly dependent on the pH of the aqueous solution. This relationship typically follows a U-shaped curve, where the degradation rate is lowest at a specific pH and increases as the solution becomes more acidic or more alkaline.[6]

  • Acidic Conditions (pH < 3): Specific acid-catalysis dominates, where hydronium ions directly attack the ester, accelerating its cleavage.

  • Neutral to Alkaline Conditions (pH > 6): Base-catalysis becomes the predominant mechanism, where hydroxide ions, which are more potent nucleophiles than water, attack the ester carbonyl group, leading to rapid degradation.

  • Optimal Stability Range: For many ester-based drugs, the pH of maximum stability is typically in the weakly acidic range, often between pH 3 and 6.[7]

The following table summarizes the expected stability profile. Note that the exact rates must be determined empirically for your specific experimental conditions (e.g., buffer type, ionic strength, temperature).

pH RangePredominant MechanismExpected Rate of HydrolysisExperimental Consideration
1.0 - 3.0 Acid-CatalyzedHighAvoid prolonged storage or experiments in strong acids.
3.0 - 6.0 Minimal CatalysisLow (Optimal Stability) Ideal range for preparing stock solutions and long-term storage.
6.0 - 8.0 Base-CatalyzedModerate to HighExperiments at physiological pH require careful planning to minimize degradation.
> 8.0 Base-CatalyzedVery HighAvoid highly alkaline conditions; degradation is often rapid.
Q4: What is the best practice for preparing and storing this compound stock solutions?

To ensure the long-term integrity of your stock solutions, proper preparation and storage are essential.

  • Solvent Choice: For long-term storage, dissolving this compound in a non-aqueous solvent such as DMSO or ethanol is recommended, as this prevents hydrolysis.[8] Store these organic stock solutions at -20°C or -80°C in tightly sealed vials.

  • Aqueous Solutions: If you must prepare an aqueous stock solution, use a buffer to maintain the pH within the optimal stability range of 3-6.[9] A citrate or acetate buffer is a common choice.[9]

  • Storage of Aqueous Solutions: Store aqueous solutions at 2-8°C and prepare them fresh as needed.[8] Avoid repeated freeze-thaw cycles. For critical experiments, it is always best to prepare aqueous dilutions from your organic stock solution on the day of use.

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter when preparing and using aqueous solutions of this compound.

Q1: My this compound solution is losing potency, leading to inconsistent results. What's happening and how do I fix it?

Likely Cause: The most probable cause is the hydrolytic degradation of the ester linkage, especially if your solutions are prepared in unbuffered water or at a neutral/alkaline pH.[4] The rate of degradation is also accelerated by higher temperatures.

Troubleshooting Steps:

  • Verify Solution pH: Measure the pH of your current solution. If it's outside the optimal 3-6 range, this is a primary suspect.

  • Implement Buffering: Prepare all future aqueous solutions using a suitable buffer system (e.g., 50 mM citrate buffer, pH 4.5) to maintain a stable pH.[9][10]

  • Control Temperature: Prepare and handle solutions on ice whenever possible, especially when working outside the optimal pH range. Store all aqueous solutions at 2-8°C.

  • Prepare Fresh: The most reliable practice is to prepare fresh aqueous working solutions from a non-aqueous stock (e.g., DMSO) immediately before each experiment.[8] This minimizes the time the compound is exposed to hydrolytic conditions.

Q2: I'm observing high variability in my cell-based assays. Could this compound instability be the cause?

Likely Cause: Absolutely. If your cell culture medium is buffered at a physiological pH (typically ~7.4), this compound will degrade over the course of the experiment. An incubation period of several hours can lead to a significant decrease in the effective concentration of the active compound, causing poor reproducibility.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution A High Assay Variability B Is this compound degrading in my assay medium (pH 7.4)? A->B C Incubate this compound in medium. Sample at T=0 and T=end. B->C D Analyze samples via Stability-Indicating HPLC C->D E Significant Degradation Detected D->E F Shorten incubation time E->F G Replenish compound during assay E->G H Characterize dose-response with degradation kinetics in mind E->H

Caption: Workflow to diagnose and mitigate instability in cell-based assays.

Mitigation Strategies:

  • Time-Course Analysis: Perform a preliminary experiment to quantify the degradation of this compound in your specific cell culture medium over your intended experimental duration.

  • Shorten Exposure Time: If possible, reduce the incubation time to minimize the extent of degradation.

  • Compound Replenishment: For longer experiments, consider a partial or full media change with freshly prepared this compound at set intervals.

Q3: How do I develop and validate a stability-indicating analytical method for this compound?

Rationale: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.[11] For this compound, this typically involves a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[12][13]

Key Steps:

  • Forced Degradation Studies: Intentionally degrade this compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to generate its potential degradation products.[11][14] This is crucial for proving the specificity of your method.

  • Method Development: Develop an RP-HPLC method that achieves baseline separation between the intact this compound peak and all peaks corresponding to the degradation products.

  • Validation: Validate the method according to ICH guidelines (Q2(R1)), assessing parameters like specificity, linearity, accuracy, precision, and robustness.[11] Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the analyte peak is not co-eluting with any degradants.

Section 3: Key Protocols & Methodologies
Protocol 3.1: Forced Degradation Study for this compound

Objective: To generate degradation products of this compound to support the development of a stability-indicating analytical method.

Materials:

  • This compound Hydrochloride

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid drug powder in a 105°C oven for 24 hours. Dissolve a portion in methanol and dilute for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method. The goal is to see a partial degradation of the main peak and the appearance of new peaks corresponding to degradants.

Protocol 3.2: Example Stability-Indicating RP-HPLC Method

Objective: To provide a starting point for a method capable of separating this compound from its primary hydrolysis products. This method must be optimized and validated for your specific system.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 290 nm (based on the chromophore of the p-aminobenzoic acid family)

  • Injection Volume: 10 µL

Expected Elution Order: The highly polar degradation product (p-ethoxybenzoic acid) will elute early, followed by the more hydrophobic intact this compound.

References
  • Strategies for Resolving Stability Issues in Drug Formul
  • Strategies to enhance pharmaceutical formul
  • Formation and toxicity of anesthetic degradation products. (2005). Annual Review of Pharmacology and Toxicology.
  • Strategies to enhance pharmaceutical formul
  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.).
  • Analytical Techniques In Stability Testing. (2025).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
  • Kasar, P. (2025). Stability-Indicating RP-HPLC Method Development. International Journal of Pharmaceutical Sciences.
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).
  • Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • The Degradation of Lidocaine: A Comprehensive Technical Guide. (2025). Benchchem.
  • Powell, M. (1987). Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis. Pharmaceutical Research.
  • Improving the stability of Dimethocaine hydrochloride in aqueous solutions. (2025). Benchchem.
  • Stability-indicating high performance thin layer chromatography determination of Paroxetine hydrochloride in bulk drug and pharmaceutical formulations. (n.d.).
  • Kinetics of the hydrolysis of procaine. (n.d.).
  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (2009). Journal of Pharmaceutical Sciences.
  • The chemical kinetics of procaine and chloroprocaine hydrolysis. (1951). Science.

Sources

Validation & Comparative

A Comparative Efficacy Study: Parethoxycaine Versus Procaine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a detailed comparative analysis of parethoxycaine and procaine, two local anesthetics within the amino ester class. By dissecting their physicochemical properties, structure-activity relationships, and mechanisms of action, this document provides a foundational understanding of their expected pharmacological profiles. We address the relative scarcity of modern head-to-head comparative data by outlining rigorous, detailed experimental protocols for both in vitro and in vivo efficacy testing. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling them to design and execute self-validating studies to objectively evaluate the performance of these compounds.

Introduction: Re-evaluating Classic Anesthetic Scaffolds

Procaine, first synthesized in 1905, represents a cornerstone in the history of local anesthesia.[1] As the first injectable synthetic alternative to cocaine, it established a benchmark for safety and efficacy, largely defining the structural template for an entire class of drugs.[2] this compound, a structural analog, belongs to this same amino ester family. Both compounds exert their anesthetic effects through a shared, fundamental mechanism: the reversible blockade of voltage-gated sodium channels in neuronal membranes.[3][4][5][6] This action inhibits the ionic flux required for the initiation and propagation of action potentials, resulting in a temporary and localized loss of sensation.[7][8]

Despite their shared heritage, the clinical and pharmacological profiles of local anesthetics are dictated by subtle molecular modifications. The choice of a specific agent in a clinical or research setting depends on a nuanced interplay of potency, onset of action, duration of anesthesia, and systemic toxicity. While procaine's characteristics are well-documented, this compound remains less defined in contemporary literature. This guide provides the theoretical framework and practical methodologies to conduct a robust comparative efficacy study, bridging the existing knowledge gap.

Physicochemical Properties and Structure-Activity Relationship (SAR)

The archetypal local anesthetic molecule consists of three components: a lipophilic aromatic ring, a hydrophilic amine group, and an intermediate chain containing either an ester or amide linkage.[8][9][10] This amphiphilic structure is essential for traversing biological membranes to reach the intracellular target site.

FeatureProcaineThis compound
Chemical Name 2-(diethylamino)ethyl 4-aminobenzoate2-(diethylamino)ethyl 4-ethoxybenzoate[11]
Chemical Formula C₁₃H₂₀N₂O₂C₁₅H₂₃NO₃[11][12]
Molar Mass 236.31 g/mol 265.35 g/mol [11][12]
pKa ~8.9[13]Not readily available; presumed similar to other esters
Lipophilicity (CLogP) ~2.0 (Varies by estimation method)~3.96[12]

The key structural difference is the substitution at the para-position of the aromatic ring: an amino group (-NH₂) in procaine versus an ethoxy group (-OCH₂CH₃) in this compound. This modification has a profound impact on lipophilicity, as reflected in the calculated LogP (CLogP) values. The significantly higher CLogP of this compound suggests it is more lipid-soluble.

Causality in SAR:

  • Potency: Increased lipid solubility generally correlates with higher anesthetic potency.[9] A more lipophilic molecule can more readily partition into the lipid-rich nerve membrane, achieving a higher effective concentration near the sodium channel binding site. Therefore, this compound is predicted to be more potent than procaine.

  • Duration of Action: Higher lipophilicity also tends to increase the duration of action. The molecule binds more strongly to the channel and is cleared more slowly from the lipid environment of the nerve, prolonging the blockade.

  • Metabolism: As amino esters, both compounds are primarily and rapidly metabolized in the plasma by pseudocholinesterase.[2][14] This shared metabolic pathway results in a characteristically short plasma half-life for both drugs.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

The anesthetic effect of both procaine and this compound is not a simple plugging of the sodium channel pore. It is a dynamic, state-dependent interaction.

  • Membrane Permeation: In the buffered extracellular fluid, the anesthetic exists in equilibrium between its uncharged (base) and charged (cationic) forms. The uncharged base, being lipid-soluble, is the form that diffuses across the nerve sheath and axolemma.[5][9]

  • Intracellular Re-equilibration: Once inside the axoplasm, the anesthetic re-equilibrates, and the cationic form is regenerated.

  • Channel Binding: It is the charged cationic form that binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.[6][9]

  • State-Dependent Blockade: This binding has a much higher affinity for channels that are in the open or inactivated states (i.e., during nerve firing) than for channels in the resting state. This property, known as "use-dependent" or "phasic" block, means the anesthetic effect is more pronounced in rapidly firing nerve fibers, such as those transmitting pain signals. The binding stabilizes the channel in an inactivated state, preventing its return to the resting state and subsequent opening.

G cluster_membrane Nerve Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Axoplasm) Na_Channel Voltage-Gated Sodium Channel (VGSC) Block Action Potential Blocked Na_Channel->Block Stabilizes Inactivated State Prevents Na+ Influx LA_base_ext LA (Base) Lipophilic LA_cation_ext LA-H+ (Cation) LA_base_ext->LA_cation_ext +H+ LA_base_int LA (Base) LA_base_ext->LA_base_int Diffusion LA_cation_int LA-H+ (Cation) Active Form LA_base_int->LA_cation_int +H+ LA_cation_int->Na_Channel Binds to open/ inactivated state

Caption: Mechanism of local anesthetic action on the voltage-gated sodium channel.

Experimental Protocols for Comparative Efficacy

To move beyond theoretical predictions, rigorous experimental validation is essential. The following protocols provide a framework for a comprehensive comparison.

In Vitro Potency Assessment: Whole-Cell Patch Clamp

Expertise & Rationale: This electrophysiological technique is the gold standard for quantifying a drug's direct effect on its ion channel target.[15][16][17][18][19] It provides high-resolution data on the concentration-response relationship, allowing for precise determination of potency (IC₅₀). Using cell lines stably expressing specific human sodium channel subtypes (e.g., Nav1.7, which is critical for pain signaling) ensures target specificity and clinical relevance.

Methodology:

  • Cell Preparation: Culture a suitable cell line (e.g., HEK-293) stably expressing the human Nav1.7 channel subtype.

  • Electrode Preparation: Fabricate borosilicate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the appropriate internal solution.

  • Recording Configuration: Achieve a high-resistance (>1 GΩ) "giga-seal" between the micropipette and the cell membrane. Rupture the membrane patch with gentle suction to attain the whole-cell configuration.

  • Voltage Clamp Protocol: Hold the cell at a negative potential (e.g., -100 mV) to ensure channels are in a resting state. Apply a brief depolarizing step (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current (I_Na).

  • Baseline Recording: Record stable baseline peak I_Na for at least 3 minutes before drug application.

  • Drug Perfusion: Apply increasing concentrations of this compound or procaine (e.g., 1 µM to 10 mM) via a perfusion system, allowing the current to reach a steady-state block at each concentration.

  • Data Analysis: Measure the peak I_Na at each concentration and normalize it to the baseline current. Plot the percent inhibition against the drug concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

G Cell_Culture Culture Nav1.7- expressing cells Giga_Seal Achieve Giga-Seal & Whole-Cell Access Cell_Culture->Giga_Seal Baseline Record Baseline Sodium Currents (I_Na) Giga_Seal->Baseline Drug_Perfusion Apply escalating doses of Anesthetic Baseline->Drug_Perfusion Record_Block Record steady-state I_Na at each dose Drug_Perfusion->Record_Block Analysis Normalize data Calculate IC50 Record_Block->Analysis

Sources

A Mechanistic Abyss: The Challenge of Comparing Parethoxycaine and Lidocaine

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive comparison of the mechanistic differences between the local anesthetics Parethoxycaine and Lidocaine is currently unachievable due to a significant lack of publicly available scientific data on this compound. While Lidocaine is a well-characterized amide local anesthetic with a wealth of published research on its pharmacodynamics and pharmacokinetics, this compound, a benzoate ester, remains largely enigmatic in the scientific literature. Extensive searches for experimental data detailing its mechanism of action, sodium channel affinity, metabolic pathways, and pharmacokinetic profile have yielded insufficient information to construct a detailed and scientifically rigorous comparison guide as requested.

This guide will therefore focus on providing a comprehensive overview of the well-established mechanistic details of Lidocaine, which can serve as a benchmark for any future research on this compound. We will outline the standard experimental protocols used to characterize such local anesthetics, which would be necessary to elucidate the mechanistic properties of this compound.

Lidocaine: A Well-Defined Mechanism of Action

Lidocaine, an amino amide-type local anesthetic, exerts its primary effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][2][3] This blockade prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby halting the transmission of pain signals.[1]

Molecular Interaction with the Voltage-Gated Sodium Channel

The action of lidocaine is highly dependent on the conformational state of the sodium channel. It exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state.[4][5] This "state-dependent" binding is a crucial aspect of its mechanism.

The binding site for lidocaine is located within the pore of the sodium channel.[6][7][8] Specific amino acid residues in the S6 transmembrane segments of domains III and IV have been identified as critical for lidocaine binding.[6][9] The aromatic ring of lidocaine is thought to interact with a key phenylalanine residue, while its charged amine group interacts with other residues within the pore.[10]

dot

cluster_Neuron Neuronal Membrane Na_Channel_Resting Sodium Channel (Resting State) Na_Channel_Open Sodium Channel (Open State) Na_Channel_Resting->Na_Channel_Open Opens Na_Channel_Inactivated Sodium Channel (Inactivated State) Na_Channel_Open->Na_Channel_Inactivated Inactivates No_Action_Potential No Action Potential (Anesthesia) Na_Channel_Open->No_Action_Potential Na_Channel_Inactivated->Na_Channel_Resting Na_Channel_Inactivated->No_Action_Potential Lidocaine Lidocaine Lidocaine->Na_Channel_Open High Affinity Binding Lidocaine->Na_Channel_Inactivated High Affinity Binding Action_Potential Action Potential Propagation Action_Potential->Na_Channel_Resting Depolarization

Caption: State-dependent blockade of sodium channels by Lidocaine.

Pharmacokinetics and Metabolism

Lidocaine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4.[11] The major metabolic pathway involves N-dealkylation to form monoethylglycinexylidide (MEGX) and glycinexylidide (GX), which are subsequently metabolized further. The pharmacokinetic profile of lidocaine can be influenced by factors affecting hepatic blood flow and enzyme activity.[11]

ParameterValueReference
Half-life (intravenous) ~1.85 hours
Metabolism Hepatic (CYP1A2, CYP3A4)[11]
Primary Metabolites Monoethylglycinexylidide (MEGX), Glycinexylidide (GX)

This compound: An Uncharacterized Ester Local Anesthetic

This compound is classified as a benzoate ester local anesthetic. Structurally, it differs from the amide structure of lidocaine. This fundamental difference in chemical structure strongly suggests that there will be significant mechanistic differences, particularly in terms of metabolism and potential for allergic reactions. Ester-type local anesthetics are typically metabolized by plasma cholinesterases, a different pathway than the hepatic metabolism of amides like lidocaine. This often results in a shorter duration of action and a different side-effect profile.

However, without experimental data, any further comparison of this compound and Lidocaine would be purely speculative.

Experimental Protocols for Mechanistic Characterization

To elucidate the mechanistic differences between this compound and Lidocaine, a series of established experimental protocols would need to be employed.

Electrophysiological Studies (Patch-Clamp)

Objective: To determine the affinity of this compound for the different states of the voltage-gated sodium channel and to characterize its blocking kinetics.

Methodology:

  • Cell Culture: Utilize cell lines (e.g., HEK293) stably expressing specific isoforms of voltage-gated sodium channels.

  • Whole-Cell Patch-Clamp Recording:

    • Obtain a gigaohm seal between a glass micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a series of voltage protocols to elicit sodium currents and to hold the channels in resting, open, or inactivated states.

  • Drug Application: Perfuse the cells with varying concentrations of this compound.

  • Data Analysis:

    • Measure the reduction in sodium current amplitude in the presence of the drug to determine the IC50 for each channel state.

    • Analyze the time course of the current decay to determine the kinetics of the block.

dot

Cell_Culture HEK293 Cells expressing Nav1.x channels Patch_Pipette Patch Pipette (with internal solution) Cell_Culture->Patch_Pipette Approach & Seal Whole_Cell Whole-Cell Configuration Patch_Pipette->Whole_Cell Rupture Membrane Voltage_Clamp Voltage-Clamp Amplifier Whole_Cell->Voltage_Clamp Record Currents Data_Acquisition Data Acquisition & Analysis Voltage_Clamp->Data_Acquisition Drug_Application Perfusion System (this compound) Drug_Application->Whole_Cell Apply Drug

Caption: Workflow for Patch-Clamp Electrophysiology.

In Vitro Metabolism Assays

Objective: To identify the metabolic pathways of this compound and the enzymes involved.

Methodology:

  • Incubation: Incubate this compound with human liver microsomes or plasma.

  • Sample Analysis: At various time points, quench the reaction and analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.

  • Enzyme Identification: Use specific inhibitors of metabolic enzymes (e.g., for cytochrome P450s or cholinesterases) to identify the key enzymes responsible for this compound metabolism.

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model.

Methodology:

  • Animal Model: Administer this compound to a suitable animal model (e.g., rats or dogs) via relevant routes (e.g., intravenous, subcutaneous).

  • Sample Collection: Collect blood, urine, and feces at predetermined time points.

  • Bioanalysis: Quantify the concentration of this compound and its major metabolites in the collected samples using LC-MS/MS.

  • Pharmacokinetic Modeling: Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Conclusion

While a direct mechanistic comparison between this compound and Lidocaine is not currently possible due to the dearth of data on this compound, the established knowledge of Lidocaine's mechanism provides a clear framework for future investigations. The application of standard experimental protocols, such as patch-clamp electrophysiology and in vitro/in vivo pharmacokinetic studies, is essential to characterize this compound and enable a meaningful comparison. Until such data becomes available, the mechanistic differences between these two local anesthetics will remain an open question in the field of pharmacology.

References

Due to the lack of specific literature on the mechanistic details of this compound, a comprehensive reference list for a direct comparison cannot be provided. The references included here pertain to the well-established mechanisms of Lidocaine. Should data on this compound become available, this list would be expanded accordingly.

Sources

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Assay for Parethoxycaine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, ensuring the stability of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety, efficacy, and quality throughout its shelf life. This guide provides an in-depth technical overview of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) assay for Parethoxycaine, a benzoate ester local anesthetic. By delving into the causality behind experimental choices and adhering to the principles of scientific integrity, this document serves as a practical resource for researchers and drug development professionals.

This compound, with its ester linkage, is susceptible to degradation, particularly through hydrolysis.[1] Therefore, a validated stability-indicating analytical method is not just a regulatory requirement but a scientific necessity to distinguish the intact drug from its potential degradation products.[2][3] This guide will walk through the development and validation of a hypothetical, yet scientifically grounded, stability-indicating RP-HPLC method for this compound, comparing its performance with other potential analytical techniques.

The Cornerstone of Stability Testing: A Proposed HPLC Method for this compound

The development of a robust stability-indicating method begins with the selection of appropriate chromatographic conditions. For this compound, a reverse-phase HPLC (RP-HPLC) method is proposed due to its wide applicability and success in separating compounds of similar polarity.

Table 1: Proposed Chromatographic Conditions for this compound Analysis

ParameterProposed ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent hydrophobic retention and separation for a broad range of molecules, including local anesthetics.[4]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v)A buffered mobile phase controls the ionization of this compound, ensuring reproducible retention times. Acetonitrile is a common organic modifier providing good peak shape.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection UV at 280 nmBased on the aromatic chromophore in the this compound structure, this wavelength is expected to provide good sensitivity.
Column Temperature 30 °CMaintaining a constant temperature ensures consistent retention times and peak shapes.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

Establishing Specificity: The Critical Role of Forced Degradation Studies

A stability-indicating method must be able to unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients.[5] To achieve this, forced degradation (stress testing) is performed to generate these potential interferents.[6]

G cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analyze Stressed Samples by Proposed HPLC Method A->Analysis B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->Analysis C Oxidative Degradation (e.g., 3% H2O2, RT) C->Analysis D Thermal Degradation (e.g., 80°C, solid state) D->Analysis E Photolytic Degradation (ICH Q1B light exposure) E->Analysis This compound This compound Drug Substance/Product This compound->A This compound->B This compound->C This compound->D This compound->E Evaluation Evaluate Peak Purity and Resolution (e.g., using DAD) Analysis->Evaluation Outcome Demonstrate Specificity: No co-elution of degradants with the this compound peak Evaluation->Outcome

The primary degradation pathway for this compound, an ester-containing molecule, is expected to be hydrolysis, yielding 4-ethoxybenzoic acid and 2-(diethylamino)ethanol. The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[7]

Experimental Protocol for Forced Degradation:
  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M sodium hydroxide at 60°C for a specified time. Neutralize before injection.

  • Oxidative Degradation: Expose a solution of this compound to 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) in a controlled oven.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

The stressed samples are then analyzed by the proposed HPLC method. The use of a photodiode array (PDA) detector is highly recommended to assess peak purity, ensuring that the this compound peak is free from any co-eluting degradation products.

Method Validation: A Deep Dive into ICH Q2(R2) Parameters

Once the method's specificity is established, a full validation must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[5][8]

G cluster_validation Validation Parameters (ICH Q2(R2)) Method Developed HPLC Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness LOD_LOQ LOD & LOQ Method->LOD_LOQ Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report LOD_LOQ->Report Decision Method is Validated and Fit for Purpose Report->Decision

Linearity and Range

Linearity demonstrates the direct proportionality between the analyte concentration and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Experimental Protocol: Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration). Inject each solution in triplicate and plot the peak area against the concentration.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically expected.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by spike recovery studies.

  • Experimental Protocol: Analyze a placebo formulation spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Perform the analysis in triplicate at each level.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.[9]

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses the within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Experimental Protocol:

    • Repeatability: Analyze a minimum of six replicate samples of this compound at 100% of the target concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria: The relative standard deviation (RSD) should typically be ≤ 2%.[9]

Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.

  • Experimental Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5 °C)

    • pH of the buffer (e.g., ± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor changes.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.

  • Acceptance Criteria: These values should be reported and justified. The LOQ should be adequate for the determination of impurities and degradation products at the required levels.

Table 2: Hypothetical Validation Summary for the Proposed this compound HPLC Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of this compoundMethod is specific. Peak purity index > 0.999 for this compound in stressed samples.
Linearity (r²) ≥ 0.9990.9998
Range e.g., 50-150 µg/mL50-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Robustness System suitability passesMethod is robust.
LOD Reportable0.1 µg/mL
LOQ Reportable0.3 µg/mL

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for stability-indicating assays, other analytical techniques could potentially be used for the quantification of this compound. This section provides a comparative overview based on data for structurally similar local anesthetics.

Table 3: Comparative Performance of Analytical Methods for Local Anesthetics (Surrogate Data)

ParameterHPLC-UV[4]Gas Chromatography (GC-MS)[10]Capillary Electrophoresis (CE)[10]UV-Vis Spectrophotometry[10]
Specificity High (can resolve degradants)High (with MS detection)High (good resolution)Low (cannot distinguish structurally similar compounds)
Linearity Range Wide (e.g., 1-100 µg/mL)Narrower (e.g., 40-1000 ng/mL)Moderate (analyte dependent)Narrower (e.g., 20-100 µg/mL)
Sensitivity (LOD/LOQ) Good (ng/mL to µg/mL)Very high (pg/mL to ng/mL)High (ng/mL)Low (µg/mL)
Precision (%RSD) Excellent (< 2%)Good (< 10%)Good (< 5%)Good (< 2%)
Throughput ModerateLowHighHigh
Suitability as Stability-Indicating ExcellentModerate (derivatization may be needed)GoodPoor
Gas Chromatography (GC)

GC can offer high sensitivity, especially when coupled with a mass spectrometer (MS). However, this compound is a relatively non-volatile molecule, and derivatization might be necessary to improve its thermal stability and volatility, adding complexity to the sample preparation.

Capillary Electrophoresis (CE)

CE provides high separation efficiency and requires minimal sample and solvent. It can be a powerful tool for separating charged species and could be a viable alternative for the analysis of this compound and its degradation products.

UV-Vis Spectrophotometry

While simple, rapid, and cost-effective, UV-Vis spectrophotometry lacks the specificity required for a stability-indicating assay. It cannot differentiate between the intact drug and its degradation products if they share similar chromophores, making it unsuitable for stability studies.

Conclusion

The validation of a stability-indicating HPLC assay is a rigorous and systematic process that is fundamental to ensuring the quality and safety of pharmaceutical products. This guide has outlined a comprehensive approach to developing and validating such a method for this compound, grounded in the principles of the ICH guidelines. The proposed RP-HPLC method, when fully validated, would provide a reliable and robust tool for the routine analysis and stability monitoring of this compound. While alternative methods exist, HPLC remains the superior choice for stability-indicating assays due to its high specificity, precision, and accuracy. By understanding the rationale behind each validation parameter and experimental design, scientists can confidently develop and implement methods that meet both scientific and regulatory expectations.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link][5]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link][8]

  • HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures. [Link][3]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][9]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link][7]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][11]

  • CAS. (n.d.). This compound. CAS Common Chemistry. [Link][12]

  • National Center for Biotechnology Information. (2016). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Method Validation & Stability-Indicating. (n.d.). Method Development & Validation (Stability-Indicating). [Link][2]

  • Deranged Physiology. (2024, October 26). Pharmacology of local anaesthetics. [Link][1]

  • National Center for Biotechnology Information. (2022). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. [Link][13]

  • PubMed. (n.d.). Determination of local anaesthetics and their impurities in pharmaceutical preparations using HPLC method with amperometric detection. [Link][14]

  • PubMed. (n.d.). Determination of local anesthetics in illegal products using HPLC method with amperometric detection. [Link][15]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bupivacaine on Primesep 200 Column. [Link][16]

  • ResearchGate. (n.d.). Methods for the determination of local anesthetic agents. [Link][17]

  • Der Pharma Chemica. (n.d.). Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indicating RP-HPLC method. [Link][18]

  • National Center for Biotechnology Information. (n.d.). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. [Link][19]

  • International Journal of Current Research. (n.d.). A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. [Link][20]

  • National Center for Biotechnology Information. (2024). Bar Adsorptive Microextraction Approach for Trace Determination of Local Anesthetics in Urine Matrices. [Link][21]

  • OUCI. (n.d.). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. [Link][22]

  • Global Substance Registration System. (n.d.). This compound. [Link][6]

  • The Merck Index Online. (n.d.). This compound. [Link][23]

  • PubChem. (n.d.). Pramoxine. National Center for Biotechnology Information. [Link][24]

Sources

A Comparative Technical Guide to Parethoxycaine and Other Ester-Based Local Anesthetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Parethoxycaine and other prominent ester-based local anesthetics: procaine, tetracaine, and benzocaine. Moving beyond a simple cataloging of properties, this document is structured to provide a deep, mechanistic understanding of their performance, grounded in established experimental protocols. It is designed to be a practical resource for researchers in the field of anesthesiology and pharmacology, offering not just data, but the scientific rationale behind the evaluation of these critical compounds.

Introduction: The Ester Local Anesthetic Landscape

Local anesthetics are essential agents in clinical practice, enabling a wide range of medical procedures by reversibly blocking nerve conduction and preventing the sensation of pain. The ester-based local anesthetics, a class characterized by an ester linkage in their chemical structure, represent some of the earliest and most well-established compounds in this field. Their shared metabolic pathway, primarily hydrolysis by plasma pseudocholinesterase, distinguishes them from the amide class of local anesthetics.[1]

This guide focuses on a comparative analysis of four key ester-based local anesthetics:

  • This compound: A lesser-known compound that was previously approved for use as a local anesthetic in the United States.[2]

  • Procaine: Often referred to by the trade name Novocain, it is a foundational local anesthetic, though its use has declined with the advent of newer agents.

  • Tetracaine: A potent and long-acting ester anesthetic, commonly used for topical and spinal anesthesia.

  • Benzocaine: Primarily used as a topical anesthetic due to its low water solubility.

The following sections will delve into the physicochemical properties that govern their anesthetic activity, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their known performance characteristics.

Physicochemical Properties: The Molecular Basis of Anesthetic Action

The efficacy of a local anesthetic is intrinsically linked to its physicochemical properties. Key parameters such as pKa, lipid solubility, and protein binding dictate the onset, potency, and duration of action.

AnestheticMolecular FormulaMolecular Weight ( g/mol )pKaLipophilicity (LogP)Protein Binding (%)Water Solubility
This compound C15H23NO3265.35Not available2.9 (estimated)Not availableNot available
Procaine C13H20N2O2236.318.92.06%Soluble
Tetracaine C15H24N2O2264.368.54.176%Sparingly soluble
Benzocaine C9H11NO2165.193.51.9Not applicableSparingly soluble

Causality Behind Physicochemical Properties and Anesthetic Performance:

  • pKa: The pKa of a local anesthetic determines the proportion of its ionized and non-ionized forms at physiological pH (around 7.4). The non-ionized form is lipid-soluble and can readily cross the nerve membrane to reach its site of action on the intracellular side of the sodium channel. Once inside the nerve cell, the molecule re-equilibrates, and the ionized form binds to the sodium channel, causing the anesthetic effect.[3] A pKa closer to physiological pH generally results in a faster onset of action.

  • Lipophilicity (LogP): The lipid solubility of a local anesthetic is a primary determinant of its potency. Higher lipid solubility facilitates the passage of the anesthetic through the lipid-rich nerve membrane, allowing more of the drug to reach its target. This increased concentration at the site of action results in a more potent nerve block.[4]

  • Protein Binding: The duration of action of a local anesthetic is significantly influenced by its degree of protein binding within the nerve and surrounding tissues. Anesthetics that are highly protein-bound tend to have a longer duration of action as they are released more slowly from their binding sites, maintaining a therapeutic concentration at the sodium channel for an extended period.[5]

  • Water Solubility: Adequate water solubility is necessary for the formulation of stable injectable solutions. The hydrochloride salts of these anesthetics are typically used to enhance their water solubility.

Mechanism of Action: Reversible Blockade of Voltage-Gated Sodium Channels

All local anesthetics, including the ester-based compounds discussed here, exert their effect by blocking the propagation of action potentials in nerve fibers. They achieve this by reversibly binding to and inhibiting the function of voltage-gated sodium channels in the nerve membrane.

Mechanism of local anesthetic action.

The process can be summarized in the following steps:

  • Diffusion Across the Nerve Sheath and Membrane: The un-ionized, lipid-soluble form of the local anesthetic diffuses across the nerve sheath and the lipid bilayer of the neuronal membrane into the axoplasm.

  • Re-equilibration: Once inside the slightly more acidic axoplasm, an equilibrium is re-established between the un-ionized and ionized forms.

  • Binding to the Sodium Channel: The ionized, cationic form of the local anesthetic binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel. This binding is more effective when the channel is in its open or inactivated state, which occurs during nerve depolarization. This phenomenon is known as "use-dependent block."[6]

  • Inhibition of Sodium Influx: The binding of the local anesthetic molecule to the sodium channel locks it in an inactive state, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential.

  • Blockade of Nerve Conduction: The inhibition of sodium influx prevents the action potential from propagating along the nerve fiber, resulting in a localized and reversible blockade of nerve conduction and the sensation of pain.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of this compound with other ester-based local anesthetics, a series of standardized in vitro and in vivo experiments are essential. The following protocols are widely accepted in the field of pharmacology for characterizing the efficacy and safety of these compounds.

In Vitro Evaluation: Frog Sciatic Nerve Block Assay

This classic in vitro model provides a direct measure of a local anesthetic's ability to block nerve conduction.

Workflow for the in vivo guinea pig wheal test.

Step-by-Step Methodology:

  • Animal Preparation: The dorsal skin of a guinea pig is carefully shaved. [7]2. Intradermal Injection: A small, fixed volume of the local anesthetic solution is injected intradermally, creating a visible wheal.

  • Sensory Testing: At predetermined time intervals, the center of the wheal is stimulated with a sharp object (e.g., a von Frey filament or a pin).

  • Response Assessment: The presence or absence of the panniculus carnosus reflex (a twitch of the skin) is noted. The absence of this reflex indicates effective anesthesia.

  • Duration of Action: The time from injection until the reflex returns is recorded as the duration of action.

  • Comparative Analysis: This procedure is repeated with different anesthetics and concentrations to compare their durations of action.

In Vivo Evaluation: Mouse Tail-Flick Test for Sensory Block

This model provides a quantitative measure of the duration of sensory nerve blockade. [8] Step-by-Step Methodology:

  • Baseline Latency: A mouse is gently restrained, and a focused beam of heat is applied to a specific point on its tail. The time taken for the mouse to "flick" its tail away from the heat source is recorded as the baseline tail-flick latency.

  • Anesthetic Administration: The local anesthetic is injected subcutaneously at the base of the tail.

  • Post-Anesthetic Latency: At regular intervals after the injection, the tail-flick latency is measured again.

  • Determination of Blockade: A significant increase in the tail-flick latency is indicative of a sensory nerve block. The duration of the block is the time until the latency returns to baseline levels.

In Vitro Cytotoxicity Assay

This assay is crucial for assessing the potential for local anesthetics to cause cellular damage.

Step-by-Step Methodology:

  • Cell Culture: A suitable cell line, such as human neuroblastoma cells (e.g., SH-SY5Y) or primary chondrocytes, is cultured in a multi-well plate. [9][10]2. Exposure to Anesthetics: The cells are exposed to various concentrations of the local anesthetics for a defined period.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells. A decrease in metabolic activity is indicative of cytotoxicity.

  • LDH Assay: The release of lactate dehydrogenase (LDH) into the culture medium is measured. LDH is a cytosolic enzyme that is released upon cell membrane damage, providing a measure of cytotoxicity. [11]5. Data Analysis: The concentration of the anesthetic that causes a 50% reduction in cell viability (IC50) is determined.

Comparative Performance Analysis

AnestheticPotency (Relative to Procaine)Onset of ActionDuration of ActionPrimary Clinical UseKey Toxicities
This compound Data not availableData not availableData not availablePreviously as a local anestheticData not available
Procaine 1SlowShort (15-30 min)Infiltration and nerve block (largely historical)CNS excitation, allergic reactions (due to PABA metabolite)
Tetracaine 16SlowLong (2-3 hours)Topical, spinal anesthesiaHigh systemic toxicity, potential for neurotoxicity
Benzocaine 0.25RapidShort (10-20 min)Topical anesthesiaMethemoglobinemia, allergic reactions

Insights from the Comparison:

  • Procaine serves as a benchmark with relatively low potency and a short duration of action. Its susceptibility to rapid hydrolysis contributes to its short half-life.

  • Tetracaine stands out for its high potency and long duration of action, which are attributed to its high lipid solubility and protein binding. However, these same properties also contribute to its higher potential for systemic toxicity.

  • Benzocaine's low water solubility makes it ideal for topical application, where it can achieve a high concentration at the site of action. Its rapid onset is beneficial for surface anesthesia. The risk of methemoglobinemia is a significant clinical consideration.

  • This compound's performance characteristics remain to be fully elucidated through modern comparative studies. Its structural similarity to other p-aminobenzoic acid esters suggests it would share a similar mechanism of action and metabolic pathway. Further research is warranted to determine its relative potency, duration, and safety profile.

Conclusion and Future Directions

The comparative analysis of these ester-based local anesthetics highlights the intricate relationship between their chemical structure, physicochemical properties, and clinical performance. While procaine, tetracaine, and benzocaine are well-characterized, this compound represents an area where further investigation is needed to fully understand its therapeutic potential and place within the landscape of local anesthesia.

The experimental protocols detailed in this guide provide a robust framework for such an investigation. A comprehensive evaluation of this compound using these methods would provide the necessary data to complete a direct and thorough comparative analysis. Such research could potentially uncover a valuable anesthetic agent with a unique profile of potency, duration, and safety.

References

  • Assessing local anesthetic effect using the mouse tail flick test. (1993). J Pharmacol Toxicol Methods, 29(4), 223-6.
  • Büchi, J., Perlia, X., & Portmann, R. (1968). [Relation between the physical-chemical properties, chemical reactivity and local anesthetic effect in the this compound series. 22]. Arzneimittelforschung, 18(5), 610-6.
  • This compound. PubChem. Retrieved from [Link]

  • Topical, Local, and Regional Anesthesia and Anesthetics. (2023). In StatPearls.
  • Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. (2020). J Contemp Dent Pract, 21(1), 58-62.
  • Center for Drug Evaluation and Research. (n.d.). Application Number: 21-717. U.S.
  • A Comparative Analysis of Local Anesthetics: Injection Associated Pain and Duration of Anesthesia. (2023).
  • Local Anesthetics: Review of Pharmacological Considerations. (2012). Anesth Prog, 59(2), 93-102.
  • This compound. PubChem. Retrieved from [Link]

  • Local anesthetic systemic toxicity. (2024). WikEM.
  • Effects of local anesthetics on cytotoxicity, which was assessed with... - ResearchGate. (n.d.). Retrieved from [Link]

  • Effect of local anesthetics on animal models. (2013). Indian Journal Of Basic And Applied Medical Research, 2(6), 617-623.
  • Cytotoxicity of local anesthetics in human neuronal cells. (2009). Anesth Analg, 108(3), 997-1007.
  • Safety and efficacy of intra-arterial lidocaine administration for pain control in uterine artery embolization for cesarean scar pregnancy. (2023). J Int Med Res, 51(5), 3000605231175626.
  • [Relation between the physical-chemical properties, chemical reactivity and local anesthetic effect in the this compound series. 22]. (1968). Arzneimittelforschung, 18(5), 610-6.
  • Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Liter
  • Safety and efficacy of intracameral injections of unpreserved lidocaine to reduce intraocular sensation. (1997).
  • Infiltration anesthesia in guinea pig wheal test. effect of the... | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • Safety and efficacy of various concentrations of topical lidocaine gel for intravitreal injection. (2020). Int J Retina Vitreous, 6, 39.
  • Experiment AN-8: Frog Sciatic Nerve Compound Action Potential. (n.d.). iWorx.
  • In vitro frog sciatic nerve as a peripheral nerve model for studies of the mechanism of action of low energy lasers: Part one. (2005). Lasers Surg Med, 36(4), 309-17.
  • Reversible Conduction Block in Frog Sciatic Nerve for Three Different Concentrations of Bupivacaine. (2004). Turk J Med Sci, 34, 15-20.
  • Guidelines on Anesthesia and Analgesia in Guinea Pigs. (n.d.). University of Michigan Animal Care & Use Program.
  • Analgesic Efficacy and Safety of an Intraoral Lidocaine Patch. (1996). J Am Dent Assoc, 127(11), 1626-34.
  • The pH-dependent local anesthetic activity of diethylaminoethanol, a procaine metabolite. (1994). Anesth Analg, 79(5), 949-54.
  • Sedation/Tranquilization, Anesthesia and Analgesia in Laboratory Animals and Veterinarian-Recommended Formularies. (n.d.). Southern Illinois University.
  • GUINEA PIG ANESTHESIA. (2020). McGill University.
  • GUINEA PIG ANESTHESIA. (2020). McGill University.
  • Basic pharmacology of local anaesthetics. (2020).
  • Pharmacology of local anaesthetics. (2024). Deranged Physiology.
  • Dyclonine Hydrochloride: An Essential Local Anesthetic in Modern Medicine. (2024). BOC Sciences.
  • Digoxin. (n.d.).
  • Digoxin (Lanoxin). (n.d.). Davis's Drug Guide - Anesthesia Central.
  • Digitalis. (n.d.). Anesthesiology Core Review: Part One Basic Exam - AccessAnesthesiology.
  • Digoxin in the 21st century. (1999). Australian Prescriber, 22(6), 138-140.

Sources

validating the anesthetic potency of Parethoxycaine against a known standard

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Anesthetic Potency of Parethoxycaine

A Guide for Researchers in Drug Development and Anesthetic Pharmacology

As the landscape of local anesthetics continues to evolve, the rigorous evaluation of novel compounds against established standards is paramount to advancing clinical practice. This guide provides a comprehensive framework for validating the anesthetic potency of this compound, a benzoate ester local anesthetic, by comparing it against the widely recognized gold standard, Lidocaine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental methodologies.

Introduction: The Quest for Enhanced Local Anesthesia

Local anesthetics are fundamental in clinical settings for managing pain during surgical and dental procedures.[1] Their mechanism of action relies on the reversible blockade of nerve impulse conduction, primarily by inhibiting voltage-gated sodium channels within neuronal membranes.[2][3] The ideal local anesthetic possesses a rapid onset of action, sufficient duration of effect for the intended procedure, and a favorable safety profile with minimal systemic toxicity.[1][4]

This compound, a benzoate ester, represents a candidate for investigation within the field of local anesthesia.[5] To ascertain its clinical viability, a direct and objective comparison of its anesthetic potency with a well-established standard is essential. Lidocaine, an amide-type local anesthetic, has served as the benchmark for decades due to its rapid onset, profound anesthetic effect, and moderate duration of action.[6][7] This guide outlines the experimental validation of this compound's anesthetic properties against Lidocaine.

Foundational Principles: Mechanism of Action and Potency

The potency of a local anesthetic is intrinsically linked to its physicochemical properties, primarily its lipid solubility.[2][8] The lipophilic aromatic ring of the anesthetic molecule facilitates its diffusion across the lipid-rich nerve membrane.[9] Once in the axoplasm, the molecule, in its ionized form, binds to the intracellular aspect of the voltage-gated sodium channel, effectively blocking the influx of sodium ions and preventing the generation of an action potential.[2][10]

The following diagram illustrates the fundamental mechanism of local anesthetic action:

cluster_membrane Nerve Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Axoplasm) Na_channel Voltage-Gated Sodium Channel (Resting State) Na_channel_blocked Voltage-Gated Sodium Channel (Blocked) Action_Potential Action Potential Generation Na_channel->Action_Potential Sodium Influx No_Action_Potential Inhibition of Action Potential Na_channel_blocked->No_Action_Potential LA_unionized This compound (Unionized, Lipid-Soluble) LA_ionized This compound (Ionized, Active Form) LA_unionized->LA_ionized Diffusion & Ionization LA_ionized->Na_channel_blocked Binds to Channel cluster_animal_prep Animal Preparation cluster_anesthetic_admin Anesthetic Administration cluster_data_collection Data Collection & Analysis Animal_Selection Select Healthy Adult Rodents Acclimatization Acclimatize to Testing Environment Animal_Selection->Acclimatization Baseline Determine Baseline Sensory Threshold Acclimatization->Baseline Grouping Randomize into Treatment Groups (this compound, Lidocaine, Saline) Baseline->Grouping Injection Subcutaneous Injection of Test Agent Grouping->Injection Monitoring Monitor Sensory Blockade at Timed Intervals Injection->Monitoring Data_Analysis Calculate ED50, Onset, and Duration Monitoring->Data_Analysis Comparison Statistically Compare Potency and Duration Data_Analysis->Comparison

Caption: Workflow for the in vivo assessment of local anesthetic potency.

Detailed Protocol: Rodent Infiltration Anesthesia

  • Animal Selection and Preparation:

    • Select healthy, adult male Wistar rats (200-250g).

    • Acclimatize animals to the testing environment for at least 3 days prior to the experiment.

    • Determine the baseline response to a noxious stimulus (e.g., tail-flick test with a focused heat source or vocalization response to a mild electrical stimulus). [11][12]

  • Drug Preparation and Administration:

    • Prepare sterile solutions of this compound and Lidocaine hydrochloride at various concentrations in isotonic saline.

    • A saline-only solution will serve as the negative control.

    • Administer a fixed volume (e.g., 0.1 mL) of the test or control solution via subcutaneous injection into the dorsal flank of the rat.

  • Assessment of Anesthetic Effect:

    • At predetermined time intervals (e.g., 2, 5, 10, 15, 30, 45, and 60 minutes post-injection), apply the noxious stimulus to the center of the infiltrated area.

    • The absence of a response (e.g., tail flick or vocalization) is considered a positive anesthetic effect.

    • Record the onset of anesthesia (time to first negative response) and the duration of anesthesia (time until the response returns).

  • Data Analysis:

    • For each anesthetic and concentration, calculate the percentage of animals exhibiting a positive anesthetic effect at each time point.

    • Determine the ED50 (the dose required to produce an anesthetic effect in 50% of the animals) for both this compound and Lidocaine using probit analysis.

    • Statistically compare the onset and duration of action between the two compounds using appropriate statistical tests (e.g., t-test or ANOVA).

To directly measure the effects of this compound on nerve conduction, an in vitro preparation of an isolated nerve, such as the frog sciatic nerve, can be utilized. [13]This method allows for the precise control of drug concentration and the direct measurement of nerve excitability parameters.

Experimental Workflow: In Vitro Isolated Nerve Preparation

cluster_prep Nerve Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application & Analysis Dissection Isolate Frog Sciatic Nerve Mounting Mount Nerve in a Recording Chamber Dissection->Mounting Stimulation Apply Supramaximal Electrical Stimuli Mounting->Stimulation Recording Record Compound Action Potentials (CAPs) Stimulation->Recording Baseline_CAP Establish Baseline CAP Amplitude Recording->Baseline_CAP Drug_Application Apply this compound or Lidocaine at Various Concentrations Baseline_CAP->Drug_Application CAP_Monitoring Monitor Decrease in CAP Amplitude Drug_Application->CAP_Monitoring IC50_Calc Calculate IC50 (Concentration for 50% CAP Inhibition) CAP_Monitoring->IC50_Calc Comparison Compare Potency of the Two Drugs IC50_Calc->Comparison

Caption: Workflow for the in vitro electrophysiological assessment of local anesthetics.

Detailed Protocol: Isolated Frog Sciatic Nerve

  • Nerve Preparation:

    • Euthanize a frog (e.g., Rana tigrina) and dissect the sciatic nerve.

    • Mount the nerve in a recording chamber containing Ringer's solution.

  • Electrophysiological Recording:

    • Place stimulating electrodes at the proximal end of the nerve and recording electrodes at the distal end.

    • Apply supramaximal electrical stimuli to elicit a compound action potential (CAP).

    • Record the baseline CAP amplitude.

  • Drug Application and Measurement:

    • Replace the Ringer's solution with solutions containing increasing concentrations of this compound or Lidocaine.

    • After a set incubation period for each concentration, stimulate the nerve and record the resulting CAP amplitude.

    • Continue until the CAP is completely abolished.

  • Data Analysis:

    • Express the CAP amplitude at each drug concentration as a percentage of the baseline amplitude.

    • Plot the concentration-response curves for both this compound and Lidocaine.

    • Calculate the IC50 (the concentration that causes a 50% reduction in the CAP amplitude) for each drug. The lower the IC50, the higher the potency.

Comparative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: In Vivo Anesthetic Properties of this compound vs. Lidocaine

ParameterThis compoundLidocaine
ED50 (mg/kg) [Insert Value][Insert Value]
Onset of Action (min) [Insert Value][Insert Value]
Duration of Action (min) [Insert Value][Insert Value]

Table 2: In Vitro Potency of this compound vs. Lidocaine on Isolated Nerve

ParameterThis compoundLidocaine
IC50 (mM) [Insert Value][Insert Value]
Discussion and Interpretation

A comprehensive analysis of the data will reveal the comparative anesthetic profile of this compound.

  • Potency: A lower ED50 and IC50 for this compound would indicate a higher anesthetic potency compared to Lidocaine. This is often correlated with greater lipid solubility. [2][8]* Onset of Action: The pKa of a local anesthetic influences its onset of action. [2]A pKa closer to the physiological pH results in a larger proportion of the unionized form, which can more readily cross the nerve membrane, leading to a faster onset. [9]* Duration of Action: The duration of anesthesia is primarily determined by the drug's protein binding affinity. [2]Higher protein binding leads to a longer duration of action as the anesthetic remains at the sodium channel for a more extended period.

  • Toxicity: While not the primary focus of this potency guide, it is crucial to consider that higher potency is often associated with increased systemic toxicity. [8][14]Further studies would be required to establish the therapeutic index of this compound.

Conclusion

The systematic approach outlined in this guide, employing both in vivo and in vitro models, provides a robust framework for validating the anesthetic potency of this compound against the established standard, Lidocaine. The resulting data will be critical for informing further preclinical and clinical development, ultimately determining the potential of this compound as a valuable addition to the armamentarium of local anesthetics.

References

  • Grant, G. J., & Bansinath, M. (2001). An in Vivo Method for the Quantitative Evaluation of Local Anesthetics. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Procaine HCl vs. Other Local Anesthetics: A Comparative Look. inno-pharmchem. [Link]

  • LITFL. (2021). Local Anaesthetics - Part One. LITFL. [Link]

  • Maine Anesthesia. (2024). Comparison of Local Anesthetics for Regional Anesthesia. Maine Anesthesia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Procaine HCl vs. Other Local Anesthetics: A Comparative Look. inno-pharmchem. [Link]

  • Cisneros, R., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Pharmacology. [Link]

  • Cisneros, R., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. PMC - NIH. [Link]

  • Nath, S., et al. (1986). Differential depressant and electrophysiologic cardiotoxicity of local anesthetics: an experimental study with special reference to lidocaine and bupivacaine. Anesthesia & Analgesia. [Link]

  • University of the Pacific. (n.d.). Table 1 Comparison of Local Anesthetics. University of the Pacific. [Link]

  • Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress. [Link]

  • DermNet. (2018). Local anaesthesia. DermNet. [Link]

  • Dr.Oracle. (2025). Is procaine a good local anesthetic?. Dr.Oracle. [Link]

  • SlideShare. (2025). Models for screening of Local Anaesthetics.pptx. SlideShare. [Link]

  • Study with the Dentist. (2023). The Lidocaine local anesthetic. YouTube. [Link]

  • CORE. (n.d.). Cardiac electrophysiological effects of local anesthetics. CORE. [Link]

  • Springer. (2016). Local, Controlled Delivery of Local Anesthetics In Vivo From Polymer - Xerogel Composites. Springer. [Link]

  • Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Medscape. [Link]

  • PubMed Central. (2020). Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. PubMed Central. [Link]

  • PubMed Central. (2018). Efficacy of different concentrations of lidocaine and association of vasoconstrictor in local infiltration anesthesia in adults. PubMed Central. [Link]

  • StatPearls. (2025). Local Anesthetic Drugs Used In Dentistry. StatPearls. [Link]

  • Wikipedia. (n.d.). Procaine. Wikipedia. [Link]

  • ResearchGate. (2003). Procaine and Mepivacaine Have Less Toxicity In Vitro Than Other Clinically Used Local Anesthetics. ResearchGate. [Link]

  • Dove Medical Press. (2023). Evaluation of the local anesthetic. JEP. [Link]

  • NYSORA. (2021). How to Choose Local Anesthetics for Nerve Blocks - Crash course with Dr. Hadzic. YouTube. [Link]

  • ResearchGate. (2020). Pilot Randomized Clinical Trial Study: Comparative Study of 10% Lidocaine Hydrochloride Solution with Lidocaine Prilocaine Emulsion Prior to Local Anesthetic Injection. ResearchGate. [Link]

  • NYSORA. (n.d.). Clinical Pharmacology of Local Anesthetics. NYSORA. [Link]

  • WikiAnesthesia. (2022). Local anesthetics. WikiAnesthesia. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • University of Guelph. (n.d.). Pharmacology – Inhalant Anesthetics. University of Guelph. [Link]

  • University of Bristol. (n.d.). Anaesthesia. University of Bristol. [Link]

  • Covino, B. G., & Giddon, D. B. (1981). Pharmacology of local anesthetic agents. Journal of Dental Research. [Link]

  • Global Substance Registration System. (n.d.). This compound. gsrs. [Link]

  • Doctor 2020. (n.d.). General and Local Anesthetic Agents. Doctor 2020. [Link]

  • PubMed Central. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. PubMed Central. [Link]

  • Wikipedia. (n.d.). Paroxetine. Wikipedia. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Paroxetine Hydrochloride?. Patsnap Synapse. [Link]

  • Psychopharmacology Institute. (2016). The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. Psychopharmacology Institute. [Link]

  • ResearchGate. (2025). (PDF) Paroxetine—Overview of the Molecular Mechanisms of Action. ResearchGate. [Link]

Sources

A Comparative Analysis of the Neurotoxic Potential of Local Anesthetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neurotoxic potential of commonly used local anesthetics. The selection of a local anesthetic in clinical and research settings necessitates a careful balance between efficacy and potential toxicity. While these agents are invaluable for targeted pain relief, neurological damage is a recognized, albeit rare, complication, particularly at high concentrations or with prolonged exposure.[1][2] This guide synthesizes experimental data to inform preclinical research and drug development efforts, with a specific focus on comparing the known neurotoxic profiles of widely used amide-type anesthetics with the less-characterized ester-type anesthetic, Parethoxycaine.

Understanding the Landscape of Local Anesthetic-Induced Neurotoxicity

Local anesthetic-induced neurotoxicity is a complex phenomenon influenced by multiple factors, including the specific agent, its concentration, the duration of exposure, and the type of neuronal cells involved.[3][4][5] Research has consistently shown that all local anesthetics are neurotoxic in a dose-dependent manner.[3] The primary therapeutic action of local anesthetics—blockade of voltage-gated sodium channels—is not considered the principal driver of their neurotoxic effects.[3] Instead, a growing body of evidence points towards off-target effects that disrupt fundamental cellular processes.

The primary mechanisms implicated in local anesthetic-induced neurotoxicity involve:

  • Mitochondrial Dysfunction: Local anesthetics can impair mitochondrial function, leading to a decrease in ATP production, the generation of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c.[4][6][7]

  • Disruption of Calcium Homeostasis: Alterations in intracellular calcium signaling are a key feature of neurotoxicity.[8] Local anesthetics can induce an influx of extracellular calcium and the release of calcium from intracellular stores, leading to calcium overload and the activation of downstream apoptotic pathways.[8]

  • Activation of Apoptotic Pathways: The intrinsic caspase pathway is a major route for local anesthetic-induced neuronal cell death.[3][4] This is often triggered by mitochondrial stress and involves the activation of key executioner caspases. Additionally, signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways have been shown to play significant roles.[3][4][9][10]

Comparative Neurotoxicity: Amide-Type Anesthetics

Lidocaine, bupivacaine, and ropivacaine are among the most extensively studied amide-type local anesthetics. In vitro and in vivo studies have provided valuable quantitative data to compare their neurotoxic potential.

Local AnestheticChemical ClassRelative NeurotoxicityKey Experimental Findings
Lidocaine AmideHighInduces apoptosis via the mitochondrial pathway.[3] It has been shown to increase intracellular calcium levels and activate CaMKII and p38 MAPK signaling pathways.[9] In some studies, lidocaine demonstrated greater neurotoxicity than equipotent concentrations of bupivacaine.[3][6]
Bupivacaine AmideHighExerts neurotoxic effects by inducing apoptosis, potentially through the inhibition of the Akt signaling pathway.[10][11] It can also induce intracellular calcium overload.[8] In some models, bupivacaine was found to be the most toxic of the agents tested.[12]
Ropivacaine AmideModerateGenerally considered to have a better safety profile than bupivacaine.[10][13] Its neurotoxicity is also mediated by the Akt signaling pathway, leading to apoptosis.[10][13]

Table 1: Comparative Neurotoxicity of Common Amide-Type Local Anesthetics.

The Enigma of this compound: An Ester-Type Anesthetic

Inferring Potential Neurotoxicity through Analogs

In the absence of direct evidence, we can formulate a hypothesis about the potential neurotoxic profile of this compound by examining other ester-type local anesthetics, such as procaine and proparacaine.

  • Procaine: Studies on procaine have shown that it can influence the oxidative phosphorylation of brain mitochondria.[14] While some research suggests it may be less neurotoxic than certain amide-type anesthetics, it still possesses the potential to interfere with fundamental cellular energetic processes.[15]

  • Proparacaine: Research on proparacaine, a topical anesthetic used in ophthalmology, has demonstrated notable cytotoxicity to corneal endothelial cells.[8] The mechanism involves the induction of apoptosis via a mitochondrion-mediated caspase-dependent pathway, disruption of the mitochondrial transmembrane potential, and activation of caspases-3, -8, and -9.[8] These findings in a non-neuronal cell type highlight a plausible mechanism of action for ester-type anesthetics that could be relevant to neurons.

Based on these analogs, it is reasonable to hypothesize that this compound, as a benzoate ester, may also exert neurotoxic effects through mitochondrial and apoptotic pathways. However, this remains a conjecture pending direct experimental validation.

Experimental Protocols for Assessing Neurotoxicity

To address the knowledge gap for agents like this compound and to conduct rigorous comparative studies, standardized experimental protocols are essential.

In Vitro Neurotoxicity Assessment Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Viability and Cytotoxicity Assays cluster_2 Apoptosis and Mechanistic Assays A Neuronal Cell Line (e.g., SH-SY5Y) or Primary Neurons B Plating and Differentiation A->B C Exposure to Local Anesthetics (Varying Concentrations and Durations) B->C D MTT/XTT Assay (Metabolic Activity) C->D E LDH Release Assay (Membrane Integrity) C->E F Live/Dead Staining (Fluorescence Microscopy) C->F G Caspase Activity Assays (e.g., Caspase-3/7) C->G H Mitochondrial Membrane Potential (e.g., TMRE/JC-1) C->H I Intracellular Calcium Imaging (e.g., Fura-2/Fluo-4) C->I J Western Blot for Signaling Proteins (e.g., p38, Akt) C->J

Figure 1: A generalized workflow for the in vitro assessment of local anesthetic neurotoxicity.

Key Methodologies

1. Cell Viability Assessment (MTT Assay)

  • Objective: To quantify the dose-dependent cytotoxic effects of local anesthetics on neuronal cell viability.

  • Methodology:

    • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates at a predetermined density and allow them to adhere and differentiate overnight.

    • Treatment: Expose the cells to a range of concentrations of this compound and comparator local anesthetics (e.g., lidocaine, bupivacaine) for specific durations (e.g., 1, 6, 24 hours).

    • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[16]

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

2. Assessment of Apoptosis (Caspase-3/7 Activity Assay)

  • Objective: To determine if cell death induced by local anesthetics occurs via apoptosis.

  • Methodology:

    • Cell Culture and Treatment: Prepare and treat cells as described for the MTT assay.

    • Caspase Reagent Incubation: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.

    • Signal Detection: After incubation, measure the luminescence or fluorescence, which is proportional to the amount of active caspase-3 and -7.

    • Data Analysis: Compare the caspase activity in treated cells to that in untreated controls.

Signaling Pathways in Local Anesthetic Neurotoxicity

G cluster_0 Local Anesthetic Exposure cluster_1 Cellular Stress cluster_2 Signaling Cascades cluster_3 Apoptotic Execution LA Local Anesthetic Mito Mitochondrial Dysfunction (ROS, ↓ATP) LA->Mito Ca ↑ Intracellular Ca2+ LA->Ca MAPK p38 MAPK Activation LA->MAPK Akt PI3K/Akt Inhibition LA->Akt Casp Caspase Activation Mito->Casp Ca->Casp MAPK->Casp Apoptosis Apoptosis Casp->Apoptosis

Figure 2: Key signaling pathways implicated in local anesthetic-induced neurotoxicity.

Conclusion and Future Directions

The experimental data consistently demonstrate that local anesthetics can induce neurotoxicity in a concentration- and time-dependent manner. Among the commonly used amide-type anesthetics, a general hierarchy of neurotoxicity can be established, although this can be model-dependent.

The neurotoxic profile of this compound remains largely uncharacterized. The lack of direct experimental data represents a significant knowledge gap. Future research should prioritize in vitro studies using standardized neuronal cell models to determine the cytotoxic concentrations of this compound and to elucidate its primary mechanisms of action. Based on data from other ester-type local anesthetics, investigations into mitochondrial dysfunction and the activation of apoptotic pathways would be a logical starting point. A thorough understanding of the comparative neurotoxicity of all local anesthetics, including less common agents like this compound, is crucial for the development of safer and more effective pain management strategies.

References

  • Radwan, I. A., Saito, S., & Goto, F. (2002). The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine. Anesthesia & Analgesia, 94(2), 319–324.
  • Verlinde, M., Hollmann, M. W., Stevens, M. F., Hermanns, H., Werdehausen, R., & Lirk, P. (2016). Local Anesthetic-Induced Neurotoxicity. International Journal of Molecular Sciences, 17(3), 339.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wen, X., Xu, S., Liu, H., Zhang, Q., Liang, H., Yang, C., ... & Li, X. (2013). Neurotoxicity induced by bupivacaine via T-type calcium channels in SH-SY5Y cells. PloS one, 8(5), e62942.
  • Li, Z., Dong, Y., Wang, H., & Zhang, W. (2014). In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway. Molecular medicine reports, 10(5), 2419–2424.
  • Spandidos Publications. (2014). In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: The role of the Akt signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of bupivacaine-induced neurotoxicity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Neurotoxicity of Local Anesthetics on Growing Neurons: A Comparative Study of Lidocaine, Bupivacaine, Mepivacaine, and Ropivacaine. Retrieved from [Link]

  • Lee, G., Kim, H., & Ahn, J. (2020). Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model. International Journal of Molecular Sciences, 21(18), 6728.
  • Verlinde, M., Hollmann, M. W., Stevens, M. F., Hermanns, H., Werdehausen, R., & Lirk, P. (2016). Local Anesthetic-Induced Neurotoxicity. International Journal of Molecular Sciences, 17(3), 339.
  • Villa, R. F., & Gorini, A. (1991). Effects of procaine on the oxidative phosphorylation of brain mitochondria from senescent rats. Mechanisms of Ageing and Development, 59(1-2), 1–13.
  • ResearchGate. (2017). Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2021). Lidocaine induces neurotoxicity in spinal cord neurons in Goto-Kakizaki rats via AMPK-mediated mitophagy. Journal of biochemical and molecular toxicology, 35(11), e22896.
  • Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.18.
  • Kishikawa, K., Namiki, A., & Omote, K. (2003). A comparison of the neurotoxic effects on the spinal cord of tetracaine, lidocaine, bupivacaine, and ropivacaine administered intrathecally in rabbits. Anesthesia & Analgesia, 97(2), 524–529.
  • JoVE. (2023). Local Anesthetics: Adverse Effects. Retrieved from [Link]

  • Frontiers. (2023). Delayed lethal central nervous system toxicity induced by a low-dose intrathecal administration of bupivacaine: case report. Retrieved from [Link]

  • Takenami, T., Yagishita, S., Murase, S., Hiruma, H., Kawakami, T., & Hoka, S. (2001). Neurotoxicity of intrathecally administered bupivacaine involves the posterior roots/posterior white matter and is milder than lidocaine in rats. Regional anesthesia and pain medicine, 26(6), 537–543.
  • Frontiers. (2020). Modeling anesthetic developmental neurotoxicity using human stem cells. Retrieved from [Link]

  • Kim, H. J., & Park, S. H. (2018). Neurotoxicity of local anesthetics in dentistry. Journal of dental anesthesia and pain medicine, 18(4), 223–231.
  • ResearchGate. (n.d.). Results of experiments in vitro comparing the neurotoxicity of different local anesthetics. Retrieved from [Link]

  • Frontiers. (2018). An In Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Retrieved from [Link]

  • Al-Nawas, B., & Kämmerer, P. W. (2019). Narrative review: the evidence for neurotoxicity of dental local anesthetics. Quintessence international (Berlin, Germany : 1985), 50(9), 732–739.
  • ResearchGate. (2016). Local Anesthetic-Induced Neurotoxicity. Retrieved from [Link]

  • Frontiers. (2012). Advanced Pre-Clinical Research Approaches and Models to Studying Pediatric Anesthetic Neurotoxicity. Retrieved from [Link]

  • Verlinde, M., Hollmann, M. W., Stevens, M. F., Hermanns, H., Werdehausen, R., & Lirk, P. (2016). Local Anesthetic-Induced Neurotoxicity. International Journal of Molecular Sciences, 17(3), 339.
  • El-Boghdadly, K., Pawa, A., & Chin, K. J. (2018). Local anesthetic systemic toxicity: current perspectives. Local and regional anesthesia, 11, 35–44.
  • Ok, S. H., Kim, H. J., & Shin, I. W. (2017). Local anesthetic toxicity: acute and chronic management. Korean journal of anesthesiology, 70(1), 3–11.
  • Hiller, A., & Heller, A. R. (2005). The comparative neurotoxicity of intrathecal lidocaine and bupivacaine in rats. Anesthesia and analgesia, 101(2), 558–564.
  • Takenami, T., Yagishita, S., Asato, F., Hoka, S., & Takahashi, S. (2009). Spinal procaine is less neurotoxic than mepivacaine, prilocaine and bupivacaine in rats. Acta anaesthesiologica Scandinavica, 53(7), 957–964.
  • Barsa, J., Batra, M., Fink, B. R., & Sumi, S. M. (1982). A comparative in vivo study of local neurotoxicity of lidocaine, bupivacaine, 2-chloroprocaine, and a mixture of 2-chloroprocaine and bupivacaine. Anesthesiology, 57(3), 193–197.
  • Lirk, P., Haller, I., Colvin, H. P., Lang, L., Tomaselli, B., Klimaschewski, L., ... & Gerner, P. (2006). Neurotoxicity of lidocaine involves specific activation of the p38 mitogen-activated protein kinase, but not extracellular signal-regulated or c-jun N-terminal kinases, and is mediated by arachidonic acid metabolites. Anesthesiology, 105(5), 1024–1033.
  • Frontiers. (2025). Neurotoxicity mechanisms and clinical implications of six common recreational drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Neurotoxicity of Pesticides. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Validation of Parethoxycaine Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Objective: This guide provides a comprehensive framework for designing, executing, and statistically validating preclinical studies to assess the efficacy of Parethoxycaine as a local anesthetic, comparing its performance against established alternatives.

Introduction: Establishing a Framework for Rigorous Preclinical Evaluation

This compound, a local anesthetic agent, warrants rigorous preclinical evaluation to define its efficacy profile. As with any novel or repurposed therapeutic, its potential clinical utility hinges on robust, reproducible data generated from well-designed animal models. This guide moves beyond simple protocol recitation to instill a deeper understanding of the causal relationships between experimental design, choice of animal model, and the statistical methodologies required to generate data of the highest integrity.

The objective is not merely to test this compound but to build a self-validating system of inquiry. By comparing its performance against gold-standard local anesthetics like Lidocaine and Bupivacaine, we can accurately position its therapeutic potential in terms of potency, onset, and duration of action. This document serves as a strategic guide for drug development professionals to navigate the critical preclinical stages of anesthetic efficacy validation.

Part 1: Foundational Concepts in Preclinical Anesthetic Efficacy Testing

Mechanism of Action: The Universal Target of Local Anesthetics

Local anesthetics function by reversibly blocking voltage-gated sodium channels (VGSCs) within the neuronal membrane.[1][2][3] This action inhibits the influx of sodium ions necessary for the depolarization and propagation of nerve impulses.[2][3][4] The un-ionized, lipophilic form of the anesthetic crosses the nerve sheath and membrane, whereupon it re-equilibrates to its ionized form intracellularly.[1][5] The ionized molecule then binds to a specific site within the open or inactivated sodium channel, preventing its return to the resting state and thereby halting signal transmission.[1][3][4] This "use-dependent" blockade is more pronounced in rapidly firing neurons, such as those transmitting pain signals.[1][4]

Local_Anesthetic_MoA cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel (VGSC) Blocked_Impulse Blocked Impulse (Anesthesia) Na_Channel->Blocked_Impulse Prevents Na+ Influx Parethoxycaine_Ext This compound (Lipophilic form) Parethoxycaine_Int This compound (Ionized form) Parethoxycaine_Ext->Parethoxycaine_Int Crosses Membrane Parethoxycaine_Int->Na_Channel Binds to open channel Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel Attempts to Propagate

Caption: Mechanism of local anesthetic action on the voltage-gated sodium channel.

Key Efficacy Parameters

To build a comprehensive profile for this compound, three primary efficacy parameters must be quantified:

  • Potency (ED50): The median effective dose required to produce a defined anesthetic effect in 50% of subjects. It is the most critical measure of a drug's intrinsic activity.

  • Onset of Action: The time elapsed from drug administration to the first measurable sign of sensory or motor blockade.

  • Duration of Action: The time from the onset of anesthesia until the complete recovery of normal sensory or motor function. This is often the most clinically significant differentiator between agents.[6]

Selecting Validated Animal Models

The choice of animal model is dictated by the desired clinical application (e.g., topical, infiltration, or nerve block). Each model offers specific advantages for measuring the key parameters.

  • Rat Sciatic Nerve Block: This is the gold standard for evaluating peripheral nerve blockade.[7] It allows for the independent assessment of sensory (nociceptive) and motor block, providing a nuanced view of the drug's effects.[7] Efficacy is typically measured by assessing withdrawal latency to a thermal stimulus (sensory) and motor function tests.[7][8]

  • Guinea Pig Intradermal Wheal Model: Ideal for assessing infiltration anesthesia.[9] A small volume of the anesthetic is injected intradermally, and the resulting anesthetized area is probed at set intervals to determine the onset and duration of sensory block.[9]

  • Mouse Abdominal Infiltration Model: An alternative model for infiltration anesthesia where the anesthetic is injected subcutaneously over the abdomen, and analgesia is measured by monitoring the vocalization response to a mild electrical stimulus.[10]

Part 2: Comparative Efficacy Data & Statistical Interpretation

To contextualize the performance of this compound, its efficacy data must be benchmarked against established local anesthetics. The following tables present hypothetical, yet realistic, data derived from a rat sciatic nerve block model.

Table 1: Comparative Potency (ED50) for Sensory Block
AgentED50 (mg/kg)95% Confidence IntervalRelative Potency (vs. Lidocaine)
Lidocaine5.04.2 - 5.81.0 (Reference)
This compound 7.5 6.5 - 8.6 0.67
Bupivacaine1.21.0 - 1.44.17

Causality & Interpretation: The ED50 is determined using probit or logit regression analysis of dose-response data. A lower ED50 signifies higher potency. In this dataset, Bupivacaine is the most potent agent, while this compound is less potent than Lidocaine, requiring a higher dose to achieve the same effect. This has direct implications for dosing and potential toxicity.

Table 2: Onset and Duration of Sensory Block (at 2x ED50 Dose)
AgentMean Onset (minutes)Mean Duration (minutes)Statistical Significance (vs. Lidocaine)
Lidocaine5.2 ± 1.195 ± 15Reference
This compound 8.1 ± 1.5 180 ± 25 p < 0.05
Bupivacaine12.5 ± 2.0310 ± 40p < 0.001

Causality & Interpretation: Onset and duration are typically analyzed using Analysis of Variance (ANOVA) for mean comparison or Kaplan-Meier survival analysis for time-to-event data (i.e., time to recovery).[10] This data suggests this compound has a slower onset than Lidocaine but a significantly longer duration of action.[6] This profile could be advantageous for postoperative pain management where a prolonged block is desirable.[6]

Part 3: Experimental Protocols & The Statistical Validation Workflow

Trustworthy data originates from meticulous and validated protocols. The following sections detail a standard protocol and the overarching statistical workflow.

Detailed Protocol: The Rat Sciatic Nerve Block Model

This protocol is adapted from established methodologies for assessing sensory and motor blockade.[7]

Objective: To determine the onset, duration, and intensity of sensory and motor blockade produced by this compound.

Materials:

  • Male Sprague-Dawley rats (300-350g)

  • This compound, Lidocaine, Bupivacaine, 0.9% Saline (vehicle control)

  • Nerve stimulator for accurate needle placement

  • Radiant heat source (e.g., Hargreaves apparatus) for sensory testing

  • Grip strength dynamometer for motor testing

Methodology:

  • Animal Preparation: Anesthetize the rat lightly with isoflurane. Shave the hair over the lateral aspect of the thigh.

  • Nerve Localization: Palpate the femoral greater trochanter and the knee joint. The sciatic nerve lies between these landmarks. Use a nerve stimulator set to 0.2 mA and 1 Hz to elicit a paw twitch, confirming precise needle location.[7]

  • Injection: Once the nerve is localized, inject a standardized volume (e.g., 0.2 mL) of the test article (this compound, comparator, or saline) slowly.

  • Sensory Block Assessment: At predetermined intervals (e.g., 5, 15, 30, 60, 90, 120... minutes), measure the hindpaw withdrawal latency from a radiant heat source. A cutoff time (e.g., 20 seconds) is used to prevent tissue damage. A successful block is defined as a withdrawal latency equal to the cutoff time.

  • Motor Block Assessment: At the same intervals, assess motor function by measuring hindpaw grip strength with a dynamometer.[7]

  • Data Recording: Record the time to onset (first timepoint of successful block) and duration (time until return to baseline withdrawal latency/grip strength) for each animal.

  • Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

The Statistical Validation Workflow

Statistical_Workflow A 1. Hypothesis Formulation (e.g., this compound has a longer duration than Lidocaine) B 2. Experimental Design - Power Analysis (determine N) - Randomization & Blinding A->B C 3. Protocol Execution (e.g., Rat Sciatic Nerve Block) B->C D 4. Data Collection C->D E 5. Data Integrity Check - Outlier analysis - Normality testing (e.g., Shapiro-Wilk) D->E F 6. Statistical Test Selection E->F G Dose-Response Data? (Potency/ED50) F->G Yes H Time-to-Event Data? (Duration) F->H Yes I Continuous Data? (Onset, Block Intensity) F->I Yes J Probit / Logit Regression G->J K Kaplan-Meier Analysis + Log-Rank Test H->K L ANOVA / t-test + Post-Hoc (e.g., Tukey's) I->L M 7. Interpretation & Conclusion J->M K->M L->M

Caption: A logical workflow for the statistical validation of efficacy data.

Pillar 1: Expertise in Experimental Design

  • Causality: The choices made here determine the validity of the entire study. Randomization of animals to treatment groups prevents selection bias. Blinding the experimenter who is assessing the block prevents observer bias. A power analysis is critical to ensure the sample size is sufficient to detect a true effect if one exists, avoiding a Type II error.

Pillar 2: Trustworthiness through Self-Validation

  • Data Integrity: Before formal analysis, data must be scrutinized. Normality tests (e.g., Shapiro-Wilk) determine whether parametric tests (like ANOVA) or non-parametric alternatives are appropriate. This step ensures the assumptions of the statistical test are met, making the result trustworthy.

Pillar 3: Authoritative Statistical Analysis

  • Potency (ED50): Dose-response data is quantal (blocked or not blocked). Therefore, it must be analyzed using methods like probit or logit regression to model the sigmoidal relationship and calculate the ED50 with confidence intervals.

  • Duration: Duration is time-to-event data, which is often right-censored (the experiment ends before all animals have recovered). Kaplan-Meier analysis is the authoritative method for this data type, and the log-rank test is used to compare survival curves between groups.[10]

  • Onset/Intensity: For comparing means of continuous data (like onset time) between multiple groups, ANOVA is used, followed by a post-hoc test (e.g., Tukey's HSD) to identify which specific groups differ. This prevents the inflation of Type I errors that would occur from multiple t-tests.

Conclusion

This guide outlines a comprehensive and statistically rigorous framework for validating the preclinical efficacy of this compound. By adhering to validated animal models, employing robust experimental designs, and applying the correct statistical tools, researchers can generate a trustworthy and comparative data package. The hypothetical data presented suggests this compound may occupy a valuable therapeutic niche with a moderate onset and a significantly prolonged duration of action compared to Lidocaine. This workflow provides the necessary structure to confirm such a hypothesis with the high degree of scientific integrity required for progression in drug development.

References

  • Adler, M., et al. (2007). An in Vivo Method for the Quantitative Evaluation of Local Anesthetics. PubMed. Available at: [Link]

  • Pickering, E., & Borgeat, A. (2020). Basic pharmacology of local anaesthetics. BJA Education. Available at: [Link]

  • Tsuchiya, M., et al. (2023). Development of a Predictive Statistical Pharmacological Model for Local Anesthetic Agent Effects with Bayesian Hierarchical Model Parameter Estimation. International Journal of Molecular Sciences. Available at: [Link]

  • Grant, G. J., et al. (1992). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesia & Analgesia. Available at: [Link]

  • Ouchi, K., et al. (2013). Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Effects in Rats. Experimental Animals. Available at: [Link]

  • Deranged Physiology. (2024). Pharmacology of local anaesthetics. Available at: [Link]

  • Andersen, H., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Pharmacology. Available at: [Link]

  • Soberon, J. R., & Smuin, D. (2025). Topical, Local, and Regional Anesthesia and Anesthetics. StatPearls. Available at: [Link]

  • Jo, Y., et al. (2023). A preliminary animal study on the prediction of nerve block success using ultrasonographic parameters. Scientific Reports. Available at: [Link]

  • Cambridge University Press. (n.d.). Mechanism of action and pharmacokinetics. Available at: [Link]

  • Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Available at: [Link]

  • Kourkouta, L., et al. (2022). Local Anaesthesia Techniques in Dogs and Cats: A Review Study. Animals. Available at: [Link]

  • Lee, L. (n.d.). LOCAL ANESTHESIA/ANALGESIA. University of Illinois College of Veterinary Medicine. Available at: [Link]

  • ResearchGate. (2018). COMPARISON OF COMMON CLINICALLY USED LOCAL ANESTHETICS ON ANIMAL MODELS. Available at: [Link]

  • Indian Journal Of Basic And Applied Medical Research. (n.d.). Effect of local anesthetics on animal models. Available at: [Link]

  • ResearchGate. (2023). Development of a Predictive Statistical Pharmacological Model for Local Anesthetic Agent Effects with Bayesian Hierarchical Model Parameter Estimation. Available at: [Link]

  • Goodwin, W. (2023). Local Anesthetic Agents in Companion Animal Veterinary Practice. Today's Veterinary Practice. Available at: [Link]

  • MSD Veterinary Manual. (n.d.). Local and Regional Analgesic Techniques in Animals. Available at: [Link]

  • Lamont, L. A. (2002). Local and regional anesthesia. The Veterinary Clinics of North America. Small Animal Practice. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Parethoxycaine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Methodologies in Pharmaceutical Analysis

Parethoxycaine, a local anesthetic of the ester type, demands precise and accurate quantification in various stages of drug development and quality control. The choice of an analytical method is a critical decision, with implications for regulatory compliance, product efficacy, and patient safety. This guide provides a comprehensive framework for the cross-validation of different analytical methods for this compound detection.

Given the limited availability of direct analytical studies for this compound, this document leverages validation data and methodologies established for its structurally similar and widely studied analogs, such as Lidocaine, Prilocaine, and Procaine.[1] This approach allows for a robust comparative analysis of common analytical techniques, assisting researchers in selecting and validating the most appropriate method for their specific needs.

The principles and protocols outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach to method validation and comparison.[2][3][4]

The Rationale for Cross-Validation of Analytical Methods

Analytical method validation is a continuous process that ensures a method is suitable for its intended purpose.[2] Cross-validation becomes essential when two or more analytical methods are employed to generate data within the same study or across different studies, especially when these data are to be combined or compared for regulatory decisions.[5][6][7] The primary objective of cross-validation is to demonstrate that the different analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[8]

The recently updated ICH Q2(R2) and Q14 guidelines emphasize a lifecycle management approach to analytical procedures, moving beyond a one-time validation event to a continuous verification of method performance.[2][4] This modern approach, which includes the concept of an Analytical Target Profile (ATP), provides a framework for more flexible, science-based, and risk-based post-approval change management.[2]

A Comparative Overview of Candidate Analytical Methods

The selection of an appropriate analytical technique is the first step in developing a robust testing protocol. Based on the analysis of structurally similar local anesthetics, the following methods are prime candidates for this compound detection:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, reversed-phase HPLC with UV detection is widely used for the separation and quantification of local anesthetics.[1][9][10] Its versatility, robustness, and high resolving power make it suitable for both routine quality control and complex research applications.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional specificity and sensitivity, making it a "gold standard" for confirmatory analysis.[11] While often requiring sample derivatization for polar analytes, its ability to provide structural information through mass fragmentation is invaluable for impurity profiling and metabolite identification.

  • UV-Visible Spectrophotometry: This technique offers a simple, rapid, and cost-effective means of quantification.[12][13] Governed by the Beer-Lambert law, it is particularly useful for the analysis of bulk drug substances and simple formulations where specificity is not a major concern.[13][14]

  • Electrochemical Methods: Techniques such as voltammetry are emerging as highly sensitive methods for drug detection.[15][16] These methods are characterized by their low cost, portability, and potential for direct analysis in complex matrices, offering a promising alternative to traditional chromatographic techniques.[15][16]

Designing a Comprehensive Cross-Validation Study

A successful cross-validation study is built on a well-defined protocol that prospectively outlines the procedures, parameters, and acceptance criteria.

The Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two or more analytical methods.

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting define_atp Define Analytical Target Profile (ATP) select_methods Select Candidate Analytical Methods define_atp->select_methods develop_protocol Develop Cross-Validation Protocol select_methods->develop_protocol prepare_samples Prepare a Single Set of Validation Standards & QC Samples develop_protocol->prepare_samples analyze_m1 Analyze Samples using Method 1 prepare_samples->analyze_m1 analyze_m2 Analyze Samples using Method 2 prepare_samples->analyze_m2 analyze_m3 Analyze Samples using Method 3 prepare_samples->analyze_m3 compile_data Compile Results from All Methods analyze_m1->compile_data analyze_m2->compile_data analyze_m3->compile_data stat_analysis Perform Statistical Analysis (e.g., t-test, F-test, Bland-Altman) compile_data->stat_analysis compare_criteria Compare Results Against Pre-defined Acceptance Criteria stat_analysis->compare_criteria report Generate Cross-Validation Report compare_criteria->report

Caption: A flowchart illustrating the key phases of a cross-validation study.

Key Validation Parameters and Acceptance Criteria

The following performance characteristics should be evaluated during cross-validation, with pre-defined acceptance criteria to ensure an objective comparison.

Validation ParameterDescriptionTypical Acceptance Criteria (ICH Q2(R2))
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[17]No interference at the retention time/wavelength of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for assay.
Accuracy The closeness of test results obtained by the method to the true value. Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[17]% Recovery within 98.0% to 102.0% for drug substance.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Includes repeatability and intermediate precision.% Relative Standard Deviation (%RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.%RSD of results should be within acceptable limits.

Comparative Performance of Analytical Methods (Based on Analog Data)

The following tables summarize the typical performance characteristics of HPLC, GC-MS, and UV-Vis spectrophotometry for the analysis of local anesthetics structurally similar to this compound. This data provides a baseline for what can be expected when developing and validating methods for this compound.

Table 1: Performance Comparison of HPLC Methods for Local Anesthetics
ParameterLidocaine HydrochloridePrilocaine HydrochlorideReference
Linearity Range 20-100 µg/mL1-6 µg/mL[1]
Correlation Coefficient (r²) 0.999> 0.999[1]
Accuracy (% Recovery) 95-105%Method deemed accurate[1]
Precision (%RSD) < 2% (Intra- and Inter-day)Method deemed precise[1]
Table 2: Performance Comparison of GC-MS Methods for Local Anesthetics
ParameterLidocaineReference
Linearity Range 40-1000 ng/mL[1]
Correlation Coefficient (r²) > 0.99[1]
Accuracy (% Inaccuracy) < 14%[1]
Precision (%CV) < 2% (Intra- and Inter-assay)[1]
Limit of Quantitation (LOQ) 50 µg[1]
Table 3: Performance Comparison of UV-Vis Spectrophotometric Methods for Lidocaine Hydrochloride
ParameterLidocaine HydrochlorideReference
Linearity Range 20-100 µg/mL[1]
Correlation Coefficient (r²) 0.9992[1]
Limit of Detection (LOD) 3.55 µg/mL[1]
Limit of Quantitation (LOQ) 10.75 µg/mL[1]

Detailed Experimental Protocols (Adapted for this compound)

The following protocols are provided as a starting point for method development and validation for this compound, adapted from established methods for its analogs.

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed for the quantification of this compound and the separation of its potential degradation products.

  • Instrumentation: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a UV detector.[1]

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 25 mM phosphate buffer, pH 3.0) in an appropriate ratio (e.g., 60:40 v/v).[1][10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a starting point could be around 230-260 nm).

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.

  • Forced Degradation Studies: To establish the stability-indicating nature of the method, subject the this compound solution to stress conditions (acid, base, oxidation, heat, and light) as per ICH guidelines. Analyze the stressed samples to ensure the separation of degradation products from the parent peak.[18]

Protocol 2: GC-MS Analysis

This protocol is suitable for the confirmatory analysis of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).[1]

  • Column: A non-polar capillary column (e.g., HP-5MS).[1]

  • Sample Preparation: Depending on the volatility and polarity of this compound, derivatization (e.g., silylation) may be necessary to improve chromatographic performance.[11]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1 minute, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

  • Data Analysis: Identify this compound by its retention time and characteristic mass spectrum. Quantify using a suitable internal standard.

Protocol 3: UV-Visible Spectrophotometric Analysis

This protocol provides a simple method for the quantification of this compound in bulk or simple formulations.

  • Instrumentation: A UV-Visible spectrophotometer.[1]

  • Solvent: Select a solvent in which this compound is stable and soluble (e.g., methanol, ethanol, or water).

  • Determination of λmax: Prepare a dilute solution of this compound and scan the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each solution at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution and measure its absorbance at λmax. Determine the concentration of this compound from the calibration curve.

Decision Making Based on Cross-Validation Outcomes

The results of the cross-validation study will guide the selection of the most appropriate method for a given application.

Decision Tree Method Selection Decision Tree start Cross-Validation Results q1 Do methods show statistical equivalence? start->q1 a1_yes Yes q1->a1_yes p > 0.05 a1_no No q1->a1_no p < 0.05 q2 Select method based on application needs (e.g., speed, cost, required sensitivity) a1_yes->q2 q3 Investigate source of discrepancy (bias). Is it correctable? a1_no->q3 end1 Use methods interchangeably. Document equivalence. q2->end1 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end2 Correct method and re-validate. a3_yes->end2 end3 Select the most reliable method. Do not use interchangeably. a3_no->end3

Caption: A decision tree for selecting an analytical method based on cross-validation outcomes.

Conclusion

References

  • A Comparative Guide to Analytical Methods for Local Anesthetics: A Surrogate Study for Piridocaine Hydrochloride. Benchchem.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Q2(R2) Validation of Analytical Procedures March 2024. FDA.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • FDA issues revised guidance for analytical method validation. ResearchGate.
  • ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version, Endorsed on 26).
  • Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. PubMed Central.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
  • Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories.
  • Cross and Partial Validation.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
  • Nanomaterial-Based Electrochemical Sensors for the Detection of Pharmaceutical Drugs.
  • Methods for the determination of local anesthetic agents. Semantic Scholar.
  • Comparative Analysis of Local Anesthetic Techniques for Pain Management in Pediatric Dental Procedures: A Randomized Clinical Trial. PMC - NIH.
  • Current Focus on Utilization of UV-Visible Spectroscopy in Multiple Pharma Research.
  • A Comparative Analysis of Local Anesthetics: Injection Associated Pain and Duration of Anesthesia. JDDonline.
  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Agilent.
  • review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. iajps.
  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.
  • A Comprehensive Examination of UV-VIS Spectrophotometric Methods in Pharmaceutical Analysis Between 2015-2023. PubMed.
  • Electrochemical Detection of a Local Anesthetic Dibucaine at Arrays of Liquid|Liquid MicroInterfaces. MDPI.
  • Color analysis for pharmaceutical products using UV-visible absorption techniques. Thermo Fisher Scientific.
  • AN OPTIMIZED GC-MS METHOD FOR IDENTIFICATION OF COCAINE AND ITS MAJOR METABOLITES. Journal of IMAB.
  • Development and Validation of a UHPLC Method for Paroxetine Hydrochloride.
  • Electrochemical, Photoelectrochemical, and Surface Plasmon Resonance Detection of Cocaine Using Supramolecular Aptamer Complexes and Metallic. NanoSPR.
  • Electrochemical Paper Fluidic Device for Extended Real-time Cocaine Monitoring in Simulated Sweat. bioRxiv.
  • Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations. PubMed.
  • A nanoporous gold-based electrochemical aptasensor for sensitive detection of cocaine.
  • Design of Experiment-Driven Stability Indicating RP- HPLC Method for Simultaneous Estimation of Tetracaine Hydrochloride and Oxymetazoline. bepls.
  • Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage. Semantic Scholar.

Sources

Safety Operating Guide

Navigating the Safe Handling of Parethoxycaine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Proactive Approach

Parethoxycaine, as a local anesthetic, warrants careful handling to mitigate potential health risks. Local anesthetics can have systemic effects if absorbed into the bloodstream in significant amounts.[1][2] While specific toxicity data for this compound is limited, related compounds can cause a range of adverse effects, from localized skin reactions to more severe systemic issues.[3][4][5][6] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your laboratory's safety culture.

The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe working environment, which includes protecting employees from chemical hazards.[7][8][9][10] This guide is designed to assist in meeting these obligations by providing a framework for safe handling practices.

The Last Line of Defense: A Multi-Layered PPE Strategy

The hierarchy of controls is a fundamental concept in laboratory safety, prioritizing engineering and administrative controls to minimize hazards.[8] However, PPE remains the essential final barrier between you and potential exposure.[11]

Core PPE Requirements for Handling this compound
PPE ComponentSpecifications and Rationale
Gloves Double gloving with nitrile gloves is recommended.[12][13] The outer glove should be changed immediately upon suspected contamination. Nitrile provides good resistance to a range of chemicals. Avoid latex gloves due to potential allergies and lower chemical resistance.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[14] A face shield worn over safety glasses is mandatory when there is a risk of splashes or aerosols, such as when preparing solutions or transferring the substance.[11][14]
Body Protection A fully buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant gown should be worn.[13]
Respiratory Protection For handling small quantities of solid this compound in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved N95 respirator is the minimum requirement.[11][15][16] For significant aerosol-generating procedures or in case of a spill, a powered air-purifying respirator (PAPR) may be necessary.[12]
Foot Protection Closed-toe shoes are mandatory in all laboratory settings.[14]

Operational Plan: Step-by-Step PPE Protocols

Adherence to proper donning and doffing procedures is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

Donning_PPE start Start: Clean Hands shoe_covers 1. Don Shoe Covers (if required) start->shoe_covers inner_gloves 2. Don Inner Pair of Gloves shoe_covers->inner_gloves gown 3. Don Gown inner_gloves->gown respirator 4. Don Respirator (if required) gown->respirator goggles 5. Don Safety Goggles respirator->goggles face_shield 6. Don Face Shield (if required) goggles->face_shield outer_gloves 7. Don Outer Pair of Gloves face_shield->outer_gloves end Enter Work Area outer_gloves->end

Caption: Sequential process for donning PPE before handling this compound.

Doffing (Removing) PPE Workflow

Doffing_PPE start Start: In Designated Doffing Area outer_gloves 1. Remove Outer Gloves start->outer_gloves face_shield 2. Remove Face Shield outer_gloves->face_shield goggles 3. Remove Goggles face_shield->goggles gown 4. Remove Gown goggles->gown inner_gloves 5. Remove Inner Gloves gown->inner_gloves respirator 6. Remove Respirator (if required) inner_gloves->respirator shoe_covers 7. Remove Shoe Covers (if required) respirator->shoe_covers wash_hands 8. Wash Hands Thoroughly shoe_covers->wash_hands end Exit Area wash_hands->end

Caption: Sequential process for doffing PPE to prevent contamination.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Protocol

All materials that come into contact with this compound must be considered hazardous waste.

  • Segregation at the Source :

    • Solid Waste : Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a clearly labeled, leak-proof hazardous waste container.[17]

    • Liquid Waste : Unused solutions of this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any amount down the drain.[18][19]

    • Sharps : Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[17]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."

  • Storage : Hazardous waste should be stored in a designated, secure area away from general laboratory traffic, following your institution's and OSHA's guidelines for hazardous chemical storage.[9][20]

  • Final Disposal : Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will coordinate with a licensed hazardous waste disposal company.[17] Incineration is often the required method for the disposal of pharmaceutical waste.[17][21]

Spill Response

In the event of a spill, immediately alert others in the area and follow your institution's spill response protocol. A general procedure includes:

  • Evacuate the immediate area.

  • Notify your supervisor and EHS.

  • Secure the area to prevent entry.

  • Don the appropriate PPE, including respiratory protection.

  • Contain the spill using a chemical spill kit.

  • Clean the area as per your institution's procedures.

  • Dispose of all cleanup materials as hazardous waste.[17]

By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. This guide serves as a foundational resource; always consult your institution's specific safety policies and procedures.

References

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. (n.d.). Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). Retrieved from [Link]

  • Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. (2023, September 8). Medscape. Retrieved from [Link]

  • Guidelines for administration of local anesthesia for dermatosurgery and cosmetic dermatology procedures. (n.d.). Retrieved from [Link]

  • Local Anesthesia Manual. (n.d.). Retrieved from [Link]

  • Infiltration of Local Anaesthetic - TeachMeSurgery. (2022, August 12). Retrieved from [Link]

  • Local Anesthesia - Procedures & Risks - Made For This Moment. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • About National Personal Protective Technology Laboratory | NIOSH - CDC. (2025, January 17). Retrieved from [Link]

  • Recommended PPE by Hazard Category. (n.d.). Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]

  • Personal Protective Equipment (PPE) – Biorisk Management. (n.d.). Retrieved from [Link]

  • PPE Requirements Hazardous Drug Handling. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment - POGO Satellite Manual. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

  • NIOSH Healthcare Personal Protective Technology Targets for 2020 to 2030 - CDC. (n.d.). Retrieved from [Link]

  • This compound - gsrs. (n.d.). Retrieved from [Link]

  • How to Dispose of Waste Anesthesia Agent. (n.d.). Retrieved from [Link]

  • Waste Management of Hazardous Drugs - Defense Centers for Public Health. (2023, January 25). Retrieved from [Link]

  • Proper Disposal of Pharmaceuticals - City of Shelley. (n.d.). Retrieved from [Link]

  • Disposal of Unused Medicines: What You Should Know - FDA. (2024, October 31). Retrieved from [Link]

  • Side effects of paroxetine - NHS. (n.d.). Retrieved from [Link]

  • Paroxetine Tablets - IN.gov. (2019, September 6). Retrieved from [Link]

  • Common Name: PEROXYACETIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP - NJ.gov. (n.d.). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Parethoxycaine
Reactant of Route 2
Reactant of Route 2
Parethoxycaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.